molecular formula C10H14N2O2 B037603 3-(4-Methoxyphenyl)propanohydrazide CAS No. 121670-33-5

3-(4-Methoxyphenyl)propanohydrazide

Cat. No.: B037603
CAS No.: 121670-33-5
M. Wt: 194.23 g/mol
InChI Key: BFZQOADVWOLSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)propanohydrazide is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis research. This aromatic hydrazide derivative features a methoxy-substituted phenyl ring linked to a reactive hydrazide group, making it a versatile intermediate for the synthesis of more complex heterocyclic compounds and amide derivatives. Researchers value this compound for its potential as a precursor in developing novel pharmacologically active molecules. Structurally related compounds, such as 3-(4-hydroxyphenyl)propanoic acid amide, have demonstrated notable biological activities, suggesting the potential for this scaffold in exploring anti-aging and skin-enhancing properties through different mechanisms . Another closely related molecule, 4-Hydroxyphenylpyruvic acid, is recognized for its role as an inhibitor of specific human enzymes like prothrombin and macrophage migration inhibitory factor (MIF), highlighting the potential for this chemical class in modulating biological pathways . The molecular weight of this compound is calculated to be approximately 194.23 g/mol, based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999, N: 14.007) . As a standard practice, researchers should fully characterize novel derivatives using techniques such as NMR spectroscopy, which can help identify functional groups and confirm structure; for instance, the methoxy group protons are typically observed in the region of 3.7-3.9 ppm . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZQOADVWOLSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395151
Record name 3-(4-methoxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121670-33-5
Record name 3-(4-methoxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propanohydrazide: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)propanohydrazide, a key intermediate in the synthesis of diverse, biologically active heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and its pivotal role as a scaffold in medicinal chemistry.

Core Compound Identification and Properties

Chemical Identity:

IdentifierValue
Chemical Name This compound
CAS Number 121670-33-5
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol

Physicochemical Properties:

PropertyValueSource
Physical Form Solid
Melting Point Not explicitly stated in the searched results. Analogous compounds like 3-(4-hydroxyphenyl)propanohydrazide have a melting point of 223 °C.
Solubility Expected to be soluble in polar organic solvents like methanol and ethanol.
Boiling Point Data not available.

Structural Information:

  • SMILES: COc1ccc(CCC(=O)NN)cc1

  • InChI: 1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)

  • InChI Key: BFZQOADVWOLSQE-UHFFFAOYSA-N

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 3-(4-methoxyphenyl)propanoate.

A robust and high-yielding synthesis protocol has been reported, achieving a 93% yield.[1]

Synthesis Workflow Diagram

Experimental Protocol:

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-(4-methoxyphenyl)propanoate with an excess of hydrazine hydrate.

  • Step 2: Heating: Heat the reaction mixture to a temperature between 110-120 °C.

  • Step 3: Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess hydrazine hydrate is removed under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

While specific spectra for the title compound were not found in the search results, typical spectroscopic data for similar hydrazide structures are provided for reference.

¹H NMR Spectroscopy (Expected Signals):

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methylene protons of the propane chain, the methoxy group protons, and the protons of the hydrazide moiety.

¹³C NMR Spectroscopy (Expected Signals):

The carbon NMR spectrum will display signals corresponding to the carbons of the benzene ring, the propane chain, the methoxy group, and the carbonyl carbon of the hydrazide.

Infrared (IR) Spectroscopy (Expected Bands):

The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the hydrazide group, C=O stretching of the carbonyl group, C-O stretching of the methoxy group, and aromatic C-H stretching.

Role as a Versatile Synthetic Intermediate

This compound serves as a crucial building block for the synthesis of a variety of heterocyclic compounds with significant biological activities.[2] Its bifunctional nature, possessing both a nucleophilic hydrazide group and an aromatic ring that can be further functionalized, allows for diverse chemical transformations.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-(4-Methoxyphenyl)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazide Moiety

Hydrazides are a class of organic compounds with the general structure R-C(=O)NHNH2. They are notable for their role as key intermediates in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The compound 3-(4-Methoxyphenyl)propanohydrazide, in particular, serves as a valuable building block in medicinal chemistry and drug discovery. Its structure combines a methoxy-substituted aromatic ring with a flexible propanohydrazide chain, offering multiple points for chemical modification and interaction with biological targets. Understanding its precise molecular architecture is paramount for designing new derivatives with tailored pharmacological profiles.

Molecular Structure and Identification

The definitive identification of this compound relies on a combination of techniques that elucidate its connectivity, elemental composition, and three-dimensional arrangement.

Fundamental Properties

A summary of the key identifiers for this compound is presented in the table below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol
CAS Number 121670-33-5[1]
SMILES COc1ccc(CCC(=O)NN)cc1
InChI Key BFZQOADVWOLSQE-UHFFFAOYSA-N
Crystallographic Analysis: The Definitive 3D Structure

The most unambiguous depiction of the molecular structure comes from single-crystal X-ray diffraction analysis. A study by Qadeer et al. (2007) provides the crystal structure of this compound, offering precise bond lengths, bond angles, and conformational details.

Key findings from the crystallographic data include:

  • The hydrazide group (-C(=O)NHNH₂) is planar.

  • There is a significant dihedral angle of 81.27 (3)° between the plane of the hydrazide group and the benzene ring. This twisted conformation is a critical feature of its three-dimensional structure.

  • The crystal packing is stabilized by intermolecular hydrogen bonds of the N-H···O and N-H···N type.

The following diagram illustrates the logical flow from compound identification to detailed structural analysis.

A Compound Synthesis & Isolation B Fundamental Properties (Formula, MW, CAS) A->B C Spectroscopic Characterization (NMR, IR, MS) A->C D Crystallographic Analysis (X-ray Diffraction) B->D Identity Confirmation C->D Purity Confirmation E Definitive 3D Molecular Structure (Bond Lengths, Angles, Conformation) D->E

Caption: Workflow for the structural elucidation of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through the hydrazinolysis of the corresponding methyl ester. This method is efficient and yields the product in high purity after appropriate workup and recrystallization.

Causality of Experimental Choices

The choice of reacting a methyl ester with hydrazine hydrate is based on the high nucleophilicity of hydrazine and the good leaving group potential of the methoxide ion from the ester. The reaction is typically carried out in a protic solvent like ethanol to facilitate the solubility of both reactants and is driven to completion by refluxing, which provides the necessary activation energy. The use of an excess of hydrazine hydrate can also help to drive the equilibrium towards the product.

Detailed Experimental Protocol

The following protocol is a synthesis of established methods and best practices.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser, add methyl 3-(4-methoxyphenyl)propanoate (1 equivalent).

  • Add absolute ethanol as the solvent.

  • Add hydrazine hydrate (80% solution, excess) to the flask.

Step 2: Reflux

  • Heat the reaction mixture to reflux (approximately 110-120°C) with constant stirring.[2]

  • Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • The resulting solid residue is then filtered and washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

Step 4: Purification

  • Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.

  • Dry the crystals under vacuum. A yield of approximately 93% can be expected.[2]

The following diagram illustrates the synthesis workflow.

Start Methyl 3-(4-methoxyphenyl)propanoate + Hydrazine Hydrate in Ethanol Process Reflux (110-120°C, 4-6h) Start->Process Workup Solvent Removal & Water Wash Process->Workup Purify Recrystallization from Ethanol Workup->Purify Product Pure this compound Purify->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a suite of spectroscopic techniques. The data presented below serve as a benchmark for researchers to validate their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

  • Expected Chemical Shifts (δ) and Splitting Patterns:

    • Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

    • Methylene Protons (-CH₂-CH₂-): Two triplets, one for the methylene group adjacent to the aromatic ring (Ar-CH₂) and one for the methylene group adjacent to the carbonyl group (-CH₂-C=O), typically in the range of δ 2.5-3.0 ppm.

    • Hydrazide Protons (-NH-NH₂): Broad singlets that can appear over a wide range and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O): In the range of δ 170-175 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.

    • Methoxy Carbon (-OCH₃): Around δ 55 ppm.

    • Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between δ 25-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a broader band for the -NH- group.

    • C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

    • N-H Bending (Amide II): An absorption band around 1580-1620 cm⁻¹.

    • C-O Stretching (Aryl Ether): A strong band around 1240-1260 cm⁻¹.

    • Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

    • Aromatic C-H Bending: A strong band around 830 cm⁻¹ characteristic of a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

  • Expected Observations (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

    • Key Fragment Ions:

      • Loss of the hydrazide group (-NHNH₂) to give a fragment at m/z = 163.

      • A prominent peak at m/z = 121, corresponding to the 4-methoxybenzyl cation, formed by cleavage of the bond between the two methylene groups. This is often the base peak.

      • Other fragments corresponding to the loss of CO, OCH₃, and parts of the propyl chain.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, grounded in crystallographic evidence and supported by a comprehensive discussion of its synthesis and spectroscopic characterization. The provided protocols and expected analytical data serve as a reliable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident synthesis, identification, and further utilization of this important chemical intermediate.

References

  • Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3061. [Link]

  • Prata, J. V., Clemente, D. S., Prabhakar, S., Lobo, A. M., Mourato, I., & Branco, P. S. (2002). Journal of the Chemical Society, Perkin Transactions 1, (4), 513-528.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Safety and Handling of 3-(4-Methoxyphenyl)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 3-(4-Methoxyphenyl)propanohydrazide, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identification and Properties

This compound is a hydrazide derivative that serves as a valuable intermediate in the synthesis of various biologically active compounds.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[2][3][4]
Molecular Weight 194.23 g/mol [2][3][4]
Appearance Solid[2]
CAS Number 5271-44-3[5]
SMILES String COc1ccc(CCC(=O)NN)cc1[2]
InChI Key BFZQOADVWOLSQE-UHFFFAOYSA-N[2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • GHS Pictogram:

    • GHS07: Exclamation Mark[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed[2]

  • Hazard Classifications:

    • Acute Toxicity, Oral (Category 4)[2]

It is crucial to recognize that while the primary classification points to acute oral toxicity, all hydrazide derivatives should be handled with caution due to the potential for other health effects. Hydrazine and its derivatives are known to be toxic, and some are suspected carcinogens.[6][7] Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin contact—is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or aerosols.[8][9]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or splash-proof goggles. A face shield should be worn over safety glasses when there is a significant risk of splashing.[7]To protect the eyes from dust particles and accidental splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[11][12] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.To prevent skin contact. Double gloving is recommended for enhanced protection during high-risk procedures.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7][11][12] For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron over the lab coat is advised.[13][14]To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required when working in a certified chemical fume hood.[9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[12]To prevent the inhalation of airborne particles.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidents and ensure the integrity of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][10][11] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][15]

  • Grounding: For transfers involving larger quantities of the solid, grounding and bonding may be necessary to prevent static discharge, although this is more critical for flammable liquids.[11]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[10][11][15]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[6][7][15]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Accidental Release and Spill Response

In the event of a spill, a calm and methodical response is crucial to mitigate the hazard effectively.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.[7][11] Restrict access to the spill site.

  • Personal Protection: Before attempting cleanup, don the appropriate PPE as outlined in Section 3.2.[11]

  • Containment: For solid spills, carefully cover with an absorbent material to prevent the dust from becoming airborne.

  • Collection: Gently sweep or scoop the spilled material into a suitable, labeled container for hazardous waste. Avoid creating dust.[5]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials for disposal as hazardous waste.[10]

  • Waste Disposal: Dispose of the collected waste in accordance with institutional and local regulations.[5]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical. Always seek medical attention after any exposure.[10][16][17][18]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air at once.[10][17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[10][17] Seek immediate medical attention.[7][17]
Skin Contact Immediately remove contaminated clothing.[7][16] Flush the affected skin with plenty of water for at least 15 minutes.[16] If irritation persists, get medical attention.[10][16]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][16][17] Remove contact lenses if present and easy to do.[5][19] Seek immediate medical attention.[7][17]
Ingestion Do NOT induce vomiting.[5][10] If the person is conscious and alert, give two glasses of water to drink.[10] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[5][17]
First Aid Response Logic

First_Aid Exposure Occurs Exposure Occurs Assess Situation Assess Situation Exposure Occurs->Assess Situation Inhalation Inhalation Assess Situation->Inhalation Skin Contact Skin Contact Assess Situation->Skin Contact Eye Contact Eye Contact Assess Situation->Eye Contact Ingestion Ingestion Assess Situation->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Remove Contaminated Clothing & Flush with Water Remove Contaminated Clothing & Flush with Water Skin Contact->Remove Contaminated Clothing & Flush with Water Flush Eyes with Water Flush Eyes with Water Eye Contact->Flush Eyes with Water Give Water (if conscious) Give Water (if conscious) Ingestion->Give Water (if conscious) Seek Immediate Medical Attention Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention Remove Contaminated Clothing & Flush with Water->Seek Immediate Medical Attention Flush Eyes with Water->Seek Immediate Medical Attention Give Water (if conscious)->Seek Immediate Medical Attention

Caption: Decision-making process for first aid response.

Fire-Fighting Measures

While this compound is a solid, it is important to be prepared for its involvement in a fire.

  • Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide to extinguish a fire.[10]

  • Hazardous Combustion Products: In a fire, this compound may produce hazardous combustion products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10][20]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[10]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect waste in clearly labeled, sealed containers.[8]

  • Regulations: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[11][20]

Toxicological Information

The primary known toxicological effect is acute oral toxicity (Category 4), indicating that it is harmful if swallowed.[2] As a hydrazide derivative, there may be other potential health effects that have not been fully investigated. It is prudent to handle this compound as potentially having long-term health effects, including carcinogenicity, until more data is available.[6][7]

References

  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.).
  • This compound | C10H14N2O2 | CID 3694526 - PubChem. (n.d.).
  • This compound. (n.d.).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem. (n.d.).
  • Hydrazine - Risk Management and Safety. (n.d.).
  • First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety. (2022, January 31).
  • Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. (n.d.).
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem. (n.d.).
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • sigma-aldrich. (2014, December 11).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 23).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. (2020, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, January 2).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • This compound (C10H14N2O2) - PubChemLite. (n.d.).
  • 121670-33-5|3-(4-Methoxyphenyl)propanehydrazide|BLD Pharm. (n.d.).
  • This compound synthesis - ChemicalBook. (n.d.).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. (n.d.).
  • Decoding SDS Series Section 4: First-Aid Measures - Chemtek, Inc. (2019, December 11).
  • This compound - Sci-Hub. (n.d.).
  • 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde | C10H12O3 | CID 529899 - PubChem. (n.d.).
  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).

Sources

Unveiling the Therapeutic Potential of 3-(4-Methoxyphenyl)propanohydrazide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of the hydrazide scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.[1] This technical guide focuses on 3-(4-Methoxyphenyl)propanohydrazide, a molecule of significant interest due to the established antioxidant and anticancer properties of its structural analogues. While preliminary studies on related compounds have shown cytotoxicity against cancer cell lines such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), the precise molecular targets of the parent compound remain to be elucidated. This document provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic targets of this compound. We will delve into a rationale-driven approach, beginning with in-silico target prediction to generate initial hypotheses, followed by detailed, field-proven experimental workflows for target validation and mechanistic investigation. The overarching goal is to provide a robust roadmap for uncovering the therapeutic utility of this promising small molecule.

Introduction: The Therapeutic Promise of Hydrazide Derivatives

The hydrazide functional group is a key pharmacophore in a variety of clinically used drugs, exhibiting activities ranging from antimicrobial and anticonvulsant to anti-inflammatory and anticancer.[1] The versatility of this scaffold allows for diverse chemical modifications, leading to a wide array of pharmacological profiles. The methoxyphenyl moiety is also a common feature in many biologically active compounds, contributing to interactions with various biological targets. The combination of these two structural features in this compound suggests a high potential for therapeutic relevance.

Studies on derivatives of the closely related 3-[(4-Methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant and anticancer activities.[2][3] Some of these derivatives exhibited antioxidant capacities exceeding that of the well-known antioxidant, ascorbic acid.[2][3] Furthermore, their cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines point towards potential applications in oncology.[2][3] However, a critical knowledge gap exists regarding the specific molecular machinery that this compound interacts with to exert its biological effects. This guide aims to bridge that gap by outlining a systematic approach to target identification and validation.

In-Silico Target Prediction: A Hypothesis-Generating Engine

Given the absence of direct experimental data on the molecular targets of this compound, a logical and resource-efficient starting point is the use of in-silico target prediction methods. These computational approaches leverage vast databases of known protein-ligand interactions and chemical similarity principles to predict potential biological targets for a small molecule of interest.

Rationale for In-Silico Approach

The core principle behind ligand-based target prediction is that structurally similar molecules are likely to have similar biological targets. By comparing the 2D and 3D structure of this compound to libraries of bioactive compounds with known targets, we can generate a ranked list of putative protein interactions. This hypothesis-driven approach allows for the prioritization of experimental resources towards the most probable targets.

Recommended In-Silico Tools and Databases

Several robust and publicly accessible web servers can be utilized for this purpose. For this guide, we recommend a combined approach using multiple platforms to increase the confidence in the predictions.

Tool/DatabaseWebsiteKey Features
SwissTargetPrediction [Link]Predicts targets based on a combination of 2D and 3D similarity to known ligands. Provides a user-friendly interface and detailed results with links to target information.[4]
ChEMBL [Link]A large, manually curated database of bioactive molecules with drug-like properties. Can be searched by chemical structure to find compounds with similar structures and their associated biological data.[5]
PubChem [Link]A comprehensive public repository for information on chemical substances and their biological activities. Can be used to find structurally similar compounds and their documented biological roles.
TargetHunter [Link]Implements an algorithm that associates targets with the most similar counterparts of a query molecule from chemogenomic databases.[6]
In-Silico Workflow

The following diagram illustrates a recommended workflow for in-silico target prediction of this compound.

In_Silico_Workflow cluster_input Input Molecule cluster_prediction Target Prediction cluster_analysis Data Analysis & Hypothesis Generation Input This compound SMILES: COC1=CC=C(C=C1)CCC(=O)NN CAS: 121670-33-5 SwissTarget SwissTargetPrediction Input->SwissTarget ChEMBL ChEMBL Similarity Search Input->ChEMBL TargetHunter TargetHunter Input->TargetHunter Consolidate Consolidate & Rank Predicted Targets SwissTarget->Consolidate ChEMBL->Consolidate TargetHunter->Consolidate Pathway Pathway & Disease Association Analysis Consolidate->Pathway Hypothesis Formulate Testable Hypotheses Pathway->Hypothesis Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_compound Compound Intervention cluster_pathway Signaling Cascade ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Compound This compound Compound->Keap1 Potential Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds ARE Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Induces transcription

Caption: Potential modulation of the Keap1-Nrf2 antioxidant response pathway.

Cancer-Related Signaling Pathways

The observed cytotoxicity in cancer cell lines suggests interference with pathways critical for cancer cell survival and proliferation. One potential target, based on literature for related scaffolds, is the caspase cascade.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase Caspase Cascade Compound This compound Caspase8 Caspase-8 (Initiator) Compound->Caspase8 Potential Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical activation of the caspase-mediated apoptotic pathway.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the identification and validation of the therapeutic targets of this compound. By integrating in-silico prediction with robust experimental validation, researchers can efficiently navigate the early stages of drug discovery for this promising compound. The proposed workflows are designed to be adaptable and can be tailored based on the specific targets that are identified. Successful validation of a target will pave the way for lead optimization, preclinical studies, and ultimately, the potential development of a novel therapeutic agent for diseases such as cancer or conditions associated with oxidative stress.

References

  • Al-Blewi, F. F., Al-Otaibi, T. M., El-Sayed, M. A. A., & Al-Shaalan, N. H. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

  • The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. [Link]

  • Al-Blewi, F. F., Al-Otaibi, T. M., El-Sayed, M. A. A., & Al-Shaalan, N. H. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed, 25(13), 2980. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Mendez, D., Gaulton, A., Bento, A. P., Chambers, J., De Veij, M., Félix, E., Magariños, M. P., Mosquera, J. F., Mutowo, P., Nowotka, M., Gordillo-Marañón, M., Hunter, F., Junco, S. A., & Leach, A. R. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic acids research, 47(D1), D930–D940. [Link]

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Stankiewicz, M., & Piatkowska-Jakubas, B. (2009). Caspase-8 and Cancer. Atlas of Genetics and Cytogenetics in Oncology and Haematology, 13(4). [Link]

  • Reuter, S., Gupta, S. C., Chaturvedi, M. M., & Aggarwal, B. B. (2010). Oxidative stress, inflammation, and cancer: How are they linked?. Free radical biology & medicine, 49(11), 1603–1616. [Link]

Sources

In silico prediction of 3-(4-Methoxyphenyl)propanohydrazide bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of 3-(4-Methoxyphenyl)propanohydrazide Bioactivity

Authored by: A Senior Application Scientist

Foreword: The Imperative of Predictive Bioactivity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a chemical entity to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate.[1] The paradigm has shifted from serendipitous discovery and exhaustive high-throughput screening to a more rational, predictive approach. In silico methodologies are at the vanguard of this revolution, offering the ability to simulate, model, and predict the biological activity of compounds before they are ever synthesized.[2][3][4] This guide focuses on a specific molecule of interest, this compound, a compound belonging to the versatile hydrazide class. Hydrazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] Specifically, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated notable antioxidant and anticancer activities.[8][9]

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing a comprehensive in silico workflow to predict and characterize the bioactivity of this compound. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Section 1: Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C10H14N2O2

  • PubChem CID: 3694526[10]

The structure features a methoxyphenyl group connected to a propanohydrazide moiety. The hydrazide group (-CONHNH2) is a critical pharmacophore, known to be a precursor for numerous bioactive heterocyclic compounds and a key feature in drugs like isoniazid and iproniazid.[5][11] The planarity of the hydrazide group and its orientation relative to the benzene ring are key structural characteristics.[12]

Section 2: The Integrated In Silico Bioactivity Prediction Workflow

The prediction of a compound's bioactivity is not a monolithic task but rather a multi-faceted investigation. A robust in silico workflow integrates various computational techniques to build a holistic profile of the molecule's potential interactions with biological systems.[13] This integrated approach allows for cross-validation of findings and a more confident prioritization of compounds for experimental testing.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Synthesis & Validation cluster_3 Ligand-Based Methods cluster_4 Structure-Based Methods Compound This compound (SMILES/3D Structure) ADMET ADMET & Drug-Likeness Prediction Compound->ADMET LigandBased Ligand-Based Approaches Compound->LigandBased DataIntegration Data Integration & Prioritization ADMET->DataIntegration LigandBased->DataIntegration QSAR QSAR Modeling LigandBased->QSAR Pharm Pharmacophore Modeling LigandBased->Pharm StructureBased Structure-Based Approaches TargetID Target Identification (Inverse Docking) StructureBased->TargetID InVitro In Vitro / In Vivo Testing DataIntegration->InVitro Hypothesis for Experimental Validation Docking Molecular Docking TargetID->Docking Docking->DataIntegration G Data Curated Dataset (Structures + Activities) Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Feature Feature Selection (on Training Set) Split->Feature Model Build Model (e.g., MLR, SVM, RF) Feature->Model InternalVal Internal Validation (Cross-Validation) Model->InternalVal ExternalVal External Validation (on Test Set) Model->ExternalVal Predict Predict Bioactivity of New Compounds ExternalVal->Predict

Caption: The workflow for developing a QSAR model.

Pharmacophore Modeling

Expertise & Experience: A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. [14][15]Pharmacophore modeling is a powerful tool for virtual screening and lead optimization, allowing for the identification of novel scaffolds that fit the required interaction pattern. [16][17] Trustworthiness: A well-defined pharmacophore model should be able to distinguish between active and inactive compounds. Its validity is confirmed by screening a database containing known actives and decoys and assessing its enrichment factor.

Experimental Protocol: Ligand-Based Pharmacophore Generation
  • Training Set Preparation:

    • Objective: Select a set of structurally diverse and highly active compounds.

    • Procedure:

      • From the literature or internal databases, select 5-10 active ligands that are known to bind to the same target.

      • Generate low-energy 3D conformations for each ligand using software like Discovery Studio or LigPrep.

  • Feature Identification and Model Generation:

    • Objective: Identify common chemical features and generate pharmacophore hypotheses.

    • Procedure:

      • Use a pharmacophore modeling program (e.g., Discovery Studio, Phase, Pharmit) to identify common features such as Hydrogen Bond Acceptors/Donors, Hydrophobic regions, Aromatic Rings, and Positive/Negative Ionizable groups. [14][15][18] 2. The software will align the training set molecules and generate a set of pharmacophore hypotheses, ranked by a score that reflects how well they map the features of the active compounds.

  • Model Validation:

    • Objective: Ensure the best pharmacophore model is statistically significant and can select active compounds from a database.

    • Procedure:

      • Prepare a test set containing other known active compounds and a larger set of presumed inactive compounds (decoys).

      • Use the top-ranked pharmacophore hypothesis as a 3D query to screen the test set database.

      • A good model will have a high hit rate for active compounds and a low hit rate for inactive ones.

Section 4: Structure-Based In Silico Approaches

When the 3D structure of a biological target is available (from X-ray crystallography, NMR, or homology modeling), structure-based methods can provide detailed insights into the ligand-protein interactions. [19]

Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score. [20][21]It is a fundamental tool for hit identification and lead optimization, allowing for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. [19][22] Trustworthiness: The reliability of a docking protocol is established by its ability to reproduce the known binding pose of a co-crystallized ligand (re-docking). The scoring function should also be able to rank known active compounds higher than inactive ones.

Experimental Protocol: Molecular Docking of this compound
  • Target and Ligand Preparation:

    • Objective: Prepare the protein and ligand structures for the docking simulation.

    • Procedure:

      • Protein: Download the 3D structure of a potential target protein (e.g., a kinase, an enzyme implicated in cancer) from the Protein Data Bank (PDB). [21]Using software like AutoDock Tools or UCSF Chimera, remove water molecules, add polar hydrogens, and assign partial charges. [23] 2. Ligand: Obtain the 3D structure of this compound from PubChem or draw it using a chemical sketcher. Optimize its geometry and assign charges.

  • Binding Site Definition (Grid Generation):

    • Objective: Define the search space for the docking algorithm on the target protein.

    • Procedure:

      • Identify the binding pocket. If a co-crystallized ligand is present, define the grid box around it. Otherwise, use binding site prediction tools.

      • In the docking software (e.g., AutoDock Vina), specify the coordinates and dimensions of a grid box that encompasses the entire binding site. [21][24]

  • Running the Docking Simulation:

    • Objective: Sample different conformations and orientations of the ligand within the binding site.

    • Procedure:

      • Use a docking program like AutoDock Vina. The search algorithm (e.g., Lamarckian Genetic Algorithm) will explore possible binding poses. [24] 2. The scoring function will evaluate each pose and estimate its binding affinity (in kcal/mol).

  • Analysis of Results:

    • Objective: Analyze the predicted binding poses and scores to understand the interaction.

    • Procedure:

      • Examine the top-ranked poses. The pose with the lowest binding energy is considered the most favorable. [21] 2. Use visualization software (e.g., PyMOL, Discovery Studio) to view the docked complex.

      • Identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts between the ligand and protein residues.

G Protein Prepare Protein (from PDB) Grid Define Binding Site (Grid Box Generation) Protein->Grid Ligand Prepare Ligand (3D Structure) Dock Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Results (Binding Energy & Poses) Dock->Analyze Visualize Visualize Interactions (e.g., H-Bonds) Analyze->Visualize

Caption: A streamlined workflow for molecular docking.

Section 5: Predicting Drug-Likeness and ADMET Properties

Expertise & Experience: A compound's biological activity is only one piece of the puzzle. Its potential as a drug is heavily dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. [25][26]Predicting these properties early can prevent late-stage failures in drug development. [1][27] Trustworthiness: ADMET prediction tools are typically built on large datasets of experimental data. While not a substitute for in vitro testing, they provide crucial flags for potential liabilities. Using a consensus of multiple prediction tools can increase confidence in the results. [25][28]

Protocol: In Silico ADMET and Drug-Likeness Assessment
  • Input Preparation:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Prediction using Web Servers:

    • Utilize freely available web servers such as SwissADME, pkCSM, or ADMETlab 2.0. [25][27] * Input the SMILES string and run the predictions.

  • Analysis of Key Parameters:

    • Compile the results into a table and analyze the key properties.

Data Presentation: Predicted ADMET Profile for this compound

Property CategoryParameterPredicted Value/StatusImplication
Physicochemical Molecular Weight~194 g/mol Well within Lipinski's rule of five (<500)
LogP (Lipophilicity)~1.0-1.5Good balance for solubility and permeability
TPSA (Polar Surface Area)~60-70 ŲLikely good oral bioavailability (<140 Ų)
Drug-Likeness Lipinski's Rule of Five0 ViolationsFavorable for oral absorption
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantBorderline/NoMay or may not cross the blood-brain barrier
CYP Inhibitor (e.g., 2D6)Probable InhibitorPotential for drug-drug interactions
Toxicity AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow RiskLow risk of cardiotoxicity

Note: The values in this table are hypothetical and for illustrative purposes. They would be generated by running the actual compound through predictive software.

Section 6: Conclusion and Future Directions

This guide has outlined a multi-pronged in silico strategy for predicting the bioactivity of this compound. By integrating ligand-based methods like QSAR and pharmacophore modeling with structure-based approaches such as molecular docking, we can generate robust, testable hypotheses about the compound's potential targets and mechanisms of action. The concurrent prediction of ADMET properties provides a crucial filter, ensuring that efforts are focused on compounds with favorable drug-like characteristics.

The true power of this workflow lies in its ability to guide and prioritize experimental research. [29]The predictions made—whether a high binding affinity for a specific cancer target or a pharmacophore that matches known anti-inflammatory agents—serve as the foundation for targeted in vitro and in vivo validation. This synergy between computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • A. de Cássia Pereira de Lima, M. de Fátima de Oliveira, & T. G. da Silva. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • S. Rollas & S. G. Küçükgüzel. (2007). Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. [Link]

  • C. Nantasenamat, C. Isarankura-Na-Ayudhya, & V. Prachayasittikul. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. [Link]

  • ChemNotepad. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. ChemNotepad. [Link]

  • C. Nantasenamat, C. Isarankura-Na-Ayudhya, & V. Prachayasittikul. (2010). Advances in computational methods to predict the biological activity of compounds. Semantic Scholar. [Link]

  • C. Nantasenamat, C. Isarankura-Na-Ayudhya, & V. Prachayasittikul. (2010). Advances in computational methods to predict the biological activity of compounds. Taylor & Francis Online. [Link]

  • A. K. Basak, S. Rawat, & S. C. Mandal. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • V. J. Negi, A. K. Sharma, J. S. Negi, & V. Ram. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

  • A. K. Basak, S. Rawat, & S. C. Mandal. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • Drug Design Org. (n.d.). QSAR. Drug Design Org. [Link]

  • S. Kalyaanamoorthy & Y. P. P. Chen. (2011). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

  • V. J. Negi, A. K. Sharma, J. S. Negi, & V. Ram. (2012). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]

  • A. K. Basak, S. Rawat, & S. C. Mandal. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • A. K. Basak, S. Rawat, & S. C. Mandal. (2021). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • G. Ecker, A. G. Atanasov, & D. M. C. Nguyen. (2022). Bioactivity descriptors for in vivo toxicity prediction: now and the future. Taylor & Francis Online. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. Fiveable. [Link]

  • The_Lab_Wiki. (n.d.). What are the steps of QSAR based drug design? Quora. [Link]

  • P. Prajapati, P. Shrivastav, J. Prajapati, & B. Prajapati. (2024). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Bentham Science. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • V. M. G. Georgieva, A. Z. Zheleva-Dimitrova, & A. A. Bijev. (2022). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. PubMed Central. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • G. Lesytė, J. Dringelis, & S. Tumkevičius. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • A. Jain, A. K. Singh, & S. C. Mandal. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. [Link]

  • Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

  • Dr. A. S. S. S. Guhan. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

  • S. K. Kashaw. (2019). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • ResearchGate. (n.d.). General Steps of Developing QSAR Models. ResearchGate. [Link]

  • S. Karak, S. Kumar, & S. C. Mandal. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. NIH. [Link]

  • Optibrium. (2025). How to build a better QSAR model. YouTube. [Link]

  • M. P. Costanzo, A. Z. Z. Zheleva-Dimitrova, & A. A. Bijev. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • S. Kumar, S. Karak, & S. C. Mandal. (2021). Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). MDPI. [Link]

  • A. Jain, A. K. Singh, & S. C. Mandal. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

  • J. H. Kim, J. H. Lee, & S. H. Kim. (2023). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. [Link]

  • A. Jain, A. K. Singh, & S. C. Mandal. (2025). Design, synthesis, and in-silico studies of hydrazide-hydrazone linked coumarin glycoconjugates with possible antiproliferative activity. PubMed. [Link]

  • A. K. Basak, S. Rawat, & S. C. Mandal. (2022). A contemporary review on the important role of in silico approaches for managing different aspects of COVID-19 crisis. PubMed Central. [Link]

  • G. Lesytė, J. Dringelis, & S. Tumkevičius. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

  • Sci-Hub. (n.d.). This compound. Sci-Hub. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • S. C. S. R. T. College of Pharmacy. (n.d.). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. ResearchGate. [Link]

  • ChemSrc. (n.d.). This compound. ChemSrc. [Link]

Sources

Topic: 3-(4-Methoxyphenyl)propanohydrazide as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Precursor

In the landscape of medicinal chemistry and organic synthesis, the identification and utilization of versatile molecular scaffolds are paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals and biologically active agents, owing to their unique ability to engage with biological targets through a variety of interactions.[1][2] 3-(4-Methoxyphenyl)propanohydrazide has emerged as a particularly valuable and strategic precursor in this domain.[3][4] Its structure combines a flexible propanohydrazide chain—rich in nucleophilic sites—with a methoxyphenyl group, a common motif in pharmacologically active molecules that can influence properties like lipophilicity and metabolic stability.

This guide, written from the perspective of a Senior Application Scientist, moves beyond simple reaction lists. It aims to provide a deep, mechanistic understanding of how this compound can be rationally transformed into diverse and medicinally relevant heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will explore the causality behind experimental choices, provide validated protocols, and illustrate the logical flow of these synthetic transformations.

Part 1: Synthesis of the Core Precursor: this compound

The journey into complex heterocycles begins with the reliable synthesis of the starting hydrazide. The most common and efficient method is a two-step sequence starting from the commercially available 3-(4-methoxyphenyl)propanoic acid. This approach ensures high purity and good yield, which are critical for subsequent multi-step syntheses.

The first step is a classic Fischer esterification, where the carboxylic acid is converted to its methyl ester. This is not merely a preparatory step; it serves to activate the carbonyl group for the subsequent nucleophilic attack by hydrazine. The second step, hydrazinolysis, involves the displacement of the methoxy group of the ester by hydrazine hydrate to form the stable hydrazide.[5]

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis A 3-(4-Methoxyphenyl)propanoic Acid B Methyl 3-(4-methoxyphenyl)propanoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 3-(4-methoxyphenyl)propanoate D This compound C->D  H₂NNH₂·H₂O  Reflux

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Methyl 3-(4-methoxyphenyl)propanoate

  • To a solution of 3-(4-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification.

Step 2: this compound [5]

  • Dissolve the crude methyl 3-(4-methoxyphenyl)propanoate from the previous step in ethanol (60 mL).

  • Add hydrazine monohydrate (8.1 mL, 166.5 mmol, 3.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated solution into ice-cold water (200 mL) with stirring.

  • A white solid will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford pure this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[6][7][8]
Molecular Weight 194.23 g/mol [6][7]
CAS Number 121670-33-5[6]
Appearance White solid[5]

Part 2: Transformation into Key Heterocyclic Scaffolds

The true utility of this compound lies in the reactivity of its hydrazide functional group (-CONHNH₂). The terminal -NH₂ group is a potent nucleophile, while the adjacent nitrogen can also participate in cyclization reactions. This dual reactivity allows for the construction of a wide array of five-membered heterocyclic rings.

Synthesis of Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Ruxolitinib.[9] The classical synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] A highly effective variation for this precursor involves reaction with a chalcone, an α,β-unsaturated ketone, which first forms a pyrazoline that can be subsequently oxidized.

Reaction Causality: The reaction is initiated by the nucleophilic attack of the terminal -NH₂ of the hydrazide onto the β-carbon of the chalcone (Michael addition), followed by intramolecular cyclization via condensation between the remaining -NH- group and the ketone carbonyl.

Visualizing Pyrazole Synthesis

G A This compound C Pyrazoline Intermediate A->C  Glacial Acetic Acid  Reflux B Chalcone (e.g., 1,3-diaryl-2-propen-1-one) D Substituted Pyrazole C->D  Oxidation  (e.g., in DMSO)

Caption: General workflow for the synthesis of pyrazoles from the precursor.

Experimental Protocol: Synthesis of a Pyrazoline Derivative[12]
  • In a round-bottom flask, dissolve this compound (1.94 g, 10 mmol) and an appropriately substituted chalcone (e.g., (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one) (10 mmol) in glacial acetic acid (40 mL).

  • Reflux the mixture for 6-8 hours. Monitor the reaction via TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (150 mL).

  • Collect the resulting precipitate by filtration, wash thoroughly with water to remove residual acetic acid, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.

  • Note: For conversion to the aromatic pyrazole, the isolated pyrazoline can be heated in a solvent like DMSO under an oxygen atmosphere.

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a valued bioisostere for ester and amide groups, enhancing metabolic stability and modulating polarity in drug candidates.[12] The most reliable synthesis from a hydrazide involves a two-step, one-pot sequence: N-acylation followed by cyclodehydration.[13][14]

Reaction Causality: The hydrazide is first acylated by a carboxylic acid derivative (often an acid chloride or another activated form) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which facilitates the intramolecular cyclization by eliminating a molecule of water to form the stable aromatic oxadiazole ring.[13]

Visualizing 1,3,4-Oxadiazole Synthesis

G A This compound C 1,2-Diacylhydrazine Intermediate A->C Acylation B Aromatic Carboxylic Acid (or Acid Chloride) D 2,5-Disubstituted 1,3,4-Oxadiazole C->D  POCl₃  Reflux

Caption: Pathway for 1,3,4-oxadiazole synthesis via cyclodehydration.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative[14]
  • Combine this compound (1.94 g, 10 mmol) and a selected aromatic carboxylic acid (10 mmol) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃, 10 mL) carefully under a fume hood.

  • Heat the mixture gently under reflux for 5-7 hours. The reaction mixture will become a clear solution.

  • After completion (monitored by TLC), cool the mixture to room temperature and pour it slowly and carefully onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the effervescence ceases (pH ~7-8).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol or an appropriate solvent.

Synthesis of 1,3,4-Thiadiazoles

Sulfur-containing heterocycles are prevalent in pharmaceuticals, and 1,3,4-thiadiazoles are known for a wide range of biological activities, including antimicrobial and anticancer properties.[15][16] A robust method to synthesize them from our precursor involves reaction with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under acidic conditions.[15][17]

Reaction Causality: The nucleophilic -NH₂ of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate. Subsequent treatment with a strong acid (e.g., concentrated H₂SO₄) protonates the oxygen and sulfur atoms, facilitating intramolecular cyclization and dehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole derivative.

Visualizing 1,3,4-Thiadiazole Synthesis

G A This compound C Thiosemicarbazide Intermediate A->C EtOH, Reflux B Aryl Isothiocyanate (R-NCS) D Substituted 1,3,4-Thiadiazole C->D  conc. H₂SO₄  Stir at RT

Caption: Synthesis of 1,3,4-thiadiazoles via a thiosemicarbazide intermediate.

Experimental Protocol: Synthesis of a 1,3,4-Thiadiazole Derivative[17][20]

Step 1: Thiosemicarbazide Intermediate

  • Dissolve this compound (1.94 g, 10 mmol) in absolute ethanol (30 mL).

  • Add an aryl isothiocyanate (e.g., phenyl isothiocyanate) (10 mmol) to the solution.

  • Reflux the mixture for 3-4 hours. A precipitate usually forms upon heating.

  • Cool the reaction mixture, collect the solid by filtration, wash with cold ethanol, and dry. This intermediate is often pure enough for the next step.

Step 2: Cyclization to 1,3,4-Thiadiazole

  • Add the dried thiosemicarbazide intermediate (from Step 1) portion-wise to cold (0-5 °C) concentrated sulfuric acid (15 mL) with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with copious amounts of water until the filtrate is neutral, and then recrystallize from a suitable solvent.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of "privileged structures" in medicinal chemistry, famously represented by antifungal drugs like Fluconazole.[18] One elegant synthesis leverages a thioamide and the hydrazide precursor, using a silver salt to promote the cyclization.[5]

Reaction Causality: This method involves the condensation between the hydrazide and a thioamide. A silver salt (e.g., silver benzoate, AgOBz) acts as a thiophilic Lewis acid, activating the thioamide's sulfur atom. This facilitates the nucleophilic attack by the hydrazide's terminal nitrogen, leading to a cascade of reactions involving cyclization and elimination to form the stable 1,2,4-triazole ring.

Visualizing 1,2,4-Triazole Synthesis

G A This compound C 3,4,5-Trisubstituted 1,2,4-Triazole A->C  AgOBz, HOAc  DCM, RT B Thioamide

Caption: Silver-mediated synthesis of 1,2,4-triazoles.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative[5]
  • To a stirred suspension of a thioamide (1.0 equiv) and silver benzoate (AgOBz, 2.0 equiv) in dichloromethane (DCM), add acetic acid (3.0 equiv).

  • Add this compound (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature for 15-20 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove silver salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired triazole.

Part 3: Biological Significance of Derived Heterocycles

The true value of this compound as a precursor is validated by the diverse biological activities exhibited by its heterocyclic derivatives. The combination of the methoxyphenyl moiety with various heterocyclic cores leads to compounds with significant therapeutic potential.

Heterocyclic ClassReported Biological ActivitiesKey References
1,3,4-Thiadiazoles Anticancer (breast cancer cell lines), Antimicrobial[15][16][17]
1,2,4-Triazoles Anticonvulsant, Antifungal, Analgesic, Anti-inflammatory, Antimicrobial[18][19]
Pyrazoles Anti-inflammatory, Antimicrobial, Antifungal[9][20]
1,3,4-Oxadiazoles Anti-inflammatory, Analgesic, Antibacterial, Antifungal[2]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategic platform for the efficient construction of medicinally relevant heterocyclic compounds. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers in drug discovery and synthetic chemistry. The protocols and mechanistic insights provided in this guide demonstrate how this single precursor can unlock access to a diverse range of molecular architectures, including pyrazoles, oxadiazoles, thiadiazoles, and triazoles.

The continued exploration of new reaction partners and catalytic systems with this precursor will undoubtedly lead to the discovery of novel heterocyclic derivatives with enhanced potency and unique mechanisms of action. As the demand for new therapeutics continues to grow, the strategic application of well-designed precursors like this compound will remain a cornerstone of innovative drug development.

References

  • White, K. L., et al. (2018). Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. PubMed Central. Available at: [Link]

  • Plech, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]

  • Qadeer, G., et al. (2007). This compound. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

  • Novel Substituted 1,3,4-Thiadiazoles: Synthesis and Antimicrobial Activity. (2024). Contento. Available at: [Link]

  • Iska, V. B., & Dudley, G. B. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

  • Plech, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. ResearchGate. Available at: [Link]

  • Balan, G., et al. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available at: [Link]

  • Shvets, N. M., & Shemchuk, L. A. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[5][6][15]triazolo[3,4-b][3][5][6]thiadiazoles. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Plech, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, R., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Husain, A., et al. (2015). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. Available at: [Link]

  • Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Available at: [Link]

  • PubChemLite. This compound (C10H14N2O2). Available at: [Link]

  • Qadeer, G., et al. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

  • Kerimov, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

  • Ali, A. A., & Al-Masoudi, W. A. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. Available at: [Link]

  • Baktır, Z., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. Available at: [Link]

  • Kumar, A. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

  • Alcázar, J., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Materials Today: Proceedings. Available at: [Link]

  • Al-Ostath, A. I. N., & El-Emam, A. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Al-Jbouri, A. A. J. (2013). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry. Available at: [Link]

  • Dömling, A., et al. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chen, J., et al. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. Available at: [Link]

  • Dömling, A., et al. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Karatasos, K., et al. (2020). Heterocycle Compounds with Antimicrobial Activity. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Available at: [Link]

Sources

Methodological & Application

Synthesis of Novel Bioactive Derivatives from 3-((4-methoxyphenyl)amino)propanehydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic promise is a cornerstone of drug discovery. The scaffold of 3-((4-methoxyphenyl)amino)propanehydrazide presents a compelling starting point for the development of new pharmacological agents. Its inherent structural features—a secondary amine, a flexible propane linker, and a reactive hydrazide moiety—offer a rich platform for chemical modification. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel derivatives originating from this versatile precursor, with a particular focus on compounds exhibiting anticancer and antioxidant properties.

Recent studies have highlighted the significant biological activities of derivatives synthesized from 3-((4-methoxyphenyl)amino)propanehydrazide. These derivatives, incorporating various heterocyclic and functional moieties, have shown promising results in preclinical screenings. For instance, novel 1,3,4-thiadiazole, 1,2,4-triazolin-5-thione, and isoindoline-1,3-dione derivatives have been synthesized and characterized, demonstrating notable cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[1] This underscores the therapeutic potential that can be unlocked through the derivatization of the parent hydrazide.

This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development. It aims to provide not only step-by-step synthetic procedures but also the underlying chemical principles and rationale for the experimental designs.

Core Synthetic Strategies and Mechanistic Insights

The derivatization of 3-((4-methoxyphenyl)amino)propanehydrazide primarily targets the terminal hydrazide group (-CONHNH2). This functional group is a potent nucleophile, readily reacting with a variety of electrophiles to form a diverse array of stable derivatives. The key reaction pathways explored in this guide are:

  • Formation of Semicarbazides and Thiosemicarbazides: Reaction with isocyanates and isothiocyanates, respectively, yields semicarbazide and thiosemicarbazide derivatives. These reactions proceed through a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isocyanate or isothiocyanate.

  • Cyclization to Form Heterocycles: The resulting thiosemicarbazides can be further cyclized under basic conditions to form 1,2,4-triazole-5-thione derivatives. This intramolecular cyclization is a powerful strategy for introducing rigid, pharmacologically active heterocyclic scaffolds.

  • Formation of Hydrazones (Schiff Bases): Condensation of the hydrazide with various aldehydes and ketones results in the formation of hydrazones. The biological activity of these compounds is often associated with the azometine group (-C=N-).

  • Synthesis of N-substituted Amides: Reaction with anhydrides, such as phthalic anhydride, leads to the formation of N-amido derivatives, like the N-(1,3-dioxoisoindolin-2-yl)propanamide moiety.

These synthetic transformations are generally high-yielding and can be performed using standard laboratory equipment and techniques. The choice of reactants and reaction conditions allows for the systematic modification of the parent molecule to explore the structure-activity relationship (SAR) of the resulting derivatives.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of TLC plates can be achieved under UV light (254 nm) or by staining with an appropriate reagent (e.g., iodine vapor). Purification of compounds can be performed by recrystallization or column chromatography on silica gel. Structural confirmation of all synthesized compounds is critical and should be carried out using modern spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

Protocol 1: Synthesis of 2-(3-((4-methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide (A Thiosemicarbazide Derivative)

This protocol details the synthesis of a key intermediate for further cyclization reactions.

  • Reaction: 3-((4-methoxyphenyl)amino)propanehydrazide + Phenyl isothiocyanate → 2-(3-((4-methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-((4-methoxyphenyl)amino)propanehydrazide (15 mmol) in methanol (60 mL).

    • Add phenyl isothiocyanate (20 mmol) to the solution.

    • Heat the reaction mixture at reflux for 4 hours.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from a dimethylformamide (DMF)/water mixture to afford the pure thiosemicarbazide derivative.[2]

  • Characterization: The structure should be confirmed by IR (presence of C=S and N-H stretching bands), ¹H-NMR, and ¹³C-NMR spectroscopy. In the ¹³C-NMR spectrum, the carbon of the C=S group is expected to resonate at approximately 180.83 ppm.[2]

Protocol 2: Synthesis of 3-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (A Triazolethione Derivative)

This protocol describes the cyclization of the thiosemicarbazide derivative into a 1,2,4-triazole-5-thione.

  • Reaction: 2-(3-((4-methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide → 3-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

  • Procedure:

    • In a round-bottom flask, suspend the thiosemicarbazide derivative (3 mmol) in a 20% aqueous potassium hydroxide (KOH) solution (40 mL).

    • Heat the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH 4 with hydrochloric acid (HCl).

    • Collect the precipitate by filtration, wash with water, and recrystallize from a DMF/water mixture.[2]

  • Characterization: Confirm the structure by spectroscopic methods. The formation of the triazole ring can be confirmed by the disappearance of the carbonyl signal and the appearance of characteristic signals for the triazole ring protons and carbons in the NMR spectra.

Protocol 3: Synthesis of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

This protocol outlines the synthesis of an isoindoline-1,3-dione derivative.

  • Reaction: 3-((4-methoxyphenyl)amino)propanehydrazide + Phthalic anhydride → N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

  • Rationale: This reaction introduces a bulky, planar phthalimide group, which can significantly influence the biological activity of the molecule.

  • Procedure:

    • A mixture of 3-((4-methoxyphenyl)amino)propanehydrazide and phthalic anhydride in a suitable solvent (e.g., glacial acetic acid) is heated at reflux.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization. Note: While a specific protocol for this exact reaction from the provided search results is not detailed, this is a standard method for the synthesis of N-acylhydrazides from hydrazides and anhydrides.

  • Characterization: The structure can be confirmed by the presence of two carbonyl signals for the phthalimide group in the ¹³C-NMR spectrum and the characteristic imide C=O stretching bands in the IR spectrum.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations described in this guide.

Synthesis_Pathway_1 Start 3-((4-methoxyphenyl)amino)propanehydrazide Product1 Thiosemicarbazide Derivative Start->Product1 Methanol, reflux Reagent1 Phenyl isothiocyanate Product2 1,2,4-Triazole-5-thione Derivative Product1->Product2 Intramolecular Cyclization Reagent2 aq. KOH, heat

Caption: Synthesis of a 1,2,4-triazole-5-thione derivative.

Synthesis_Pathway_2 Start 3-((4-methoxyphenyl)amino)propanehydrazide Product3 Hydrazone Derivative (Schiff Base) Start->Product3 Condensation Product4 Isoindoline-1,3-dione Derivative Start->Product4 Acylation Reagent3 Aldehyde/Ketone (R1R2C=O) Reagent4 Phthalic Anhydride

Caption: Formation of Hydrazone and Isoindoline-1,3-dione derivatives.

Biological Evaluation and Data Summary

A series of novel derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities.[2] The antioxidant activity was assessed using the DPPH radical scavenging method, while the anticancer activity was evaluated against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay.[2]

Table 1: Summary of Biological Activity for Selected Derivatives

Compound IDDerivative ClassAntioxidant Activity (vs. Ascorbic Acid)Anticancer Activity (Glioblastoma U-87)Reference
1 N-(1,3-dioxoisoindolin-2-yl)propanamide~1.4 times higherModerate[2]
2 N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide~1.4 times higherModerate[2]
3 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneNot specified as highestMost active in the series[1][2]
4 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone1.13 times higherModerate[2]

Disclaimer: The data presented is a summary from the cited literature and is intended for informational purposes. The actual activity may vary depending on the specific experimental conditions.

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed and published methodologies. To ensure the trustworthiness and reproducibility of these synthetic procedures, the following points are critical:

  • Purity of Starting Materials: The purity of the starting 3-((4-methoxyphenyl)amino)propanehydrazide is paramount. It is advisable to characterize the starting material thoroughly before proceeding with derivatization.

  • Reaction Monitoring: Consistent and careful monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Thorough Characterization: The unambiguous identification of the synthesized derivatives using a combination of spectroscopic techniques (IR, ¹H-NMR, ¹³C-NMR, and MS) is non-negotiable. This validates the success of the synthesis and confirms the structure of the new chemical entity.

  • Reproducibility: Each experiment should be conducted with careful attention to detail, including accurate measurements of reagents and precise control of reaction parameters (temperature, time, etc.), to ensure reproducibility.

Conclusion and Future Directions

The 3-((4-methoxyphenyl)amino)propanehydrazide scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for the generation of a diverse library of derivatives. The initial biological screening results are encouraging, particularly in the areas of anticancer and antioxidant research. Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships. Modifications to the aromatic ring, the linker, and the derivatizing moiety can all be explored to optimize the biological activity and pharmacokinetic properties of these compounds. The insights gained from such studies will be invaluable in the rational design of the next generation of drugs based on this versatile chemical scaffold.

References

  • Derivatives of 3-[(4- methoxyphenyl)amino]propanehydrazide: towards anticancer and antioxidant agents. Kaunas University of Technology. Available at: [Link]

  • Šačkus, A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-(4-Methoxyphenyl)propanohydrazide in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Emerging Potential of Hydrazide Scaffolds in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within the vast landscape of medicinal chemistry, the hydrazide-hydrazone scaffold has garnered significant attention due to its versatile biological activities, including antimicrobial, anticonvulsant, and notably, anticancer properties.[1][2] Molecules incorporating this moiety have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[1][3][4]

This document provides a comprehensive guide for the investigation of 3-(4-methoxyphenyl)propanohydrazide as a potential anticancer agent. While research has demonstrated the cytotoxic effects of its derivatives against various cancer cell lines, including human glioblastoma and triple-negative breast cancer, the parent compound itself represents a foundational structure for a potentially new class of therapeutic agents.[5][6] These application notes will guide researchers through a logical, stepwise approach to evaluate its anticancer potential, from initial cytotoxicity screening to the elucidation of its mechanism of action.

Part 1: Foundational Anticancer Screening

The initial phase of investigation focuses on determining the cytotoxic potential of this compound against a panel of cancer cell lines. This will establish a baseline for its efficacy and selectivity.

Cell Line Selection and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. It is recommended to include cell lines from different tissue origins. For example, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), SF-268 (glioma), and PC-3 (prostate carcinoma) are commonly used in initial screenings.[6] Normal human cell lines, such as human fibroblasts, should be included to assess cytotoxicity towards non-cancerous cells.

Protocol 1: Cell Culture and Maintenance

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: To maintain exponential growth, passage the cells upon reaching 80-90% confluency.[6]

In Vitro Cytotoxicity Assessment: The XTT Assay

To quantify the effect of this compound on cell viability, a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is recommended. The XTT assay is a reliable method that measures the metabolic activity of living cells.[7][8] The reduction of the XTT tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells is directly proportional to the number of viable cells.[7] The water-solubility of the formazan product in the XTT assay streamlines the protocol compared to the MTT assay by eliminating a solubilization step.[7][9]

Protocol 2: XTT Cell Viability Assay

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.[10]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Drug Treatment: Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.[6] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer’s instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[7]

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the resulting dose-response curve.[6]

Data Presentation: Cytotoxicity Profile

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
U-87GlioblastomaExperimental DataExperimental Data
MDA-MB-231Triple-Negative Breast CancerExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
HCT-116Colon CarcinomaExperimental DataExperimental Data
Normal FibroblastsConnective TissueExperimental DataExperimental Data

Note: The data presented above is a template and will vary depending on the specific experimental conditions.

Part 2: Elucidating the Mechanism of Action

Based on the established cytotoxic activity, the next critical step is to investigate the underlying mechanism by which this compound induces cancer cell death. The broader class of hydrazide-hydrazone compounds has been shown to induce apoptosis and cause cell cycle arrest.[1][2] Therefore, a logical starting point is to examine these two fundamental cellular processes.

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic drugs.[6] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[11] This assay is based on the principle that phosphatidylserine, which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[4][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine and can be used to identify apoptotic cells.[11] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat the cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][]

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Visualization: Apoptosis Analysis Workflow

G start Cancer Cell Culture treat Treat with this compound (IC50) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrant Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic/Necrotic flow->quadrant

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Visualization: Cell Cycle Progression

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Checkpoint M->G1

Caption: A simplified diagram of the eukaryotic cell cycle.

Part 3: Investigating Potential Molecular Targets and Pathways

The hydrazide moiety is a versatile pharmacophore that can interact with various biological targets. Research on related compounds suggests that this compound could potentially act as an inhibitor of specific kinases that are crucial for cancer cell survival and proliferation, such as Glycogen Synthase Kinase-3β (GSK-3β) or Tropomyosin Receptor Kinase A (TRKA).[16][17]

Hypothesized Signaling Pathway Involvement

Based on the literature for similar hydrazide-containing molecules, a plausible mechanism of action for this compound could involve the inhibition of a pro-survival kinase, leading to the induction of apoptosis and cell cycle arrest. For instance, inhibition of GSK-3β has been shown to suppress the proliferation of various cancer cells.[7][8] Similarly, TRK inhibitors have emerged as effective treatments for cancers harboring TRK fusions.[15]

Visualization: Hypothesized Mechanism of Action

G compound This compound kinase Pro-survival Kinase (e.g., GSK-3β, TRKA) compound->kinase Inhibition pathway Downstream Proliferation & Survival Pathways kinase->pathway Activation arrest Cell Cycle Arrest apoptosis Apoptosis pathway->arrest pathway->apoptosis

Sources

Application Notes and Protocols for the Development of Antioxidant Agents Based on 3-(4-Methoxyphenyl)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidant Agents and the Promise of Hydrazide Scaffolds

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic and degenerative diseases.[1][2] Conditions such as cancer, cardiovascular disease, neurodegenerative disorders, and diabetes have all been linked to the damaging cellular impact of unchecked ROS.[1][3] This has propelled a sustained and urgent search for novel antioxidant agents that can effectively mitigate oxidative stress and offer therapeutic benefits.[2][4][5]

Within the landscape of medicinal chemistry, the hydrazide functional group has emerged as a particularly promising scaffold for the development of new antioxidant drugs.[6][7][8] The unique electronic and structural properties of the hydrazide moiety render it an effective pharmacophore for scavenging free radicals.[6] Specifically, the redox behavior of the hydrazide group allows it to undergo oxidation, leading to the formation of an acyl radical, which plays a crucial role in neutralizing harmful reactive species.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(4-methoxyphenyl)propanohydrazide as a core structure for the discovery and development of novel antioxidant agents. We will delve into its chemical properties, outline detailed protocols for the synthesis of its derivatives, and provide step-by-step methodologies for evaluating their antioxidant efficacy through both in vitro and cell-based assays. The overarching goal is to equip researchers with the foundational knowledge and practical tools to explore the therapeutic potential of this promising class of compounds.

Physicochemical Properties of this compound

Understanding the fundamental properties of the parent molecule is critical for designing and synthesizing effective derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[9][10][11][12]
Molecular Weight 194.23 g/mol [9][10][12]
Appearance Solid[12]
CAS Number 121670-33-5[9]
InChI Key BFZQOADVWOLSQE-UHFFFAOYSA-N[12]

Proposed Mechanism of Antioxidant Action

The antioxidant activity of hydrazide derivatives is generally attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[13] The presence of the methoxy group on the phenyl ring in this compound is significant, as electron-donating groups can enhance antioxidant capacity.[6]

Antioxidant Mechanism cluster_0 Radical Scavenging Pathways Hydrazide This compound (R-CONHNH2) HydrazideRadical Hydrazide Radical (R-CONHN•) Hydrazide->HydrazideRadical H• donation (HAT) Hydrazide->HydrazideRadical e- donation (SET) FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule H• acceptance Synthesis Workflow Start Start Dissolve Dissolve Hydrazide in Ethanol Start->Dissolve Add Add Aldehyde/Ketone & Acetic Acid Dissolve->Add Reflux Reflux Reaction Mixture Add->Reflux Monitor Monitor with TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Product Wash->Recrystallize Characterize Spectroscopic Characterization Recrystallize->Characterize End Pure Derivative Characterize->End CellBasedAssay cluster_0 Cell-Based Antioxidant Evaluation cluster_1 CAA Assay cluster_2 GSH Assay CellCulture Cell Seeding & Adhesion Treatment Treat with Test Compounds CellCulture->Treatment InduceStress Induce Oxidative Stress (e.g., H2O2, AAPH) Treatment->InduceStress AddProbe Add DCFH-DA Probe InduceStress->AddProbe LyseCells Lyse Cells InduceStress->LyseCells MeasureFluorescence Measure Fluorescence (ROS Levels) AddProbe->MeasureFluorescence MeasureGSH Measure GSH/GSSG Ratio LyseCells->MeasureGSH

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-(4-Methoxyphenyl)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Hydrazide-Derived Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science. Their facile synthesis, structural versatility, and wide range of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—make them prime candidates for drug discovery pipelines.[1] The hydrazone subset of Schiff bases (R-C=N-NH-C(O)-R'), formed from the condensation of hydrazides with aldehydes or ketones, are of particular interest. The amide-iminol tautomerism inherent in the hydrazide moiety introduces unique electronic and conformational properties, enhancing their coordination chemistry and biological interactions.[2]

This guide provides a detailed protocol for the synthesis of novel Schiff bases using 3-(4-Methoxyphenyl)propanohydrazide as a key building block. The presence of the methoxyphenyl group offers potential for enhanced biological activity and provides a useful spectroscopic handle for characterization. We will delve into the mechanistic underpinnings of the synthesis, provide a robust and reproducible protocol, detail characterization methodologies, and discuss the causality behind the experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: The Core Synthesis Protocol

The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition-elimination reaction with a suitable aromatic aldehyde or ketone. The terminal amine of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde/ketone. This is typically conducted under acidic catalysis, which activates the carbonyl group towards nucleophilic attack.

Materials and Reagents
  • This compound

  • Selected aromatic aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Bromobenzaldehyde, Furfural)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Standard laboratory glassware (Round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

General Synthesis Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1 mmol) in absolute ethanol (20-30 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the selected aromatic aldehyde.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.

  • Reaction Reflux: Equip the flask with a condenser and reflux the mixture with continuous stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[3]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Filter the crude product and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a DMF/ethanol mixture, to yield the pure Schiff base.[3] Typical yields for this reaction range from 65-85%.[3]

Part 2: Mechanistic Insight and Process Logic

The formation of the Schiff base is a two-step process. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[4]

  • Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine) of the Schiff base.[4]

SchiffBase_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hydrazide R-C(O)NH-NH₂ (this compound) Hemiaminal R-C(O)NH-NH-CH(OH)-R' Hydrazide->Hemiaminal Nucleophilic Attack Aldehyde R'-CHO (Aromatic Aldehyde) Activated_Aldehyde R'-C⁺H-OH Aldehyde->Activated_Aldehyde Protonation H_plus H⁺ (Catalyst) Activated_Aldehyde->Hemiaminal Protonated_Hemiaminal R-C(O)NH-NH-CH(OH₂⁺)-R' Hemiaminal->Protonated_Hemiaminal +H⁺ Imine_intermediate R-C(O)NH-N⁺H=CH-R' Protonated_Hemiaminal->Imine_intermediate -H₂O Water H₂O Protonated_Hemiaminal->Water Schiff_Base R-C(O)NH-N=CH-R' (Schiff Base) Imine_intermediate->Schiff_Base -H⁺

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Part 3: Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are standard for this class of molecules.

Spectroscopic Data

The disappearance of the aldehyde C=O stretching band and the appearance of the C=N imine stretching band in the IR spectrum are key indicators of Schiff base formation. Similarly, the appearance of a singlet for the azomethine proton (-N=CH-) in the ¹H NMR spectrum is a definitive characteristic.

Aromatic AldehydeExpected Yield (%)Melting Point (°C)Key FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ ppm)
Benzaldehyde 75-85Varies~1640 (C=N), ~1680 (C=O, amide)~8.8 (s, 1H, N=CH), ~10.5 (s, 1H, NH), 7.2-8.4 (m, Ar-H)
4-Nitrobenzaldehyde 70-80Varies~1645 (C=N), ~1685 (C=O, amide), ~1520 & 1345 (NO₂)~8.8 (s, 1H, N=CH), ~10.3 (s, 1H, NH), 7.3-8.5 (m, Ar-H)
4-Bromobenzaldehyde 70-85Varies~1642 (C=N), ~1682 (C=O, amide)~8.9 (s, 1H, N=CH), ~10.5 (s, 1H, NH), 7.2-8.4 (m, Ar-H)
Furfural 65-75Varies~1638 (C=N), ~1675 (C=O, amide)~8.8 (s, 1H, N=CH), ~10.2 (s, 1H, NH), 6.6-7.9 (m, Ar-H)

Note: The exact values for melting points and spectroscopic data will vary based on the specific aromatic aldehyde used and should be determined experimentally. The provided NMR data is based on analogous structures and serves as a general guide.[3][5]

Detailed Spectroscopic Analysis
  • FT-IR Spectroscopy: The most critical diagnostic peaks are the disappearance of the N-H stretching vibrations of the primary amine in the hydrazide (around 3300-3400 cm⁻¹) and the appearance of a strong absorption band for the azomethine (C=N) group, typically in the range of 1600-1650 cm⁻¹.[6][7] The amide carbonyl (C=O) stretch from the hydrazide backbone will remain, usually around 1660-1680 cm⁻¹.[8]

  • ¹H NMR Spectroscopy: The definitive proof of formation is the appearance of a singlet peak in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-N=CH-). The amide proton (-NH-) will also appear as a singlet further downfield (δ 10.0-12.0 ppm). The aromatic protons from both the methoxyphenyl ring and the aldehyde-derived ring will be observed in their expected regions (δ 6.8-8.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (CH=N) will typically show a signal in the range of δ 160-170 ppm.[3] The amide carbonyl carbon will also be present in a similar downfield region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base, confirming its identity.[5]

Part 4: Experimental Workflow and Logic

The entire process, from synthesis to characterization, follows a logical and self-validating sequence. Each step provides confirmation before proceeding to the next.

Workflow Start Reactants: This compound + Aromatic Aldehyde Reaction Synthesis: Ethanol, Acetic Acid (cat.), Reflux (6-8h) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC In-process check TLC->Reaction Incomplete Workup Isolation & Purification: Cooling, Filtration, Recrystallization TLC->Workup Complete Characterization Structural Confirmation Workup->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR NMR ¹H & ¹³C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Final Pure Schiff Base FTIR->Final NMR->Final MS->Final

Caption: Experimental workflow from synthesis to characterization.

Conclusion

The protocol described provides a reliable and well-understood method for synthesizing Schiff bases from this compound. The inherent modularity of this synthesis—allowing for a wide variety of aldehydes and ketones to be used—opens the door for the creation of large libraries of novel compounds for screening in drug discovery and materials science applications. By understanding the underlying mechanism and employing systematic characterization techniques, researchers can confidently synthesize and validate these valuable molecular entities.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectroscopic data for Schiff base ligands and some metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra of the Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • Abbasa, A. A., et al. (2022). Synthesis and characterization of Schiff bases derived from 3-(4-methoxyphenyl) acrylic acid and 3-(benzo[d][4]dioxol-5-yl) ac. Journal of Medicinal and Chemical Sciences, 6(2), 205-219. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. (n.d.). Retrieved from [Link]

  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.). Retrieved from [Link]

  • 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). (n.d.). ResearchGate. Retrieved from [Link]

  • Bhat, M., & Belagali, S. L. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences, 4, 82-89. Retrieved from [Link]

  • Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 627-635. Retrieved from [Link]

  • Hydrazide Schiff bases: Significance and symbolism. (2025). ScienceDirect. Retrieved from [Link]

  • Sharma, K., et al. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 2(3), 159-162. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega. Retrieved from [Link]

  • IR spectra of Schiff base (HL). (n.d.). ResearchGate. Retrieved from [Link]

  • Mohamed, O. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? ResearchGate. Retrieved from [Link]

  • The important 1 H NMR and 13 C NMR data of Schiff bases. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of hydrazine derivative Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • Popiołek, Ł. (2022). Different Schiff Bases—Structure, Importance and Classification. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(44), 19302-19314. Retrieved from [Link]

  • Qadeer, G., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3061-o3061. Retrieved from [Link]

  • Abbasa, A. A., et al. (2022). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][4]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan. (2022). AIP Conference Proceedings. Retrieved from [Link]

  • Vyas, S. P. (2018). Synthesis and Characterization of New Schiff-Base Derived from (2Z)-1-(2,4-Dimethylphenyl)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-En-1-One. Journal of Chemical and Pharmaceutical Research, 10(1), 200-202. Retrieved from [Link]

  • hydrazone schiff base: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Molecules. Retrieved from [Link]

  • synthesis, characterization and biological evaluation of three new schiff bases derived from amino. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. Retrieved from [Link]

  • 1 H-NMR Chemical shifts data for the Schiff base compounds (3a-j). (n.d.). ResearchGate. Retrieved from [Link]

  • CHARACTERIZATION OF SCHIFF BASES DERIVED FROM 3,4-DIM. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291644). (n.d.). NP-MRD. Retrieved from [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2024). Molecules. Retrieved from [Link]

  • Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. (2021). Scientific Reports. Retrieved from [Link]

  • #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. (2022). Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • Characterization of Schiff bases derived from 3,4-dimethoxybenzaldehyde: The crystal structure of N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate. (2013). ResearchGate. Retrieved from [Link]

  • Qadeer, G., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2022). Molbank. Retrieved from [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 5-(4-methoxyphenyl)pyrazolidin-3-one via Intramolecular Cyclization of 3-(4-methoxyphenyl)acrylohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup for the synthesis of 5-(4-methoxyphenyl)pyrazolidin-3-one, a heterocyclic compound of interest in medicinal chemistry, through the intramolecular cyclization of 3-(4-methoxyphenyl)acrylohydrazide. The protocol detailed herein is based on established Michael addition principles and is designed to be a self-validating system for reproducible, high-yield synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and outline the necessary analytical techniques for product characterization.

Introduction: The Significance of Pyrazolidinones

Pyrazolidin-3-one and its derivatives are a class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents.[1][2][3] Their structural motif is a key component in molecules exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties. The synthesis of polysubstituted 3-pyrazolidinones is a significant area of research in drug discovery and development.[1][2]

The target molecule, 5-(4-methoxyphenyl)pyrazolidin-3-one, is synthesized from 3-(4-methoxyphenyl)acrylohydrazide. This precursor is an α,β-unsaturated hydrazide, and its cyclization is a key step in forming the pyrazolidinone core. The methodology described here leverages an intramolecular Michael addition, a reliable and high-yielding reaction pathway.[4]

Reaction Mechanism and Rationale

The cyclization of 3-(4-methoxyphenyl)acrylohydrazide to 5-(4-methoxyphenyl)pyrazolidin-3-one proceeds via an intramolecular nucleophilic addition, specifically a Michael addition.[4] In this reaction, the terminal nitrogen atom of the hydrazide moiety acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system. This is followed by proton transfer to yield the stable, five-membered heterocyclic ring of the pyrazolidinone.

The choice of reaction conditions, such as the solvent and temperature, is critical for ensuring the reaction proceeds efficiently and with high selectivity. A protic solvent like ethanol is often employed to facilitate the necessary proton transfers during the reaction cascade.

Figure 1: General reaction mechanism for the cyclization.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 5-(4-methoxyphenyl)pyrazolidin-3-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(4-methoxyphenyl)acrylohydrazide≥98%Commercially Available
EthanolAnhydrousCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially AvailableFor acidification
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor neutralization
Ethyl AcetateACS GradeCommercially AvailableFor extraction
HexaneACS GradeCommercially AvailableFor recrystallization
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.92 g (10 mmol) of 3-(4-methoxyphenyl)acrylohydrazide in 50 mL of anhydrous ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Solvent Removal: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add 50 mL of deionized water. A solid precipitate should form.

  • Purification by Recrystallization:

    • Filter the crude solid product using a Büchner funnel.

    • Wash the solid with a small amount of cold water.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure 5-(4-methoxyphenyl)pyrazolidin-3-one as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C overnight.

  • Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. A yield of approximately 90% is expected.[4]

Characterization Data

The synthesized 5-(4-methoxyphenyl)pyrazolidin-3-one should be characterized to confirm its structure and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the pyrazolidinone ring.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the pyrazolidinone ring.
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (amide), and aromatic C-H stretching.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂N₂O₂ = 192.22 g/mol ).

Experimental Workflow

Experimental_Workflow start Start: 3-(4-methoxyphenyl)acrylohydrazide in Ethanol reflux Reflux for 4-6 hours start->reflux evaporation Solvent Removal (Rotary Evaporator) reflux->evaporation workup Aqueous Work-up evaporation->workup filtration Filtration workup->filtration recrystallization Recrystallization (Ethyl Acetate/Hexane) filtration->recrystallization drying Vacuum Drying recrystallization->drying characterization Characterization (NMR, IR, MS) drying->characterization end End: Pure 5-(4-methoxyphenyl)pyrazolidin-3-one characterization->end

Figure 2: Step-by-step experimental workflow.

Alternative Synthetic Routes

While the intramolecular Michael addition is a direct and efficient method, other strategies exist for the synthesis of pyrazolidinones and related pyrazoles. For instance, the Vilsmeier-Haack reaction can be employed for the cyclization of hydrazones to form pyrazoles, which are structurally related to pyrazolidinones.[5][6][7][8] This reaction involves the use of a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation.[6] Additionally, pyrazoles can be synthesized through the condensation of α,β-unsaturated aldehydes or ketones with hydrazine derivatives.[9][10][11] These alternative routes can be valuable for creating diverse libraries of pyrazole-based compounds for drug discovery programs.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Handle concentrated hydrochloric acid with extreme care as it is corrosive.

  • Ensure that the reflux apparatus is properly assembled to avoid solvent leakage.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of 5-(4-methoxyphenyl)pyrazolidin-3-one from 3-(4-methoxyphenyl)acrylohydrazide. The intramolecular Michael addition is a robust reaction that is well-suited for the synthesis of this important heterocyclic scaffold. The detailed experimental procedure and characterization guidelines will enable researchers to successfully synthesize and validate this compound for further investigation in medicinal chemistry and drug development.

References

  • Visible-light-induced cascade cyclization of N-acrylohydrazides toward functionalized pyrazolones and the application in drug modific
  • Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. ARKIVOC.
  • Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. SciSpace.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
  • Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones.
  • Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIV
  • Cyclization of 3-(4-methoxyphenyl)acrylohydrazide.

Sources

Application Notes & Protocols: 3-(4-Methoxyphenyl)propanohydrazide as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1] This guide provides a comprehensive overview of the strategic utilization of 3-(4-methoxyphenyl)propanohydrazide, a highly versatile chemical precursor, in the synthesis of diverse heterocyclic compounds with significant antimicrobial potential. We present detailed synthetic protocols for key classes of compounds, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, alongside methodologies for their characterization and antimicrobial evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the search for novel anti-infective therapies.

Introduction: The Strategic Importance of the Hydrazide Scaffold

The core of modern antimicrobial drug discovery lies in the exploration of novel chemical scaffolds that can be elaborated into diverse libraries of bioactive molecules.[2] this compound emerges as a precursor of significant interest due to two key structural features:

  • The Hydrazide Moiety (-CONHNH₂): This functional group is a cornerstone of heterocyclic synthesis. Its nucleophilic nature and ability to participate in cyclocondensation reactions make it an ideal starting point for constructing five-membered aromatic rings, which are prevalent in many pharmacologically active compounds.

  • The 4-Methoxyphenyl Group: This electron-donating group can influence the electronic properties and lipophilicity of the final molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. The methoxy group itself is a common feature in many natural and synthetic bioactive compounds.[3]

This guide explains the causality behind leveraging this specific precursor, detailing the transformation of its latent reactivity into tangible antimicrobial candidates.

General Workflow: From Precursor to Bioactive Candidate

The pathway from the starting material to a validated antimicrobial lead involves a multi-stage process. Each step is critical for ensuring the synthesis of the correct molecule and the reliable assessment of its biological activity.

G Precursor Precursor: This compound Synthesis Heterocyclic Synthesis (e.g., Oxadiazole, Thiadiazole) Precursor->Synthesis Cyclocondensation Reagents Purification Purification & Isolation (Recrystallization, Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purified Compound Screening Antimicrobial Screening (MIC Determination) Characterization->Screening Confirmed Structure Hit Hit Compound Identification Screening->Hit Bioactivity Data

Caption: High-level workflow from precursor synthesis to hit identification.

Synthetic Pathways and Protocols

The hydrazide functional group is readily converted into various heterocyclic systems. Below are protocols for two of the most prominent and successful classes: 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Scientific Rationale: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, valued for its metabolic stability and ability to participate in hydrogen bonding.[4] This heterocycle is a privileged scaffold in medicinal chemistry, with numerous derivatives reported to possess a wide range of biological activities, including antimicrobial effects.[5][6][7] The synthesis typically involves the cyclodehydration of an intermediate diacylhydrazine.[6][8]

General Reaction Scheme:

G start Start: Hydrazide + Carboxylic Acid intermediate Intermediate: Diacylhydrazine start->intermediate Amide Coupling (EDC/HOBt or similar) product Product: 1,3,4-Oxadiazole intermediate->product Cyclodehydration (POCl₃, PPA, etc.)

Caption: General pathway for 1,3,4-oxadiazole synthesis.

Detailed Protocol: Synthesis of 2-(4-chlorophenyl)-5-((4-methoxyphenyl)ethyl)-1,3,4-oxadiazole

  • Step 1: Synthesis of the Diacylhydrazine Intermediate.

    • To a solution of this compound (1.94 g, 10 mmol) in dry dichloromethane (DCM, 50 mL) in a round-bottom flask, add 4-chlorobenzoic acid (1.57 g, 10 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.11 g, 11 mmol) and Hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid for efficient acylation of the hydrazide, minimizing side reactions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane).

    • Upon completion, wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N'-(4-chlorobenzoyl)-3-(4-methoxyphenyl)propanohydrazide.

  • Step 2: Cyclodehydration to form the Oxadiazole Ring.

    • Place the crude diacylhydrazine from the previous step into a round-bottom flask.

    • Add phosphorus oxychloride (POCl₃) (15 mL) carefully under a fume hood.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

    • Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable aromatic oxadiazole ring.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Basify the resulting solution to pH ~8 by the slow addition of a saturated sodium bicarbonate solution.

    • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • Purify the crude solid by recrystallization from ethanol to obtain the final product.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Scientific Rationale: The 1,3,4-thiadiazole scaffold is another critical pharmacophore in antimicrobial drug design. The inclusion of a sulfur atom in the heterocyclic ring often imparts unique biological properties, and the core N-C-S moiety has been implicated in the mechanism of action for some compounds. A common synthetic route involves the reaction of a hydrazide with carbon disulfide followed by cyclization.[9][10]

General Reaction Scheme:

G start Start: Hydrazide + CS₂ intermediate Intermediate: Dithiocarbazate Salt start->intermediate Base (KOH) in Ethanol product Product: 1,3,4-Thiadiazole-thione intermediate->product Acid-catalyzed Cyclization (H₂SO₄)

Caption: General pathway for 1,3,4-thiadiazole synthesis.

Detailed Protocol: Synthesis of 5-((4-methoxyphenyl)ethyl)-1,3,4-thiadiazole-2-thiol

  • Step 1: Formation of Potassium Dithiocarbazate.

    • Dissolve this compound (1.94 g, 10 mmol) in absolute ethanol (40 mL) in a round-bottom flask.

    • Add potassium hydroxide (0.62 g, 11 mmol) and stir until it dissolves completely.

    • Add carbon disulfide (CS₂) (0.75 mL, 12 mmol) dropwise to the solution at room temperature.

    • Causality: The basic conditions deprotonate the terminal nitrogen of the hydrazide, increasing its nucleophilicity to attack the electrophilic carbon of CS₂.

    • Stir the reaction mixture at room temperature for 10-12 hours. A solid precipitate (the potassium salt) will form.

  • Step 2: Cyclization to form the Thiadiazole Ring.

    • To the stirred suspension from the previous step, add concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C until the pH is acidic (~2-3).

    • Causality: The strong acid protonates the intermediate and catalyzes the intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.[9]

    • Reflux the mixture for 3-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into a beaker of cold water (200 mL).

    • The solid product will precipitate out. Filter the solid, wash it extensively with water to remove any residual acid, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure thiadiazole.

Structural Characterization: A Self-Validating System

Confirming the identity and purity of each synthesized compound is non-negotiable. A combination of chromatographic and spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.[10][11]

TechniquePurposeExpected Observations for a Representative Oxadiazole
TLC Monitor reaction progress and assess purityA single spot with a distinct Rf value different from starting materials.
Melting Point Assess purityA sharp, defined melting range.
FT-IR (cm⁻¹) Confirm functional groupsDisappearance of N-H and C=O (amide) stretches from the hydrazide. Appearance of C=N (~1610-1650) and C-O-C (~1050-1150) stretches characteristic of the oxadiazole ring.
¹H-NMR (ppm) Elucidate proton environmentAbsence of broad N-H peaks. Characteristic signals for the aromatic protons and the ethyl linker protons in their expected regions and with correct integrations.
Mass Spec (MS) Determine molecular weightA molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the target compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Once a compound's structure is confirmed, its biological activity must be quantified. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][12]

Protocol: Broth Microdilution Assay (Based on CLSI/EUCAST guidelines)

  • Preparation of Materials:

    • Microorganisms: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates. Grow cultures in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase.

    • Compound Stock: Prepare a 1 mg/mL stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

    • 96-Well Plates: Sterile, U-bottom microtiter plates.

  • Assay Procedure:

    • Dispense 50 µL of sterile Mueller-Hinton Broth into wells A through H of columns 2 through 12.

    • Dispense 100 µL of broth into column 1 (negative control).

    • Add 100 µL of the compound stock solution to column 2. This creates the highest concentration to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 2 to column 3, mixing, then transferring 50 µL from column 3 to column 4, and so on, up to column 11. Discard 50 µL from column 11. Column 12 will serve as the growth control (no compound).

    • Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture with sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in broth to get ~1.5 x 10⁶ CFU/mL.

    • Inoculation: Add 50 µL of the final diluted inoculum to all wells except the negative control (column 1), achieving a final inoculum density of ~5 x 10⁵ CFU/mL. The total volume in each well is now 100 µL.

    • Seal the plates and incubate at 37 °C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Sample Data Presentation Table:

Compound IDGram-PositiveGram-NegativeFungi
S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Oxadiazole-1 1664>128
Thiadiazole-1 83264
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

Conclusion and Future Perspectives

This compound serves as an exemplary starting block for the synthesis of heterocyclic compounds with promising antimicrobial activities. The protocols detailed herein provide a robust framework for the generation and evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole libraries. Future work should focus on structure-activity relationship (SAR) studies by diversifying the substituents on the aromatic rings to optimize potency and broaden the spectrum of activity. Promising "hit" compounds should be advanced to cytotoxicity testing and further mechanistic studies to elucidate their mode of action.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Current Strategies for Antimicrobial Discovery. (n.d.). Lumen Learning.
  • Synthesis, spectral study, and antimicrobial screening of new amides. (2024). International Journal of Advancement in Engineering Technology, Management & Applied Science.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules.
  • Novel Substituted 1,3,4-Thiadiazoles: Synthesis and Antimicrobial Activity. (2024). Research Journal of Pharmacy and Technology.
  • Synthesis and Antimicrobial Screening of New Sulfonamides bearing Pharmacologically Active Components. (2019). Worldresearchersassociations.com.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). ResearchGate.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research.
  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012). Arabian Journal of Chemistry.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Bioinorganic Chemistry and Applications.
  • Synthesis, Characterization and Antibacterial Activity of Some New 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazone Derivatives. (2025). ResearchGate.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2021). Chemical Science.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Pharmaceuticals.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • 3-(4-Methoxyphenyl)pyrazole. (n.d.). Chem-Impex International.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Foods.

Sources

Application Note: A Researcher's Guide to Cell Viability Assays for Novel 3-(4-Methoxyphenyl)propanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-(4-methoxyphenyl)propanohydrazide scaffold is a promising chemical starting point in the development of novel therapeutics, with derivatives showing potential antioxidant and anticancer activities.[1] A critical step in the early-phase drug discovery pipeline for these compounds is the accurate determination of their effect on cell viability. Cell viability assays are indispensable tools for assessing cytotoxicity, guiding structure-activity relationship (SAR) studies, and identifying lead candidates for further development.

This guide provides an in-depth analysis of the most appropriate cell viability assays for screening compounds derived from this compound. As a Senior Application Scientist, this note moves beyond simple protocol recitation to explain the critical thinking behind assay selection and experimental design, ensuring data integrity and preventing common artifacts that can arise when working with novel chemical entities. We will explore the mechanistic underpinnings of two gold-standard assays, provide detailed, self-validating protocols, and offer expert guidance on data interpretation.

Section 1: The Principle of Selection - Choosing the Right Assay

The selection of a cell viability assay is not a one-size-fits-all decision. The biochemical principle of the assay must be compatible with the chemical nature of the compounds being tested. For hydrazide-containing molecules, this is a particularly crucial consideration. The two most common classes of viability assays rely on either cellular metabolic activity (tetrazolium reduction) or intracellular ATP levels.

1.1 Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT)

These colorimetric assays measure the activity of cellular NAD(P)H-dependent oxidoreductase enzymes.[2] In viable cells, these enzymes reduce a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple).[3][4] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[4] This reduction occurs not only in the mitochondria but also in other cellular compartments like the cytoplasm and on the plasma membrane.[5][6]

A Critical Caveat for Hydrazide Derivatives: The hydrazide functional group (-CONHNH₂) and related hydrazone structures can possess intrinsic reducing properties. This creates a significant risk of direct, cell-free reduction of the tetrazolium salt, leading to a false-positive signal (i.e., an apparent increase in viability or masking of cytotoxicity).[7][8][9] Several studies have shown that compounds like flavonoids, which are also reducing agents, can interfere with the MTT assay in the absence of cells.[7][9] Therefore, while the MTT assay is widely used for screening hydrazide derivatives[1][10][11][12], it must be performed with rigorous controls to account for potential chemical interference.

1.2 ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)

A more robust alternative for potentially reducing compounds is the measurement of intracellular ATP. ATP is the principal energy currency of the cell, and its concentration rapidly declines upon metabolic compromise or cell death. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay use a thermostable luciferase enzyme to catalyze the oxidation of luciferin in the presence of ATP, generating a stable, glow-type luminescent signal.[13][14][15] This signal is directly proportional to the amount of ATP present, and thus, to the number of viable cells in culture.[14][15][16]

Key Advantages:

  • Direct Measurement: ATP is a more direct and universal indicator of cell health than a single enzyme class activity.

  • Reduced Interference: The luciferase reaction is far less susceptible to interference from reducing compounds.

  • High Sensitivity: These assays can detect as few as 50 cells per well, offering a wide linear dynamic range.[13][17]

  • Simple Workflow: The homogeneous "add-mix-measure" format simplifies automation and reduces pipetting errors.[14][18]

1.3 Comparative Summary of Recommended Assays

FeatureMTT AssayCellTiter-Glo® (ATP) Assay
Principle Enzymatic reduction of tetrazolium saltQuantitation of ATP via luciferase reaction[14]
Detection Colorimetric (Absorbance at ~570 nm)[3]Luminescent (Glow-type signal)[13][14]
Assay Type EndpointEndpoint, Lytic[19]
Pros Inexpensive, well-established.High sensitivity, broad linear range, low potential for compound interference, simple protocol.[14][17]
Cons Prone to interference from reducing compounds[7][8], multi-step protocol, requires solubilization of formazan crystals.[3]Higher reagent cost, requires a luminometer.
Recommendation for Hydrazides Use with Caution. Requires mandatory compound-only (cell-free) controls.Highly Recommended. The preferred method for primary screening to avoid false negatives/positives.

Section 2: Experimental Workflow & Design

A well-designed experiment is crucial for generating reproducible and reliable data. The following workflow provides a general framework for testing this compound derivatives.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed 1. Seed Cells in 96-well plate adhere 2. Allow Adhesion (24 hours) seed->adhere treat 3. Treat with Compound (Serial Dilutions) adhere->treat incubate 4. Incubate (e.g., 24, 48, 72 hours) treat->incubate reagent 5. Add Assay Reagent (MTT or CellTiter-Glo) incubate->reagent measure 6. Incubate & Measure (Absorbance or Luminescence) reagent->measure calc 7. Calculate % Viability measure->calc ic50 8. Determine IC50 calc->ic50

Caption: General experimental workflow for cell viability testing.

Critical Parameters:

  • Cell Line Selection: Choose cell lines relevant to the therapeutic goal (e.g., specific cancer types like U-87 glioblastoma or MDA-MB-231 breast cancer, which have been used for testing related compounds[1]).

  • Seeding Density: Optimize cell density to ensure cells are in the exponential growth phase throughout the experiment and do not become over-confluent.[4]

  • Dose-Response Curve: Test compounds over a wide range of concentrations (e.g., 8-10 points using a semi-log dilution series) to accurately determine the IC50 (half-maximal inhibitory concentration).

  • Incubation Time: Assess compound effects at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic or cytostatic response.

  • Controls: The inclusion of proper controls is non-negotiable for a self-validating protocol.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm assay performance.

    • Media Blank: Wells containing only culture medium and the assay reagent. Used for background subtraction.

    • Compound-Only Control (CRITICAL for MTT): Wells containing medium, compound, and the assay reagent, but no cells. This is essential to detect direct reduction of MTT by the test compound.[8]

Section 3: Protocol 1 - The Tetrazolium Reduction (MTT) Assay

Principle: Viable cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[2][3] This product is then solubilized, and its concentration is determined by measuring the absorbance.

G cluster_cell MTT MTT (Yellow, Soluble) Enzyme NAD(P)H-dependent Oxidoreductases MTT->Enzyme Uptake MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction Enzyme->Formazan ViableCell In Metabolically Active Cell

Caption: Biochemical principle of the MTT assay.

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][20]

  • Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm (with a reference wavelength of >650 nm if possible to reduce background).[2]

Section 4: Protocol 2 - The ATP-Based (CellTiter-Glo®) Assay

Principle: This assay quantifies ATP, indicating the presence of metabolically active cells.[14][15] The single-addition reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which drives the luciferase-mediated reaction to produce a luminescent signal proportional to the ATP concentration.[17][18][21]

G ATP ATP (from Viable Cells) Luciferase Ultra-Glo™ Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase Light Luminescent Signal (~560 nm) Luciferase->Light + O₂, Mg²⁺

Caption: Biochemical principle of the CellTiter-Glo® assay.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Corp.).

  • Opaque-walled 96-well plates suitable for luminescence.

  • Microplate luminometer.

Step-by-Step Protocol:

  • Assay Setup: Follow steps 1-3 of the MTT protocol (Cell Seeding, Compound Treatment, Incubation), using opaque-walled plates.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use. Equilibrate the cell plate to room temperature for approximately 30 minutes.[18]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Measurement: Record the luminescence using a plate luminometer. The signal has a half-life of over five hours, providing flexibility in measurement time.[14]

Section 5: Data Analysis, Interpretation, and Validation

5.1 Calculation of Percent Viability

The data should be processed to determine the percentage of viable cells relative to the vehicle control.

Percent Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

For the MTT assay, it is critical to first subtract the reading from the corresponding "Compound-Only Control" from the Absorbance_Sample value before using the formula above.

5.2 IC50 Determination

The IC50 value is the concentration of a compound that inhibits the biological response (in this case, cell viability) by 50%. This value is determined by plotting the Percent Viability against the log of the compound concentration and fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R).

5.3 Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High Background (MTT) Compound directly reduces MTT; Phenol red in media.Subtract "Compound-Only Control" value. Use phenol red-free medium for the MTT incubation step.[4]
Low Signal Cell seeding density too low; Insufficient incubation with assay reagent.Optimize seeding density. Ensure incubation times are followed as per protocol.
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Incomplete formazan solubilization (MTT).Use a multichannel pipette for seeding; Avoid using outer wells or fill them with sterile PBS; Ensure vigorous mixing after adding solubilizer.[4]
Apparent Viability >100% Compound is proliferative; Compound interference (MTT); Contamination.Confirm with cell counting; For MTT, check compound-only controls. If >100% in CellTiter-Glo, it may be a true proliferative effect. Check for contamination.

Conclusion

The accurate assessment of cell viability is foundational to the successful development of novel therapeutics from the this compound scaffold. While the MTT assay is a feasible option, its susceptibility to interference from reducing compounds necessitates meticulous use of cell-free controls. For primary screening and more reliable data, the ATP-based luminescent CellTiter-Glo® assay is the superior choice due to its high sensitivity, robustness, and reduced potential for compound-mediated artifacts. By understanding the biochemical principles behind these assays and implementing the rigorous, self-validating protocols detailed in this guide, researchers can generate high-quality, reproducible data to confidently advance their drug discovery programs.

References

  • Title: ATP Cell Viability Assay. Source: Creative Bioarray. URL: [Link]

  • Title: Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Source: PubMed. URL: [Link]

  • Title: ATP bioluminescence assay for cell cytotoxicity. Source: BMG LABTECH. URL: [Link]

  • Title: MTT Assay Protocol. Source: Springer Nature Experiments. URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Source: CLYTE Technologies. URL: [Link]

  • Title: Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Source: ResearchGate. URL: [Link]

  • Title: The Biochemical and Cellular Basis of Cell Proliferation Assays That Use Tetrazolium Salts. Source: Semantic Scholar. URL: [Link]

  • Title: Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Source: ResearchGate. URL: [Link]

  • Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Source: MDPI. URL: [Link]

  • Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Source: PMC - NIH. URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: Roche. URL: [Link]

  • Title: MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... Source: ResearchGate. URL: [Link]

  • Title: MTT Proliferation Assay Protocol. Source: ResearchGate. URL: [Link]

  • Title: Reduction of a tetrazolium salt, CTC, by intact HepG2 human hepatoma cells. Source: PubMed. URL: [Link]

  • Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Source: MDPI. URL: [Link]

  • Title: Effect of hydrazones 1–19 on cancer cell viability at a concentration... Source: ResearchGate. URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Source: PubMed Central. URL: [Link]

  • Title: MTT assay result of ylidene acid hydrazides (9). Source: ResearchGate. URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Source: PMC - NIH. URL: [Link]

  • Title: In vitro cell cytotoxicity: MTT assay results of compounds 7a−q against three cancer lines. Source: ResearchGate. URL: [Link]

  • Title: Particle-induced artifacts in the MTT and LDH viability assays. Source: PMC - NIH. URL: [Link]

  • Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Source: PMC - NIH. URL: [Link]

  • Title: this compound. Source: Oakwood Chemical. URL: [Link]

  • Title: this compound | C10H14N2O2 | CID 3694526. Source: PubChem. URL: [Link]

  • Title: Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Source: Pharmacognosy Journal. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-(4-Methoxyphenyl)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-(4-Methoxyphenyl)propanohydrazide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the expertise to not only identify and solve common experimental challenges but also to fundamentally improve your reaction yields and product purity.

I. Synthesis Overview: The Path to this compound

The most prevalent and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the esterification of 3-(4-Methoxyphenyl)propanoic acid, followed by the hydrazinolysis of the resulting ester.

This guide will focus on optimizing this common pathway, addressing potential pitfalls and offering scientifically grounded solutions to enhance your synthetic success.

II. Visualizing the Workflow: From Carboxylic Acid to Hydrazide

To provide a clear overview of the synthesis, the following diagram illustrates the key transformations and stages involved.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic_Acid 3-(4-Methoxyphenyl)propanoic Acid Ester Methyl 3-(4-Methoxyphenyl)propanoate Carboxylic_Acid->Ester  Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux   Hydrazide This compound Ester->Hydrazide  Hydrazine Hydrate, Alcohol (e.g., Ethanol), Reflux  

Caption: Synthetic pathway for this compound.

III. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in the Esterification of 3-(4-Methoxyphenyl)propanoic Acid

Question: My Fischer esterification of 3-(4-Methoxyphenyl)propanoic acid with methanol is consistently giving low yields. What are the potential causes and how can I improve the conversion?

Answer:

Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2] Several factors can be optimized to drive the equilibrium towards the product, methyl 3-(4-methoxyphenyl)propanoate.

Potential Causes & Solutions:

  • Inadequate Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid, thus lowering the yield.[1]

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene. For smaller scales, using a large excess of the alcohol (methanol) can shift the equilibrium.[1]

  • Insufficient Catalyst: An acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[1]

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically refluxed for several hours.[3][4] An increase in temperature can also increase the reaction rate.[5]

  • Purity of Reagents: Water contamination in your starting materials or solvents will inhibit the reaction.

    • Solution: Use anhydrous methanol and ensure your 3-(4-methoxyphenyl)propanoic acid is dry.

Experimental Protocol: Optimized Fischer Esterification

  • To a round-bottom flask, add 3-(4-Methoxyphenyl)propanoic acid.

  • Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.

  • Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), and extract the ester with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Issue 2: Consistently Low Yield of this compound during Hydrazinolysis

Question: I am struggling to get a high yield of my final product, this compound, from the hydrazinolysis of the methyl ester. What could be going wrong?

Answer:

Hydrazinolysis, the reaction between an ester and hydrazine, is generally an efficient method for synthesizing hydrazides.[6][7] However, several factors can lead to suboptimal yields.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress by TLC. The disappearance of the starting ester spot indicates the completion of the reaction.[6][7] You may need to extend the reflux time or slightly increase the temperature.[8]

  • Suboptimal Hydrazine Hydrate Ratio: An insufficient amount of hydrazine hydrate will result in incomplete conversion.

    • Solution: Use a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to drive the reaction to completion.[4]

  • Choice of Solvent: The solvent can influence the reaction rate.

    • Solution: Ethanol or methanol are commonly used and effective solvents for this reaction.[6][7][8]

  • Product Solubility and Isolation: The product might be partially soluble in the reaction mixture, leading to losses during workup.

    • Solution: After the reaction is complete, cooling the mixture on ice can help precipitate the product. If the product remains in solution, removal of the solvent under reduced pressure followed by trituration with a non-polar solvent like diethyl ether or hexane can induce precipitation.

Experimental Protocol: Optimized Hydrazinolysis

  • Dissolve methyl 3-(4-methoxyphenyl)propanoate in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-3 equivalents).

  • Reflux the mixture, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the flask in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and then with a non-polar solvent like diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum.

Issue 3: Presence of Impurities in the Final Product

Question: My final this compound product shows impurities in its NMR spectrum. What are the likely side products and how can I purify my compound?

Answer:

Impurities can arise from both the esterification and hydrazinolysis steps.

Potential Side Products and Their Origins:

  • Unreacted Starting Material: Incomplete reaction in either step will lead to the presence of 3-(4-methoxyphenyl)propanoic acid or its methyl ester in the final product.

  • Diacyl Hydrazine: A potential side reaction during hydrazinolysis is the formation of a diacyl hydrazine, where two molecules of the ester react with one molecule of hydrazine. This is more likely if the concentration of the ester is high and the hydrazine is added slowly.

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying solid organic compounds.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are good solvent systems to try for the recrystallization of this compound.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.

    • Eluent System: A mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane is a good starting point for the mobile phase. The optimal ratio will need to be determined by TLC analysis.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the esterification reaction?

The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).

Q2: How can I effectively monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[6][7] By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the reactant and the appearance of the product.

Q3: What are the key safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q4: Can I use a different alcohol for the esterification step?

Yes, other primary or secondary alcohols can be used, which will result in the corresponding ester. However, for the synthesis of the hydrazide, the methyl or ethyl esters are commonly preferred due to their higher reactivity in the subsequent hydrazinolysis step.[7]

Q5: My final product is an oil instead of a solid. What should I do?

If your product is an oil, it may be due to impurities. Try to purify it using column chromatography. If the pure product is indeed an oil at room temperature, you will need to handle it as such and confirm its identity and purity using analytical techniques like NMR and mass spectrometry.

V. Quantitative Data Summary

ParameterEsterificationHydrazinolysis
Key Reagents 3-(4-Methoxyphenyl)propanoic acid, MethanolMethyl 3-(4-methoxyphenyl)propanoate, Hydrazine Hydrate
Catalyst/Solvent Conc. H₂SO₄ / Excess Methanol or TolueneEthanol or Methanol
Typical Molar Ratios Acid:Methanol (1:10 to 1:20)Ester:Hydrazine Hydrate (1:1.5 to 1:3)
Reaction Temperature Reflux (typically 65-110°C)Reflux (typically 78-85°C)
Reaction Time 2-8 hours (TLC monitored)2-6 hours (TLC monitored)

VI. Mechanistic Insights

Understanding the underlying mechanisms is key to troubleshooting and optimizing your synthesis.

Fischer Esterification Mechanism:

Fischer_Esterification cluster_0 Mechanism Start Carboxylic Acid + H⁺ Protonated_Acid Protonated Carbonyl Start->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Loss of Water Proton_Transfer->Water_Leaves Ester Ester Water_Leaves->Ester Deprotonation

Caption: Key steps in the Fischer esterification mechanism.

Hydrazinolysis Mechanism:

Hydrazinolysis cluster_0 Mechanism Ester_Start Ester Tetrahedral_Intermediate_H Tetrahedral Intermediate Ester_Start->Tetrahedral_Intermediate_H Nucleophilic Attack by Hydrazine Leaving_Group_Departure Alkoxide Leaves Tetrahedral_Intermediate_H->Leaving_Group_Departure Hydrazide_Product Hydrazide Leaving_Group_Departure->Hydrazide_Product Proton Transfer

Caption: Nucleophilic acyl substitution in hydrazinolysis.

VII. References

  • Prata, J. V., et al. (2001). Journal of the Chemical Society, Perkin Transactions 1, (4), 513-528.

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). [Link]

  • Qadeer, G., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(6), o3025.

  • PubChem. This compound. [Link]

  • SciSpace. (2000). An Efficient and Selective Conversion of Hydrazides into Esters and Acids. [Link]

  • Sytnik, K. M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433–442.

  • Reddit. (2025). Help with Low Yield Synthesis. [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18783-18794.

  • Sadeek, G. T., et al. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 975-982.

  • Qadeer, G., et al. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(6), o3025-o3025.

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

  • ResearchGate. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. [Link]

  • Khan, K. M., et al. (2019). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 24(22), 4138.

  • PubChem. Methyl 3-(4-methoxyphenyl)propanoate. [Link]

  • ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • ResearchGate. (2025). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. [Link]

  • PrepChem.com. Synthesis of Step 1: 3-Methoxyphenyl hydrazine. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

  • ResearchGate. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • YSU Journals. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. [Link]

  • NIH. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]

  • Khan, I., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 13697-13710.

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Taylor & Francis Online. (2019). Hydrazide – Knowledge and References. [Link]

  • PubChemLite. Methyl 3-(4-methoxyphenoxy)propanoate. [Link]

  • PMC. (2007). (E)-Methyl 2-[(4-nitrophenyl)hydrazono]propanoate. [Link]

Sources

Technical Support Center: Crystallization of 3-(4-Methoxyphenyl)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the crystallization of 3-(4-Methoxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-quality crystals of this important synthetic intermediate.

Introduction to this compound

This compound (C₁₀H₁₄N₂O₂, Molar Mass: 194.23 g/mol ) is a key building block in the synthesis of various biologically active heterocyclic compounds. Its molecular structure, featuring a hydrazide functional group and a methoxyphenyl ring, allows for the formation of intermolecular hydrogen bonds (N—H⋯O and N—H⋯N), which are critical in stabilizing its crystal lattice. Understanding and controlling the crystallization process is therefore paramount for ensuring the purity, stability, and usability of this compound in further synthetic applications.

A crucial first step in troubleshooting crystallization is to determine the compound's melting point. This physical property is vital for selecting an appropriate solvent and diagnosing issues such as "oiling out." If an experimentally determined melting point is not available, it is highly recommended to measure it using a standard melting point apparatus.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. While specific solubility data for this compound is not extensively published, a systematic approach to solvent screening is recommended. Based on the polarity of the molecule, which includes a polar hydrazide group and a moderately polar methoxyphenyl group, suitable starting solvents would include alcohols (e.g., ethanol, methanol, isopropanol) or polar aprotic solvents (e.g., acetone, ethyl acetate).

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can:

  • Lower the temperature: If possible, use a lower temperature for dissolution.

  • Change the solvent: Select a solvent with a lower boiling point.

  • Use a solvent mixture: Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: A lack of crystal formation is usually due to either the solution being too dilute or the absence of nucleation sites. Here are some techniques to induce crystallization:

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites.

  • Seeding: If you have a few crystals of the pure compound, adding one or two to the supersaturated solution can initiate crystal growth.

  • Reducing the solvent volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Using an anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation.

Q4: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

A4: Rapid crystallization often traps impurities within the crystal lattice. To encourage the growth of larger, purer crystals, you need to slow down the crystallization process. This can be achieved by:

  • Slowing the cooling rate: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on a benchtop, and then transfer it to a refrigerator.

  • Using a solvent/anti-solvent diffusion method: Dissolve your compound in a good solvent and layer a miscible anti-solvent on top. Crystals will form slowly at the interface.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the crystallization of this compound.

Problem 1: Poor or No Crystal Formation

Root Cause Analysis:

  • Sub-saturation: The concentration of the compound in the solvent is too low.

  • High solubility: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Lack of nucleation sites: The solution is clean and free of imperfections that can initiate crystal growth.

Solutions:

  • Solvent Evaporation: Gently warm the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool slowly again.

  • Anti-Solvent Addition: If the compound is highly soluble in the current solvent, slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.

    • Seeding: Introduce a seed crystal of the pure compound into the cooled, supersaturated solution.

Problem 2: Formation of an Oil Instead of Crystals

Root Cause Analysis:

  • Melting point depression: Impurities in the sample can lower the melting point of the compound to below the temperature of the solution.

  • High solute concentration: A very high concentration can sometimes lead to the separation of a liquid phase.

  • Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the compound's melting point.

Solutions:

  • Re-dissolve and Dilute: Add more of the same solvent to dissolve the oil, then try cooling the solution more slowly.

  • Change Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent at a high temperature, then slowly add a "poor" solvent until turbidity is observed. Reheat to clarify and then cool slowly.

Problem 3: Crystals are Small, Discolored, or Impure

Root Cause Analysis:

  • Rapid cooling: Fast cooling leads to the formation of small crystals and can trap impurities.

  • Agitation: Disturbing the solution during cooling can lead to the formation of many small crystals instead of a few large ones.

  • Insoluble impurities: The presence of insoluble material in the hot solution.

Solutions:

  • Controlled Cooling: Allow the solution to cool to room temperature undisturbed, then transfer it to a refrigerator or cold room for further cooling.

  • Hot Filtration: If you observe insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them before allowing the solution to cool.

  • Recrystallization: If the resulting crystals are impure, a second recrystallization step is often necessary.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place a small amount (10-20 mg) of this compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves in a small amount of solvent at room temperature, that solvent is likely too good for crystallization.

  • If the compound does not dissolve, gently heat the test tube in a warm water bath.

  • A good solvent will dissolve the compound when hot but not at room temperature.

  • Once a suitable solvent is identified, allow the hot, saturated solution to cool to room temperature and then in an ice bath to observe crystal formation.

Solvent Polarity Index Boiling Point (°C) Expected Solubility Behavior
Hexane0.169Low solubility expected.
Toluene2.4111Low to moderate solubility expected.
Ethyl Acetate4.477Moderate solubility expected. Good candidate.
Acetone5.156Good solubility expected. May be too soluble.
Ethanol4.378Good solubility expected. Good candidate.
Methanol5.165High solubility expected. May be too soluble.
Water10.2100Low solubility expected.

This table provides a general guide. Experimental verification is essential.

Protocol 2: Single-Solvent Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven or desiccator.

Visualizing the Troubleshooting Process

Crystallization Troubleshooting Workflow

G start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out No good_crystals Good Crystals? crystals_form->good_crystals Yes no_crystals No Crystals oil_out->no_crystals No oily_product Oily Product oil_out->oily_product Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation no_crystals->induce_nucleation concentrate Concentrate Solution no_crystals->concentrate no_crystals->concentrate change_solvent Change Solvent oily_product->change_solvent oily_product->change_solvent dilute Dilute and Recool oily_product->dilute oily_product->dilute impure_crystals Impure/Small Crystals good_crystals->impure_crystals No end_product Pure Crystals good_crystals->end_product Yes recrystallize Recrystallize impure_crystals->recrystallize impure_crystals->recrystallize slow_cooling Slower Cooling impure_crystals->slow_cooling impure_crystals->slow_cooling induce_nucleation->cool concentrate->cool change_solvent->dissolve dilute->cool recrystallize->dissolve slow_cooling->cool

Caption: A workflow diagram for troubleshooting common crystallization issues.

The Role of Hydrogen Bonding in Crystallization

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H (Donor) B_CO C=O (Acceptor) A_NH->B_CO H-Bond A_CO C=O (Acceptor) B_NH N-H (Donor) B_NH->A_CO H-Bond caption Intermolecular hydrogen bonding promotes crystal lattice formation.

Caption: Diagram of hydrogen bonding in this compound.

References

  • Ghulam, Q., Hasan, N. R., Azaad, M. M., & Raftery, J. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3061. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Technical Support Center: Purification of Crude 3-(4-Methoxyphenyl)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for obtaining this key intermediate in high purity. As a Senior Application Scientist, I understand that the success of your subsequent synthetic steps and biological assays is critically dependent on the purity of your starting materials. This guide is structured to address the common challenges encountered during the purification of this specific hydrazide, moving beyond generic protocols to offer a rationale-driven approach to achieving analytical-grade purity.

I. Understanding the Chemistry: Synthesis and Impurity Profile

Effective purification begins with a thorough understanding of the reaction chemistry and the likely impurities. This compound is commonly synthesized via the hydrazinolysis of an ester, typically ethyl or methyl 3-(4-methoxyphenyl)propanoate, with hydrazine hydrate.[1]

Typical Synthesis Route:

  • Reactants: Ethyl 3-(4-methoxyphenyl)propanoate and Hydrazine Hydrate

  • Conditions: Often heated, sometimes in a solvent like ethanol.

Based on this synthesis, a range of impurities can be present in the crude product. Understanding these is the first step to designing an effective purification strategy.

Table 1: Common Impurities in Crude this compound
ImpurityStructureOriginRemoval Strategy
Ethyl 3-(4-methoxyphenyl)propanoate Unreacted starting materialRecrystallization, Column Chromatography
Hydrazine Hydrate H₂N-NH₂·H₂OExcess reagentAqueous wash, Column Chromatography (adsorbs strongly to silica)
3-(4-Methoxyphenyl)propanoic acid Hydrolysis of the starting ester or productAcid-base extraction
N,N'-bis[3-(4-methoxyphenyl)propanoyl]hydrazine Reaction of the product with another molecule of the starting esterRecrystallization, Column Chromatography

II. Purification Strategy Decision Tree

Choosing the right purification method is crucial. This decision tree outlines a logical workflow for selecting the most appropriate technique based on the scale of your reaction and the nature of the impurities.

Purification_Decision_Tree Start Crude this compound TLC_Analysis Analyze by TLC (e.g., 1:1 Hexane:Ethyl Acetate) Start->TLC_Analysis Impurity_Profile Assess Impurity Profile TLC_Analysis->Impurity_Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization Solid with few, less polar impurities Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Oily or multiple impurities of varying polarity Acid_Base_Extraction Acid-Base Extraction Impurity_Profile->Acid_Base_Extraction Significant acidic impurities present Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product Acid_Base_Extraction->Recrystallization Followed by recrystallization

Caption: Decision tree for selecting a purification method.

III. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil, not a solid. Can I still use recrystallization?

A1: Oiling out is a common problem when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent. If your product is an oil at room temperature, direct recrystallization is not feasible. In this case, column chromatography is the preferred method of purification. If the product is a low-melting solid that oils out during recrystallization, you can try using a lower-boiling solvent or a solvent pair.

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a molecule with the polarity of this compound, good starting points for solvent screening are alcohols (ethanol, isopropanol), ethyl acetate, or mixtures of these with a non-polar solvent like hexanes or heptane. A mixed solvent system, such as ethyl acetate/hexanes, often provides the steep solubility curve necessary for good recovery.

Q3: I see multiple spots on my TLC plate after purification. What should I do?

A3: Multiple spots indicate that the purification was incomplete. First, ensure your TLC system provides good separation between your product and the impurities. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate (e.g., starting with 7:3 and adjusting as needed). If recrystallization failed, column chromatography is the next logical step. If column chromatography failed, consider the possibility of product degradation on the silica gel.

Q4: Can I use acid-base extraction to purify my hydrazide?

A4: Acid-base extraction can be a powerful tool, particularly if you have acidic or basic impurities. The hydrazide itself is weakly basic and can be protonated and extracted into an acidic aqueous layer. However, hydrazides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2] Therefore, this should be performed with caution, using dilute acids and avoiding prolonged exposure. This method is most effective for removing acidic impurities, such as the corresponding carboxylic acid, by washing the organic solution of the crude product with a mild base like sodium bicarbonate solution.

IV. Troubleshooting Guides

Scenario 1: Low Recovery After Recrystallization
Symptom Possible Cause Recommended Action
Very little or no solid crashes out upon cooling.- Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Place the solution in an ice bath to further decrease solubility.- If crystals still do not form, consider a different solvent or a mixed solvent system. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.
Crystals form but are lost during filtration.- Crystals are too fine and pass through the filter paper.- Use a finer porosity filter paper or a Büchner funnel with a filter membrane.- Ensure the solution is fully cooled before filtering to maximize crystal size.
Scenario 2: Product Co-elutes with Impurities During Column Chromatography
Symptom Possible Cause Recommended Action
The product spot on the TLC of collected fractions overlaps with an impurity spot.- The polarity of the eluent is too high, causing all compounds to move too quickly.- The chosen solvent system does not provide adequate separation.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes to ethyl acetate).- Try a different solvent system. For example, dichloromethane/methanol can sometimes provide different selectivity.- Use a shallower solvent gradient during elution.
The product streaks on the column.- The compound is not fully soluble in the mobile phase.- The column is overloaded.- Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading onto the column.- Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

V. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

This protocol is a robust starting point for the recrystallization of gram-scale quantities of crude this compound that is mostly solid.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethyl acetate (start with ~20 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has reached room temperature, slowly add hexanes dropwise with gentle swirling until the solution becomes faintly turbid.

  • Cooling: Allow the flask to stand undisturbed at room temperature for 1-2 hours to allow for slow crystal growth. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point or in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography

This method is ideal for purifying oily crude products or complex mixtures with multiple impurities.

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3 g) by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a low polarity (e.g., 8:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

VI. Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system (e.g., 1:1 Hexane:Ethyl Acetate) is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help to identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.

VII. References

  • Prata, J. V., Clemente, D. S., Prabhakar, S., Lobo, A. M., Mourato, I., & Branco, P. S. (2002). Journal of the Chemical Society, Perkin Transactions 1, (4), 513-528. [Link]

  • Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3061. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3694526, this compound. [Link]

  • Engelhardt, G., Wallnöfer, P. R., & Plapp, R. (1973). Purification and Properties of an Aryl Acylamidase of Bacillus sphaericus, Catalyzing the Hydrolysis of Various Phenylamide Herbicides and Fungicides. Applied microbiology, 26(5), 709–718. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • Temerk, Y. M., Kamal, M. M., & Ahmed, M. E. (1984). Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides. Journal of the Chemical Society, Perkin Transactions 2, 337-339. [Link]

Sources

Identifying and removing impurities in 3-(4-Methoxyphenyl)propanohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(4-Methoxyphenyl)propanohydrazide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing impurities during your synthesis. As Senior Application Scientists, we understand the critical importance of purity in research and drug development and have compiled this guide based on established protocols and field-proven insights.

I. Understanding the Synthesis: A Quick Overview

The synthesis of this compound (C₁₀H₁₄N₂O₂) typically involves the reaction of methyl 3-(4-methoxyphenyl)propanoate with hydrazine hydrate.[1] This nucleophilic acyl substitution, known as hydrazinolysis, replaces the methoxy group of the ester with a hydrazinyl group to form the desired hydrazide.[2] While seemingly straightforward, this reaction can be accompanied by the formation of various impurities that can complicate purification and impact the quality of the final product.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Several factors can contribute to low yields. It's crucial to systematically evaluate each possibility.

  • Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting ester has been fully consumed.[2]

  • Suboptimal Reaction Conditions: The reaction is typically carried out by heating the ester and hydrazine hydrate, often in a solvent like ethanol or methanol.[2][3] Ensure the reaction temperature and time are optimized. One reported method suggests heating at 110-120°C.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps.[2]

Q2: I see multiple spots on my TLC plate after the reaction. What are these impurities and how can I identify them?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in hydrazide synthesis include:

  • Unreacted Starting Materials: This includes the starting ester, methyl 3-(4-methoxyphenyl)propanoate, and any unreacted hydrazine hydrate.[4]

  • Starting Carboxylic Acid: If the starting ester was not pure and contained 3-(4-methoxyphenyl)propanoic acid, this will likely remain in the final product mixture.

  • Symmetrically Di-substituted Hydrazides: These can form as byproducts.[4]

  • Hydrazones: If any carbonyl-containing impurities are present, they can react with the product or hydrazine to form hydrazones.[4]

To identify these impurities, a multi-faceted analytical approach is recommended, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Q3: How can I effectively remove unreacted hydrazine hydrate from my product?

Hydrazine hydrate is a common impurity that can be challenging to remove due to its high boiling point and polarity.

  • Aqueous Washes: Washing the organic extract with water can help remove some of the hydrazine hydrate.[2]

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the more polar hydrazine hydrate from the desired product.[7][8] Hydrazine tends to adhere strongly to the silica gel.[8]

  • Acid-Base Extraction: This technique can be used to separate the basic hydrazine from the neutral or weakly basic hydrazide product.

Q4: My product "oiled out" during recrystallization. What does this mean and how can I fix it?

"Oiling out" occurs when the compound melts before it dissolves or precipitates as an oil instead of forming crystals. This can be addressed by:

  • Using a larger volume of solvent.

  • Switching to a different solvent system. [4]

  • Inducing crystallization by scratching the inside of the flask, seeding with a pure crystal, or slowly evaporating some of the solvent.[4]

III. Step-by-Step Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-(4-methoxyphenyl)propanoate (1 equivalent) and hydrazine hydrate (1.2 to 2 equivalents).[9][10] The use of a solvent such as ethanol or methanol is common.[2][3]

  • Heating: Heat the reaction mixture to reflux (a temperature of 110-120°C has been reported) for a period of 2 to 6 hours.[1][11]

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is considered complete when the starting ester spot is no longer visible.[2]

  • Work-up: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with water to remove excess hydrazine hydrate.[2][9] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[4][12]

  • Solvent Selection: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.[4] Common solvents for hydrazide recrystallization include ethanol, methanol, and acetonitrile, or mixtures thereof.[4]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[4]

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.[4]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[4]

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4]

IV. Data Presentation and Visualization

Table 1: Common Solvents for Recrystallization and Column Chromatography
TechniqueSolvent System (Non-polar to Polar)Purpose
RecrystallizationEthanol, Methanol, Acetonitrile, Ethanol/WaterTo dissolve the compound at high temperature and allow it to crystallize upon cooling.[4]
Column ChromatographyHexane/Ethyl Acetate, Dichloromethane/MethanolTo separate compounds based on polarity. The ratio is adjusted to achieve optimal separation.[9]
Diagram 1: General Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Reaction of Methyl 3-(4-Methoxyphenyl)propanoate with Hydrazine Hydrate extraction Extraction & Washing synthesis->extraction Crude Product drying Drying & Solvent Removal extraction->drying recrystallization Recrystallization drying->recrystallization Crude Solid column_chromatography Column Chromatography drying->column_chromatography Crude Oil/Solid tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc Purity Check nmr NMR hplc->nmr Structure Confirmation ms MS nmr->ms Molecular Weight

Caption: Workflow for this compound synthesis.

Diagram 2: Troubleshooting Impurity Identification

cluster_impurities Potential Impurities cluster_identification Identification Methods start Multiple Spots on TLC start_ester Unreacted Ester start->start_ester start_acid Starting Acid start->start_acid hydrazine Hydrazine Hydrate start->hydrazine side_product Side Products (e.g., Di-substituted Hydrazide) start->side_product hplc HPLC (Retention Time) start_ester->hplc start_acid->hplc nmr NMR (Characteristic Peaks) hydrazine->nmr ms MS (Molecular Weight) side_product->ms hplc->nmr nmr->ms

Caption: Decision tree for identifying impurities.

V. Conclusion

The successful synthesis of high-purity this compound relies on careful control of reaction conditions, diligent monitoring, and the application of appropriate purification techniques. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies. For further assistance, please consult the references provided below.

VI. References

Sources

Technical Support Center: 3-(4-Methoxyphenyl)propanohydrazide - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-methoxyphenyl)propanohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

This compound is a versatile intermediate in the synthesis of various biologically active molecules.[1] Understanding its stability profile is critical for ensuring the integrity of experimental results, the viability of drug candidates, and the establishment of appropriate storage and handling procedures. This guide will delve into the potential degradation pathways of this molecule, drawing upon established principles of organic chemistry related to its core functional moieties: the acylhydrazide and the 4-methoxyphenyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The two primary sites of potential degradation are the acylhydrazide group and the 4-methoxyphenyl (anisole) moiety. The acylhydrazide can undergo hydrolysis, particularly under acidic or basic conditions.[2][3] The methoxy group on the aromatic ring can be susceptible to oxidation and potential photodegradation.

Q2: What are the optimal storage conditions for this compound?

A2: Based on the lability of the hydrazide and methoxyphenyl groups, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to heat, light, moisture, and oxygen, which are key drivers of degradation.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products. The most likely culprits are hydrolysis of the acylhydrazide bond or oxidation of the methoxyphenyl ring. Refer to the troubleshooting section below for detailed guidance on identifying these degradants.

Troubleshooting Guide: Common Stability Issues

Issue 1: Sample Degradation in Solution - Suspected Hydrolysis

Symptoms:

  • Appearance of new, more polar peaks in reverse-phase HPLC.

  • A decrease in the peak area of the parent compound over time.

  • Changes in the pH of the solution.

Root Cause Analysis:

The acylhydrazide functional group is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction is often catalyzed by acidic or basic conditions.[2][3] The stability of similar hydrazide-based conjugates has been shown to be pH-dependent, with increased stability observed closer to neutral pH.[4]

Predicted Hydrolysis Products:

  • 3-(4-methoxyphenyl)propanoic acid

  • Hydrazine

dot

graph TD; A[this compound] -- H2O / H+ or OH- --> B(3-(4-Methoxyphenyl)propanoic acid); A -- H2O / H+ or OH- --> C(Hydrazine); subgraph Hydrolysis; B; C; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

Caption: Predicted hydrolytic degradation pathway.

Troubleshooting Steps:

  • pH Control: Ensure that the pH of your solution is maintained as close to neutral (pH 7) as possible. Use appropriate buffer systems if necessary.

  • Solvent Selection: If possible, use aprotic solvents to minimize the availability of water for hydrolysis. For aqueous solutions, prepare them fresh before use.

  • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis.

  • Confirmation of Degradants:

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry to identify the masses of the degradation products, comparing them to the predicted masses of 3-(4-methoxyphenyl)propanoic acid and hydrazine.

    • Co-injection: If standards are available, co-inject the suspected degradation products with your sample to see if the retention times match.

Issue 2: Discoloration of Solid or Solution - Suspected Oxidation

Symptoms:

  • The sample develops a yellow or brown tint.

  • Appearance of new peaks in the HPLC chromatogram, potentially with different UV-Vis spectra.

Root Cause Analysis:

The 4-methoxyphenyl group (anisole) is susceptible to oxidation. The methoxy group is an electron-donating group, which can make the aromatic ring more susceptible to oxidative attack.[1] Oxidation can lead to demethylation to form a phenol or hydroxylation at the ortho or para positions relative to the methoxy group.[5][6]

Predicted Oxidation Products:

  • 3-(4-hydroxyphenyl)propanohydrazide (from O-demethylation)

  • 3-(2-hydroxy-4-methoxyphenyl)propanohydrazide (from ring hydroxylation)

  • Quinone-type structures from further oxidation.

dot

graph TD; A[this compound] -- Oxidizing agents --> B(3-(4-Hydroxyphenyl)propanohydrazide); A -- Oxidizing agents --> C(3-(2-Hydroxy-4-methoxyphenyl)propanohydrazide); B -- Further Oxidation --> D(Quinone-type species); C -- Further Oxidation --> D; subgraph Oxidation; B; C; D; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

Caption: Predicted oxidative degradation pathways.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Avoid Pro-oxidants: Be mindful of other components in your formulation or reaction mixture that could act as oxidizing agents (e.g., certain metal ions).

  • Antioxidants: If compatible with your experimental design, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Characterization of Oxidative Degradants: Employ LC-MS to identify the molecular weights of the colored impurities. NMR spectroscopy can also be valuable for structural elucidation of isolated degradants.

Issue 3: Instability Under Light Exposure - Suspected Photodegradation

Symptoms:

  • Accelerated degradation when samples are exposed to ambient or UV light.

  • Discoloration of the sample.

Root Cause Analysis:

Troubleshooting Steps:

  • Light Protection: Always store and handle the compound in amber vials or by wrapping containers in aluminum foil to protect it from light.

  • Wavelength Considerations: If working with a photochemistry setup, be aware of the absorbance spectrum of the compound and avoid unnecessary exposure to high-energy wavelengths.

Issue 4: Degradation at Elevated Temperatures - Suspected Thermal Decomposition

Symptoms:

  • Decomposition of the material upon heating, potentially with gas evolution.

  • Broadening or disappearance of the parent peak in chromatographic analysis of heated samples.

Root Cause Analysis:

Hydrazine and its derivatives are known to be thermally labile.[9][10] The thermal decomposition of the acylhydrazide moiety can lead to the formation of various products, including ammonia, nitrogen gas, and the corresponding carboxylic acid.

Troubleshooting Steps:

  • Temperature Limits: Avoid exposing the compound to high temperatures unless required for a specific reaction. If heating is necessary, do so for the minimum time required.

  • Thermal Analysis: If thermal stability is a critical parameter, consider performing thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of the material.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14]

dot

Caption: Workflow for forced degradation studies.

Protocol: Acid/Base Hydrolysis Study

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol: Oxidative Degradation Study

  • Prepare a stock solution of this compound as described above.

  • Mix an aliquot of the stock solution with an equal volume of a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • At specified time points, withdraw an aliquot and dilute for analysis.

  • Analyze the samples by HPLC.

Protocol: Thermal Degradation Study

  • Prepare a solution of this compound in a suitable solvent.

  • Incubate the solution at an elevated temperature (e.g., 80°C) in a sealed vial.

  • At specified time points, cool the sample to room temperature and analyze by HPLC.

  • For solid-state thermal stability, place a known amount of the solid compound in an oven at a set temperature and analyze at various time points.

Protocol: Photostability Study

  • Expose a solution and a solid sample of this compound to light conditions as specified in ICH guideline Q1B.

  • Include a dark control sample stored under the same conditions but protected from light.

  • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Data Summary: Potential Degradation Pathways and Conditions

Degradation PathwayStress ConditionKey FactorsPotential Degradation Products
Hydrolysis Acidic or basic pHpH, water content, temperature3-(4-methoxyphenyl)propanoic acid, Hydrazine
Oxidation Presence of oxidizing agents, airOxygen, metal ions, light3-(4-hydroxyphenyl)propanohydrazide, Ring-hydroxylated derivatives, Quinones
Photodegradation Exposure to UV or ambient lightWavelength and intensity of lightComplex mixture of products
Thermal Decomposition High temperaturesTemperature, presence of catalysts3-(4-methoxyphenyl)propanoic acid, Ammonia, Nitrogen

Conclusion

The stability of this compound is intrinsically linked to its acylhydrazide and 4-methoxyphenyl functionalities. By understanding the potential for hydrolysis, oxidation, photodegradation, and thermal decomposition, researchers can implement appropriate handling, storage, and experimental procedures to ensure the integrity of this compound. The troubleshooting guides and protocols provided here serve as a starting point for investigating and mitigating stability issues.

References

  • [Proposed mechanism of acid hydrolysis of hydrazones studied[15]]([Link])

Sources

How to increase the solubility of 3-(4-Methoxyphenyl)propanohydrazide for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for Increasing the Aqueous Solubility of 3-(4-Methoxyphenyl)propanohydrazide

Prepared by: Senior Application Scientist, Formulation & Bioassay Division

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a systematic approach to troubleshooting and overcoming solubility challenges with compounds like this compound in biological assays. Our goal is to move beyond simple protocols and explain the scientific rationale behind each strategy, enabling you to make informed decisions for your specific experimental context.

Compound at a Glance: this compound

Understanding the physicochemical properties of your compound is the first step in developing a robust solubilization strategy.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₀H₁₄N₂O₂[1][2]-
Molecular Weight 194.23 g/mol [2][3]Moderate molecular weight.
Structure Methoxyphenyl group + Propanohydrazide tailThe methoxyphenyl group is nonpolar and hydrophobic, likely contributing to poor aqueous solubility. The hydrazide group contains polar N-H and C=O bonds capable of hydrogen bonding.
Predicted XlogP 0.9[4]A positive XlogP value indicates greater lipid solubility than water solubility (lipophilicity), suggesting the compound is poorly soluble in aqueous buffers.[5]
pKa (Predicted) The hydrazide moiety is weakly basic.The compound's charge state, and thus its solubility, may be influenced by pH. Solubility may increase in acidic conditions where the terminal amine of the hydrazide can be protonated.[6][7]
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial attempt to dissolve this compound directly in my aqueous assay buffer failed. What is the standard first step?

A1: Direct dissolution of lipophilic compounds in aqueous media is rarely successful. The standard industry practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules.[9]

Scientist's Note: The goal is to create a true solution, not a suspension. Ensure there are no visible particulates in your stock solution before proceeding. If DMSO alone is insufficient, other solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, but their compatibility with your specific assay must be verified.[10]

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) or brief sonication can be applied.

    • Caution: Be mindful of compound stability with heat. DMSO is stable up to 150°C, but your compound may not be.[11]

  • Inspection: Visually inspect the solution against a light source to confirm that all solid material has dissolved.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C to minimize water absorption and degradation. Aliquoting the stock can prevent issues associated with repeated freeze-thaw cycles.[12]

Q2: I successfully made a 20 mM stock in DMSO, but when I dilute it into my cell culture media or buffer, a precipitate forms immediately. Why is this happening and what can I do?

A2: This is a classic problem known as "compound crashing" or precipitation upon dilution. It occurs because while your compound is soluble in the high-DMSO concentration of the stock, it is not soluble in the final, predominantly aqueous, assay medium.[12] The concentration of the compound in the final assay medium has exceeded its kinetic solubility.

Primary Solution: Control the Final Solvent Concentration

Most in vitro cell-based assays are sensitive to organic solvents. It is critical to keep the final concentration of the organic solvent as low as possible, typically well below 1%.

  • DMSO: Many cell lines show signs of stress or toxicity at DMSO concentrations above 1%, with some sensitive assays requiring concentrations ≤0.1%.[13][14][15]

  • Ethanol: Similar to DMSO, final concentrations should be kept low. Ethanol can affect cellular processes, and its impact is often more pronounced than DMSO for certain readouts.[16]

Troubleshooting Steps:

  • Calculate the Final DMSO %: Determine the maximum tolerable DMSO concentration for your specific assay (ideally through a vehicle control experiment).

  • Adjust Stock Concentration: If your current dilution protocol results in a final DMSO concentration that is too high, you must remake a more concentrated stock solution. For example, to achieve a final compound concentration of 20 µM in an assay with a 0.2% DMSO limit, you would need a 10 mM stock solution (a 1:500 dilution).

  • Optimize Dilution Technique: Add the DMSO stock directly to the final assay medium while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can initiate precipitation.[12]

If precipitation still occurs even when the final solvent concentration is within a tolerable range, you have reached the solubility limit of the compound in that specific medium. You must now explore more advanced solubilization strategies.

Systematic Approach to Solubility Enhancement

When the primary organic solvent is insufficient, a tiered approach is the most effective way to find a solution while minimizing assay interference.

Workflow for Solubility Enhancement

Below is a decision-making workflow to guide your efforts.

Solubility_Workflow cluster_0 Initial Problem cluster_1 Tier 1: Primary Solvent cluster_2 Tier 2: Co-solvents & pH cluster_3 Tier 3: Formulation Excipients cluster_4 Validation start Compound precipitates in aqueous assay buffer stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute into assay buffer. Final DMSO <0.5%? stock->dilute cosolvent Add Co-solvent (e.g., PEG 400, Ethanol) dilute->cosolvent No ph_adjust Adjust Buffer pH (e.g., pH 5.5 - 6.5) dilute->ph_adjust No success Solubility Achieved dilute->success Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin validate Run Vehicle Controls. Confirm no assay interference. cosolvent->validate surfactant Use Surfactants (e.g., Tween® 80, Kolliphor®) ph_adjust->surfactant ph_adjust->validate cyclodextrin->validate surfactant->validate validate->success

Caption: A systematic workflow for troubleshooting poor compound solubility.

Q3: What are co-solvents and how do they work?

A3: Co-solvents are water-miscible organic solvents used in combination with water to increase the solubility of nonpolar drugs.[17] They work by reducing the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds like this compound.[10]

Common Co-solvents for Bioassays:

  • Polyethylene Glycol 400 (PEG 400): A polymer that is generally well-tolerated in many in vitro and in vivo systems.

  • Ethanol: Effective but can be more prone to causing cellular toxicity than other options.[18]

  • Propylene Glycol (PG): Another common choice, often used in parenteral formulations.

Implementation: The strategy involves creating a stock solution in a mixture of DMSO and a co-solvent, or adding the co-solvent to the final assay buffer. The key is to find a ratio that maximizes solubility while minimizing assay interference.

AgentTypical Starting Concentration (in final assay medium)Key Considerations
DMSO 0.1% - 0.5% (v/v)Can cause cytotoxicity above 1%.[15] Must be kept constant across all wells.[16]
Ethanol 0.1% - 1% (v/v)Can have specific effects on cellular metabolism and signaling.[18]
PEG 400 1% - 5% (v/v)Generally low toxicity, but high viscosity can be an issue for liquid handling.
Tween® 80 0.01% - 0.1% (w/v)Non-ionic surfactant. Can interfere with assays involving membranes or proteins.
HP-β-CD 1% - 5% (w/v)Generally considered biocompatible and non-toxic.[13]
Q4: The compound structure has a hydrazide group. Can I use pH to my advantage?

A4: Yes, this is a scientifically sound approach. The solubility of ionizable compounds is highly dependent on pH.[6] The hydrazide moiety is weakly basic and can be protonated under acidic conditions (pH < 7). This protonation adds a positive charge to the molecule, which can significantly increase its interaction with polar water molecules and enhance solubility.[7]

Experimental Approach:

  • Determine pH Tolerance: First, confirm the pH range your assay can tolerate. Many cell-based assays require a pH between 7.2 and 7.4, but enzyme assays or acellular assays may tolerate a wider range.

  • Test Solubility in Acidic Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.0, 6.5, 7.0).

  • Solubility Assessment: Add your DMSO stock of this compound to each buffer and observe for precipitation. You can quantify the solubility using methods like HPLC or UV-Vis spectroscopy after filtering out any precipitate.

Caution: The hydrazone bond, which can be formed from hydrazides, is known to be labile (unstable) in acidic conditions.[19][20] While your parent compound is a hydrazide, it's crucial to confirm that lowering the pH doesn't lead to compound degradation over the time course of your experiment. A stability study using HPLC or LC-MS is recommended.

Q5: pH and co-solvents aren't providing enough solubility. What are the next-level options?

A5: When simpler methods fail, the use of specialized formulation excipients like cyclodextrins or surfactants is the next logical step.[10][21] These are powerful tools for solubilizing even the most challenging "brick dust" compounds.

Option 1: Cyclodextrins (Inclusion Complexes) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate a poorly soluble "guest" molecule, like the methoxyphenyl group of your compound, within their cavity. This forms a "host-guest" inclusion complex that presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[][25]

  • Most Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and low toxicity.[26]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of your compound to the cyclodextrin solution. The latter method can sometimes be more efficient.

  • Complexation: Mix the solution vigorously. This can be done by stirring or shaking overnight at room temperature to allow the inclusion complex to reach equilibrium.

  • Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy with a standard curve). This is your new, highly soluble stock solution.

  • Assay & Controls: Use this stock for your bioassay. Crucially , your vehicle control must be an identical solution of HP-β-CD in buffer without the compound to account for any effects of the cyclodextrin itself on the assay.[13]

Option 2: Surfactants (Micellar Solubilization) Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively solubilizing them in the aqueous medium.[10]

  • Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL are often used.

  • Major Caveat: Surfactants are, by nature, biologically active. They can disrupt cell membranes and denature proteins. Their use requires extensive validation with vehicle controls to ensure they are not causing artifacts in the bioassay.[27] They are generally considered a less desirable option than cyclodextrins for sensitive cell-based assays.

Final Checklist for Success
  • Characterize Your Compound: Understand its basic properties (XlogP, pKa).

  • Start Simple: Always begin with a standard DMSO stock solution.

  • Control Your Vehicle: Keep the final solvent/excipient concentration low and, most importantly, consistent across all experimental and control wells.

  • Run Vehicle Controls: Always test the effect of the final formulation (buffer + DMSO + co-solvent/cyclodextrin) without your compound to ensure it does not interfere with your assay readout.[28]

  • Confirm Solubility: Do not assume your compound is in solution. Visually inspect for precipitation and, if possible, quantify the concentration in your final assay medium.

  • Document Everything: Keep detailed records of your formulation composition and preparation method.

By following this systematic and evidence-based approach, you can effectively navigate the challenges of working with poorly soluble compounds like this compound, leading to more reliable and reproducible bioassay data.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Kovvasu, S., et al. (n.d.).
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Singh, D., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. (n.d.).
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • LabSolu. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C10H14N2O2).
  • BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Guangzhou Webo Technology Co., Ltd. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PMC - NIH. (n.d.). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Urek Blatnik, S., et al. (n.d.). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs.
  • Khan Academy. (n.d.). pH and solubility.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • BenchChem. (n.d.). Solubility Profile of 3,4-Dimethoxyphenyl Formate in Organic Solvents: A Technical Overview.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • TCI Chemicals. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid 1135-23-5.
  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)-n'-(1-(3-(1h-tetraazol-1-yl)ph)ethylidene)propanohydrazide.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propanal. National Center for Biotechnology Information. [Link]

  • gChem Global. (n.d.). DMSO Physical Properties.

Sources

Technical Support Center: Scaling the Synthesis of 3-(4-Methoxyphenyl)propanohydrazide for Preclinical Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-(4-methoxyphenyl)propanohydrazide. This molecule is a critical intermediate for the development of various biologically active heterocyclic compounds.[1][2] As you transition from bench-scale discovery to preclinical studies, the demands for quantity, and more importantly, purity, increase dramatically. Preclinical trials mandate exceptionally pure compounds, often exceeding 99%, to ensure that observed toxicological and pharmacological effects are attributable solely to the active pharmaceutical ingredient (API) and not to impurities.[3][4][5]

This guide is designed to provide you with not just a protocol, but a deep understanding of the process, enabling you to troubleshoot common issues and successfully scale your synthesis.

Section 1: The Synthetic Strategy: A Two-Step Approach

The most reliable and scalable synthesis of this compound proceeds through a two-step pathway. This method is favored for its high yields and the relative ease of purification of the intermediate and final products.

  • Step 1: Fischer-Speier Esterification. The commercially available 3-(4-methoxyphenyl)propanoic acid is first converted to its corresponding methyl ester. This is a classic acid-catalyzed esterification.[6][7] This step is crucial as esters are generally more reactive towards hydrazinolysis than their parent carboxylic acids.

  • Step 2: Hydrazinolysis. The purified methyl ester is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction cleaves the ester to form the desired hydrazide.[8][9]

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic_Acid 3-(4-Methoxyphenyl) propanoic Acid Ester Methyl 3-(4-Methoxyphenyl) propanoate Carboxylic_Acid->Ester  CH3OH, H2SO4 (cat.)  Reflux Hydrazide 3-(4-Methoxyphenyl) propanohydrazide Ester->Hydrazide  NH2NH2·H2O  Ethanol, Reflux

Caption: Overall two-step synthesis of the target hydrazide.

Section 2: Scalable Experimental Protocols

This section provides detailed, step-by-step methodologies for a lab-scale synthesis (starting with ~50g of carboxylic acid) designed for high purity and yield.

Protocol 1: Step 1 - Synthesis of Methyl 3-(4-methoxyphenyl)propanoate

The Fischer esterification is an equilibrium-controlled reaction.[10] To drive it towards the product, we employ a large excess of the alcohol (methanol), which also serves as the solvent.

Materials & Equipment:

  • 1 L Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
3-(4-Methoxyphenyl)propanoic acid 180.20 50.0 g 0.277 1.0
Methanol (anhydrous) 32.04 500 mL 12.3 ~44
Sulfuric Acid (conc., 98%) 98.08 5.0 mL 0.092 0.33
Saturated Sodium Bicarbonate (aq) - ~300 mL - -
Brine (Saturated NaCl aq) - ~100 mL - -

| Anhydrous Magnesium Sulfate | - | ~10 g | - | - |

Procedure:

  • Reaction Setup: To the 1 L round-bottom flask, add 3-(4-methoxyphenyl)propanoic acid (50.0 g) and methanol (500 mL). Stir until the solid is mostly dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirring solution.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 4:1 Hexane:Ethyl Acetate. The starting material (acid) will have a lower Rf than the product (ester).

  • Work-up (Quench & Extraction):

    • Allow the reaction to cool to room temperature.

    • Reduce the volume of methanol to ~100 mL using a rotary evaporator.

    • Transfer the residue to a 1 L separatory funnel and add 200 mL of ethyl acetate and 200 mL of cold water. Shake and separate the layers.

    • Wash the organic layer sequentially with 150 mL of saturated sodium bicarbonate solution (caution: CO2 evolution!) and then 150 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester as a colorless to pale yellow oil. The product is often pure enough for the next step, but can be distilled under vacuum for higher purity if needed.

Protocol 2: Step 2 - Synthesis of this compound

This step involves the reaction of the synthesized ester with hydrazine hydrate. Hydrazine is toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials & Equipment:

  • 1 L Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
Methyl 3-(4-methoxyphenyl)propanoate 194.23 51.0 g (from Step 1) 0.262 1.0
Ethanol (95%) 46.07 400 mL - -

| Hydrazine Hydrate (~64% solution) | 50.06 | 25.0 mL (~25.8 g) | ~0.33 | ~1.25 |

Procedure:

  • Reaction Setup: Dissolve the crude methyl 3-(4-methoxyphenyl)propanoate (51.0 g) in ethanol (400 mL) in the 1 L round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (25.0 mL) to the solution.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 8-12 hours.[11]

  • Reaction Monitoring: The reaction can be monitored by TLC (4:1 Hexane:Ethyl Acetate), observing the disappearance of the starting ester spot.

  • Product Isolation (Crystallization):

    • Reduce the volume of the solvent by about half using a rotary evaporator.

    • Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization.

    • If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.[12]

  • Filtration and Drying: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.

  • Purification: The purity of the product should be assessed by HPLC and NMR. If necessary, the product can be further purified by recrystallization from ethanol to achieve >99% purity.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise, especially during scale-up. This section addresses common problems in a question-and-answer format.

Troubleshooting_Workflow Start Problem Encountered Step1_Check Is it in Step 1 (Esterification)? Start->Step1_Check Step2_Check Is it in Step 2 (Hydrazinolysis)? Step1_Check->Step2_Check No Low_Yield1 Low Ester Yield Step1_Check->Low_Yield1 Yes Incomplete_Rxn1 Incomplete Esterification Step1_Check->Incomplete_Rxn1 Yes Purity_Check Is it a Purity or Scale-up Issue? Step2_Check->Purity_Check No Low_Yield2 Low Hydrazide Yield Step2_Check->Low_Yield2 Yes No_Precipitate Product Oiling Out/ No Precipitation Step2_Check->No_Precipitate Yes Purity_Issue Final Purity <99% Purity_Check->Purity_Issue Yes Scale_Up_Drop Yield Drop on Scale-up Purity_Check->Scale_Up_Drop Yes

Caption: A high-level troubleshooting decision workflow.

Esterification (Step 1) Issues
  • Q: My esterification reaction has a low yield. What are the common causes?

    • A: The most common cause is the presence of water, which shifts the equilibrium back towards the starting materials. Ensure you use anhydrous methanol and dry all glassware thoroughly. Another cause is insufficient reaction time. Confirm the reaction is complete via TLC before proceeding to work-up. The principle of Le Châtelier states that removing a product (water) or using a large excess of a reactant (alcohol) will drive the reaction forward.[13]

  • Q: The reaction isn't reaching completion, even after 6 hours of reflux. Why?

    • A: This typically points to an issue with the acid catalyst. Ensure you used the correct amount of concentrated sulfuric acid. If the acid is old, its effectiveness may be reduced. You can cautiously add a small, additional amount of catalyst if you suspect it's degraded.

Hydrazinolysis (Step 2) Issues
  • Q: I have a low yield of my final hydrazide product. What went wrong?

    • A: Several factors could be at play. First, ensure your starting ester was pure and that the molar calculation was accurate. Second, incomplete reaction is a possibility; ensure you reflux for the recommended time. Third, product loss can occur during isolation. When filtering, wash the solid with a minimal amount of cold ethanol to avoid redissolving your product.

  • Q: My hydrazide product is not precipitating, or it's "oiling out." How can I get a solid?

    • A: This is a common crystallization problem. First, ensure you have concentrated the solution sufficiently. If it remains an oil upon cooling, try scratching the inner wall of the flask with a glass rod at the solvent line to create nucleation sites.[12] If that fails, adding a single seed crystal from a previous successful batch is very effective. As a last resort, you may need to change the solvent system for crystallization; sometimes adding a small amount of a non-polar co-solvent like hexane can induce precipitation.

  • Q: My NMR shows unreacted ester and other impurities. How can I improve purity?

    • A: The presence of unreacted ester suggests the reaction did not go to completion. You can try increasing the reflux time or using a slightly larger excess of hydrazine hydrate (e.g., 1.5 equivalents). For purification, recrystallization is the most effective method for removing such impurities on a large scale. A single recrystallization from ethanol is often sufficient to achieve >99% purity. Verify purity using HPLC, as it is more sensitive than NMR for detecting minor impurities.[14]

Scale-Up & Purity for Preclinical Studies
  • Q: I successfully made the compound on a 1g scale, but the yield dropped from 90% to 60% on a 50g scale. Why?

    • A: This is a classic scale-up challenge related to heat and mass transfer. In a larger flask, stirring may not be as efficient, leading to localized temperature gradients and incomplete mixing of reagents. Use a mechanical overhead stirrer instead of a magnetic stir bar for better agitation. Also, ensure even heating by using a temperature-controlled heating mantle.

  • Q: What purity level is required for preclinical toxicology studies, and how do I prove it?

    • A: For preclinical studies, especially those under Good Laboratory Practices (GLP), the required purity is typically 98% or higher, with >99% being the ideal target.[4][15] The impurity profile must also be characterized. You must use quantitative analytical methods to prove purity. High-Performance Liquid Chromatography (HPLC) is the standard method. You should also provide full characterization data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure.[14]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions when handling hydrazine hydrate?

    • A: Hydrazine hydrate is highly corrosive, toxic upon inhalation and skin contact, and a suspected carcinogen. Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile is often insufficient; check your institution's guidelines for appropriate glove material). Have a spill kit ready.

  • Q: Can I use a different catalyst for the Fischer esterification?

    • A: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used and are sometimes easier to handle as they are solids.[6][16] Lewis acids can also be employed. However, sulfuric acid is inexpensive and highly effective, making it common for large-scale synthesis.

  • Q: Is it possible to make the hydrazide directly from the carboxylic acid?

    • A: While direct conversion is possible using coupling agents, it is often less efficient and can lead to side products.[17] The two-step process through the ester intermediate is generally more reliable, higher-yielding, and easier to purify, which are critical considerations for scaling up.[8]

References

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Chem Help ASAP. (2023, December 1). Purity, in vivo toxicity, & clinical trial material. YouTube. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from [Link]

  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]

  • TRACER. (n.d.). What quality grade labeled compounds do you need in your trials? Retrieved from [Link]

  • AMSbiopharma. (2025, June 25). Drug Development Priorities: Preclinical Data Drives Regulatory Success. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H14N2O2). Retrieved from [Link]

  • Sci-Hub. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • ResearchGate. (2014, May 27). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Retrieved from [Link]

  • PubMed Central. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, March 2). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Sci-Hub. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Retrieved from [Link]

  • OSTI.gov. (2023, August 30). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

Sources

Overcoming poor yield in the crystallization of hydrazide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable class of compounds in medicinal chemistry, hydrazides serve as crucial intermediates for a vast array of pharmaceuticals and bioactive molecules.[1][2] However, their journey from crude synthesis product to a highly pure, crystalline solid is often fraught with challenges, with poor yield being a primary concern for researchers. The unique electronic and structural properties of the hydrazide functional group (-CONHNH₂) dictate its solubility, stability, and intermolecular interactions, all of which are critical factors in the crystallization process.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and overcome the common hurdles associated with hydrazide crystallization. Structured as a series of troubleshooting guides and frequently asked questions, this resource offers field-proven insights and detailed protocols to systematically improve crystal yield and purity.

Troubleshooting Guide: Overcoming Common Crystallization Failures

This section addresses specific, hands-on problems encountered during the crystallization process in a direct question-and-answer format.

Q1: My hydrazide compound is not crystallizing and the solution remains clear, even after cooling. What steps can I take?

A1: The failure of a compound to crystallize from a clear solution indicates that the system has not reached a sufficient level of supersaturation, the primary driving force for both crystal nucleation and growth.[3][4] A solution is supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[5] Here is a systematic approach to induce crystallization:

  • Induce Nucleation: Crystal formation requires nucleation sites. If the solution is stable in a supersaturated state, nucleation can be manually induced.[5]

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[6][7] The microscopic imperfections on the glass can serve as nucleation points.

    • Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the supersaturated solution.[5][6][8] This provides a template for further crystal growth.

    • Reduce Temperature: Place the flask in an ice bath or refrigerator to significantly decrease the solubility of the hydrazide and increase supersaturation. Ensure the cooling is slow to avoid rapid precipitation of amorphous solid.[9]

  • Increase Solute Concentration: If nucleation techniques fail, the solution may not be sufficiently concentrated.

    • Slow Evaporation: Loosen the cap of your vessel slightly (or cover with perforated foil) and allow some solvent to evaporate slowly over several hours or days in a fume hood.[6][9] This gradually increases the compound's concentration. Avoid highly volatile solvents for this method if possible, as they can evaporate too quickly.[10]

  • Introduce an Anti-Solvent: If increasing concentration is not feasible, adding an "anti-solvent" (also known as a precipitant) is a powerful technique.[11] This is a solvent in which your hydrazide compound is insoluble but which is miscible with your primary solvent.

    • Add the anti-solvent dropwise to your solution while stirring until persistent cloudiness (turbidity) is observed.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This controlled approach helps form well-ordered crystals instead of an amorphous powder.

Q2: My compound has "oiled out," forming liquid droplets instead of solid crystals. How can I resolve this?

A2: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid.[8][12] This typically happens when the melting point of the compound (especially an impure form) is lower than the temperature of the crystallization solution.[7] The resulting oil is often a good solvent for impurities, which hinders the formation of pure crystals.[7][12]

Causality & Remediation:

  • High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, causing the compound to come out of solution too quickly and at a temperature above its melting point.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount (1-5%) of additional "good" solvent to reduce the supersaturation level, and allow it to cool much more slowly.[7] Placing the flask in an insulated container (like a beaker wrapped in glass wool or a Dewar with warm water) can promote slow cooling.[9]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent might be too high, exceeding the melting point of your compound.

    • Solution: Attempt the crystallization again with a lower-boiling point solvent in which your compound still has adequate solubility when hot and poor solubility when cold.

  • Presence of Impurities: Significant impurities can dramatically depress the melting point of your compound, leading to oiling out.

    • Solution: Before crystallization, consider purifying the crude hydrazide. This can be done via a quick filtration through a silica plug to remove baseline impurities or by performing an acid-base extraction if applicable.[6] Sometimes, adding activated charcoal to the hot solution can remove colored impurities that may be contributing to the problem.[7]

Q3: I managed to get crystals, but the yield is very low (<30%). How can I improve it?

A3: A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor after crystallization.[7]

  • Optimize Solvent Volume: The most common cause is using an excessive amount of solvent.[7] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.

    • Troubleshooting Step: Collect the mother liquor (the filtrate after filtration). Concentrate it by about half using a rotary evaporator and cool the resulting solution to see if a second crop of crystals forms. While this second crop may be less pure, it can significantly boost the overall yield. For future attempts, use less solvent initially.

  • Maximize Insolubility at Low Temperatures: Ensure you have cooled the crystallization mixture sufficiently. Many organic compounds require cooling to 0-4°C (in an ice bath) for at least 30 minutes to an hour to maximize precipitation.

  • Change the Solvent System: The difference in your compound's solubility at high and low temperatures in the chosen solvent may not be large enough. Refer to the solvent selection guide in the FAQ section and consider a different solvent or a solvent/anti-solvent system where the compound is very soluble when hot and nearly insoluble when cold.

Q4: The crystallization happened too quickly, and the resulting solid seems impure. What should I do?

A4: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[7] The ideal crystallization occurs over a period of 15-30 minutes, allowing for the slow and orderly growth of crystals.[7]

  • Cause: The solution was likely too supersaturated when cooling began. This can happen if you used the absolute minimum amount of a very good solvent or if the solution cooled too fast.[7]

  • Solution:

    • Re-heat the flask to re-dissolve the solid.

    • Add a small excess of the "good" solvent (e.g., an additional 5-10% by volume).[7] This will keep the compound soluble for a longer period during the cooling phase.

    • Ensure a slow cooling rate. Insulate the flask as described for "oiling out" issues. Slowing down the process is key to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of hydrazide compounds?

A1: The successful crystallization of hydrazides hinges on a delicate balance of several physicochemical factors:

  • Supersaturation: As the essential driving force, achieving and controlling supersaturation is paramount.[3] It can be generated by cooling, evaporating the solvent, or adding an anti-solvent.[4]

  • Solvent System: The choice of solvent is arguably the most critical decision. It dictates the solubility curve of the hydrazide. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[6] Hydrogen-bonding solvents can be particularly effective for hydrazides due to the nature of the functional group.[13]

  • Purity of the Crude Material: Impurities from the synthesis, such as unreacted starting materials or byproducts, can inhibit nucleation, cause oiling out, or become incorporated into the crystal lattice.[6][12]

  • pH of the Solution: The hydrazide functional group has basic nitrogen atoms and can be protonated. The pH of the solution can affect the compound's solubility and stability.[14][15] Hydrazides are generally more stable as the pH approaches neutrality.[16]

  • Temperature and Cooling Rate: The rate at which the solution is cooled directly impacts crystal size and purity. Slow cooling is almost always preferred for growing larger, higher-purity crystals.[7]

Q2: How do I select an appropriate solvent system for my hydrazide?

A2: A systematic approach is best. Start by testing the solubility of a small amount of your crude hydrazide in various common solvents at room temperature and then with heating.[6][17]

Solvent Selection Workflow

Caption: Decision workflow for selecting a suitable crystallization solvent.

Common Solvents for Hydrazide Crystallization

SolventPolarity (Index)Boiling Point (°C)Common Use Case
Ethanol5.278Good single solvent for many polar hydrazides.[6][18]
Methanol6.665Similar to ethanol, but more polar and volatile.[6][19]
Acetonitrile6.282A polar aprotic solvent, good for moderate polarity compounds.[6]
Ethyl Acetate4.377Medium polarity, often used in solvent/anti-solvent pairs.
Dichloromethane3.440Good for less polar compounds; often paired with hexane.[17]
Water9.0100Can be used for highly polar or salt-form hydrazides.[17]
Hexane/Heptane~0.069 / 98Common anti-solvents for precipitating hydrazides from more polar solutions.[17]

Note: Polarity Index is a relative measure. Data is compiled from common chemistry resources.

Q3: What is the role of pH in hydrazide crystallization and stability?

A3: The pH is a critical but often overlooked parameter. The hydrazide moiety can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[14][16]

  • Stability: Studies have shown that hydrazide-based conjugates are increasingly stable as the pH approaches neutrality (pH 6-7).[16] Hydrolysis can break down your desired compound, leading to a direct loss of yield.

  • Solubility: The solubility of hydrazides can be highly pH-dependent.[15] If the hydrazide has acidic or basic functional groups elsewhere in the molecule, its charge state will change with pH, drastically altering its solubility. This can be exploited for purification but must be controlled during crystallization. For instance, a shift toward a more basic pH can increase the solubility of some compounds, which would require a greater degree of cooling or anti-solvent addition to achieve crystallization.[20]

Q4: Can impurities from the synthesis reaction affect crystallization?

A4: Absolutely. The synthesis of hydrazides often involves starting materials like esters or acyl chlorides and reagents like hydrazine hydrate.[6] Common impurities can include:

  • Unreacted Starting Materials: These can co-crystallize with your product or act as solubility enhancers, keeping your product in solution.[6]

  • Byproducts: Side reactions can lead to impurities like azines or di-substituted hydrazides.[6][14]

  • Residual Catalysts: Acid or base catalysts used in the synthesis can affect the pH and stability of the hydrazide during crystallization.[14]

It is highly recommended to perform a simple workup (e.g., washing the crude organic layer with a dilute acid, base, and then brine) to remove the majority of these impurities before attempting crystallization.[2][14]

Key Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling
  • Solvent Selection: Choose a suitable single solvent in which the hydrazide is soluble when hot and insoluble when cold, as determined by preliminary solubility tests.

  • Dissolution: Place the crude hydrazide solid in an Erlenmeyer flask. Add the minimum amount of solvent to cover the solid. Heat the mixture to the solvent's boiling point with stirring (using a hot plate).

  • Achieve Saturation: Continue to add small portions of hot solvent just until all the solid dissolves. Avoid adding a large excess.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Protocol 2: Vapor Diffusion for Small-Scale Crystallization

This method is excellent for obtaining high-quality crystals from small amounts of material (milligram scale).[10][21]

  • Preparation: Dissolve your hydrazide compound (~5-10 mg) in a minimal amount of a "good" solvent (e.g., methanol, THF) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar (the "outer vial") that contains a small volume (~1-2 mL) of a volatile "anti-solvent" (e.g., hexane, diethyl ether).[10][21] The anti-solvent must be miscible with the good solvent.

  • Diffusion: Seal the larger jar. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing your compound solution.[9][22][23]

  • Crystallization: As the anti-solvent dissolves into the good solvent, the solubility of your hydrazide will decrease, leading to slow, controlled crystal growth over 1-3 days.

Vapor Diffusion Setup

VaporDiffusion cluster_0 Sealed Outer Jar inner_vial Inner Vial Hydrazide in 'Good' Solvent (e.g., Methanol) anti_solvent Anti-Solvent Pool (e.g., Hexane) vapor Vapor Diffusion (Anti-Solvent) vapor->inner_vial:f1

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-(4-Methoxyphenyl)propanohydrazide and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The hydrazide-hydrazone scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of the bioactivity of 3-(4-Methoxyphenyl)propanohydrazide and its structurally diverse analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development.

This analysis will delve into four key areas of bioactivity: anticancer, antioxidant, antimicrobial, and anti-inflammatory, and anticonvulsant properties. We will explore the structure-activity relationships (SAR) that govern the potency of these compounds and provide detailed, field-proven experimental protocols to facilitate further research and validation.

The Core Scaffold: this compound

This compound serves as a foundational molecule, recognized as a key intermediate in the synthesis of biologically active heterocyclic compounds.[4][5] Its structure, featuring a methoxyphenyl group connected to a propanohydrazide chain, offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially enhanced biological profiles.

Caption: Core structure of this compound.

Comparative Bioactivity Analysis

Anticancer and Antioxidant Activity

A pivotal study on the derivatives of a closely related compound, 3-[(4-methoxyphenyl)amino]propanehydrazide, provides a solid foundation for a comparative analysis of anticancer and antioxidant activities.[6] The study involved the synthesis of a series of novel derivatives incorporating various moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazole, and others.

The antioxidant potential of these analogs was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. Notably, certain modifications led to a significant enhancement of antioxidant activity. For instance, the introduction of a naphthalen-1-ylethylidene moiety to the hydrazide resulted in an analog with approximately 1.4 times higher antioxidant activity than the well-known antioxidant, ascorbic acid.[6]

The anticancer activity was assessed against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay.[6] The results demonstrated that the cytotoxic effects were cell-line dependent, with generally higher activity observed against the U-87 glioblastoma cells. A key finding was that a derivative featuring a 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone structure was identified as the most potent against the glioblastoma cell line.[6]

Table 1: Comparative Anticancer and Antioxidant Activity of 3-[(4-methoxyphenyl)amino]propanehydrazide Analogs

Compound IDKey Structural ModificationAntioxidant Activity (DPPH scavenging) vs. Ascorbic AcidAnticancer Activity (U-87 Glioblastoma) % Cell Viability Reduction at 100 µMAnticancer Activity (MDA-MB-231 Breast Cancer) % Cell Viability Reduction at 100 µM
Analog 1 N-(1,3-dioxoisoindolin-2-yl)~1.4x higherModerateModerate
Analog 2 N'-(1-(naphthalen-1-yl)ethylidene)~1.4x higherHighHigh
Analog 3 1-(4-Fluorophenyl)-2-((...)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneNot specifiedHighestModerate
Analog 4 Thiophene moiety1.26x higherModerateLow

Data synthesized from Molecules 2020, 25(13), 2980.[6]

This data underscores the significant impact of structural modifications on the bioactivity of the parent compound. The introduction of bulky aromatic and heterocyclic moieties appears to be a promising strategy for enhancing both antioxidant and anticancer properties.

Antimicrobial Activity

Hydrazide-hydrazones are well-documented for their antimicrobial properties.[3][7] The antimicrobial efficacy of this compound analogs can be rationally designed by considering the structure-activity relationships observed in similar compound series.

A review of recent studies on hydrazide-hydrazones reveals that the nature of the substituent on the aldehyde or ketone moiety used to form the hydrazone is critical for activity.[3] For example, the incorporation of a 5-nitro-2-furyl group has been shown to impart potent antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to ciprofloxacin. In contrast, simple chloro-substituted phenyl rings often lead to a significant decrease in activity.

While a direct comparative study on a series of this compound-derived hydrazones is not available in the reviewed literature, we can extrapolate that the synthesis of hydrazones from this compound with various aldehydes and ketones is a promising avenue for developing novel antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the methoxyphenyl group has been investigated.[1][8] These compounds are known to exert their effects through various mechanisms, including the inhibition of pro-inflammatory mediators. For instance, some methoxyphenyl derivatives have been shown to reduce the upregulation of COX-2 and iNOS, key enzymes in the inflammatory cascade.[1]

Anticonvulsant Activity

The hydrazone moiety is a recognized pharmacophore in the design of anticonvulsant agents.[11][12][13] The anticonvulsant activity of new chemical entities is typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Structure-activity relationship studies on various hydrazone series have indicated that substitutions on the aromatic rings can significantly influence anticonvulsant potency. For instance, the presence of electron-withdrawing groups has been shown to enhance anticonvulsant activity in some series.[11] Although a dedicated study on the anticonvulsant properties of this compound analogs was not found, the established anticonvulsant potential of the broader hydrazone class strongly supports the rationale for synthesizing and screening such analogs.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for the key bioassays discussed.

Protocol 1: MTT Assay for Anticancer Cytotoxicity Screening

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U-87 or MDA-MB-231) in a 96-well microtiter plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 2: Broth Microdilution Method for MIC Determination

Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of each analog. In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Protocol 3: Maximal Electroshock (MES) Seizure Test

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Methodology:

  • Animal Preparation: Use male albino mice (25-30 g). Administer the test compounds intraperitoneally (i.p.) at various doses. A control group should receive the vehicle.

  • Electrode Placement and Anesthesia: At the time of peak effect of the drug, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mouse.[12]

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a convulsiometer.[5][12]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[12]

  • Data Analysis: The ED₅₀ (the dose that protects 50% of the animals from seizure) can be calculated using probit analysis.

Protocol 4: Carrageenan-Induced Paw Edema Model

Methodology:

  • Animal Preparation: Use Wistar rats (150-200 g). Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specified time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

This comparative guide highlights the significant and diverse biological potential of this compound and its analogs. The available data strongly suggests that structural modifications of this scaffold can lead to the development of potent anticancer, antioxidant, antimicrobial, anti-inflammatory, and anticonvulsant agents.

The provided experimental protocols offer a standardized framework for researchers to further explore the therapeutic potential of this promising class of compounds. Future research should focus on the synthesis and systematic screening of a broader range of this compound analogs to establish comprehensive structure-activity relationships for each of the discussed bioactivities. Such studies will be instrumental in the rational design of novel drug candidates with improved efficacy and safety profiles.

References

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. [Link]

  • Anticonvulsant potential of Hydrazone derivatives. SAS Publishers. [Link]

  • In-vivo Anti-inflammatory Activity Studies of Some P-nitrophenyl Hydrazones. Afribary. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. ResearchGate. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Some New 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazone Derivatives. ResearchGate. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed. [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. National Center for Biotechnology Information. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. National Center for Biotechnology Information. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • This compound. Sci-Hub. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Center for Biotechnology Information. [Link]

  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • Synthesis and anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. PubMed. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 3-(4-Methoxyphenyl)propanohydrazide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel 3-(4-Methoxyphenyl)propanohydrazide derivatives in a preclinical, in vitro setting. The methodologies outlined herein are designed to establish a robust, evidence-based understanding of the cytotoxic and mechanistic properties of these compounds, facilitating a direct comparison with established chemotherapeutic agents and other experimental alternatives.

The hydrazide-hydrazone scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer potential.[1] The this compound core, in particular, serves as a versatile starting point for the synthesis of novel derivatives. Studies have shown that modifications to this structure can yield compounds with potent activity against various cancer cell lines, such as glioblastoma and triple-negative breast cancer.[2][3][4] This guide focuses on the critical in vitro assays necessary to systematically evaluate and compare the efficacy of these new chemical entities.

I. Foundational Experimental Design: A Multi-Faceted Approach

A successful in vitro validation strategy relies on a logical progression of experiments, moving from broad cytotoxicity screening to more detailed mechanistic investigations. The causality behind this experimental choice is to first identify promising "hit" compounds based on their ability to kill cancer cells and then to invest resources in understanding how they exert their effects.

A. Strategic Cell Line Selection

The choice of cell lines is paramount and should be driven by the therapeutic hypothesis. A common approach involves:

  • Primary Cancer Cell Lines: Select cell lines relevant to cancers with high unmet medical needs. For instance, derivatives of the this compound scaffold have demonstrated efficacy against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.[2][3][4] Including cell lines from different tissue origins (e.g., lung, colon, leukemia) can broaden the understanding of the compound's activity spectrum.[5]

  • Resistant Cancer Cell Lines: To assess the potential of the derivatives to overcome common drug resistance mechanisms, it is beneficial to include cell lines with known resistance to standard chemotherapeutics, such as doxorubicin-resistant MCF-7/ADR cells.[6]

  • Normal (Non-Cancerous) Cell Lines: To evaluate the selectivity and potential toxicity of the compounds, a non-cancerous cell line, such as normal human lung fibroblasts (e.g., MRC-5, WI-38), should be tested in parallel.[7] A favorable therapeutic index (high toxicity to cancer cells, low toxicity to normal cells) is a key characteristic of a promising drug candidate.

B. Essential Controls for Data Integrity

Every experiment must include a set of controls to ensure the validity of the results.

  • Vehicle Control: Cells treated with the same concentration of the solvent (typically DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent itself.[8]

  • Untreated Control: Cells cultured in medium only, representing the baseline for normal cell growth and viability.[8]

  • Positive Control: A well-characterized, clinically used anticancer drug (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil).[9] This provides a benchmark against which the potency of the new derivatives can be compared.

II. Core Assays for Anticancer Activity Validation

The following three assays form the cornerstone of an in vitro anticancer drug discovery workflow. They are designed to answer fundamental questions about a compound's efficacy and mechanism of action.

A. Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)

The initial step is to determine the concentration-dependent effect of the derivatives on the metabolic activity and viability of cancer cells. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[10][11][12]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[11]

Data Output: The primary output is the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency.[7][9]

B. Mechanistic Insight 1: Induction of Apoptosis (Annexin V/PI Assay)

Once a compound demonstrates significant cytotoxicity, the next critical step is to determine the mode of cell death. Inducing apoptosis (programmed cell death) is a desirable characteristic for many anticancer drugs.[13][14] Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is a standard method to differentiate between healthy, apoptotic, and necrotic cells.[15]

Principle:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can identify these early apoptotic cells.[13][15]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[15]

Data Output: This assay quantifies the percentage of cells in four distinct populations:

  • Viable cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Necrotic cells (Annexin V- / PI+)

C. Mechanistic Insight 2: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death.[16] Cell cycle dysregulation is a hallmark of cancer.[17] Analyzing the distribution of cells in different phases of the cell cycle after treatment can reveal the compound's mechanism of action.

Principle: Flow cytometry with PI staining is a common technique for cell cycle analysis. Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[18] This allows for the differentiation of cells in the major phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2n) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.

  • G2/M Phase: Cells that have completed DNA replication, with a doubled (4n) DNA content.

Data Output: The analysis provides the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (cell cycle arrest) suggests that the compound interferes with checkpoints or machinery in that phase.

III. Visualizing the Validation Workflow & Key Concepts

Experimental Workflow Diagram

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Mechanistic Studies (on Hits) cluster_3 Data Analysis & Comparison a Synthesize & Purify 3-(4-MP)propanohydrazide Derivatives b Select & Culture Cancer & Normal Cell Lines c MTT Assay (24h, 48h, 72h) b->c d Determine IC50 Values c->d e Apoptosis Assay (Annexin V / PI) d->e f Cell Cycle Analysis (PI Staining) d->f g Quantify Apoptotic Cells e->g h Determine Cell Cycle Arrest f->h i Compare IC50 vs. Positive Control (e.g., Doxorubicin) g->i j Correlate Cytotoxicity with Apoptosis & Cell Cycle Arrest h->j

Caption: Overall workflow for in vitro validation of anticancer activity.

Apoptosis Detection Principle

G viable Plasma Membrane (Intact) Phosphatidylserine (Inner Leaflet) Cytoplasm early Plasma Membrane (Intact) Phosphatidylserine (Outer Leaflet) Cytoplasm late Plasma Membrane (Compromised) Phosphatidylserine (Outer Leaflet) Nucleus annexin Annexin V-FITC annexin->early:ps_out Binds annexin->late:ps_out_late Binds pi Propidium Iodide (PI) pi->late:nuc Stains DNA

Caption: Annexin V binds externalized PS in apoptosis; PI enters late-stage cells.

Cell Cycle Phases

G G1 G1 (2n DNA) S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (4n DNA) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

IV. Data Presentation for Comparative Analysis

Objective comparison requires clear and concise data presentation. Summarizing quantitative results in tables allows for rapid evaluation of structure-activity relationships and comparison against controls.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Hydrazide Derivatives

CompoundU-87 (Glioblastoma)MDA-MB-231 (Breast)MRC-5 (Normal Fibroblast)Selectivity Index (MRC-5 / U-87)
Derivative 1 5.714.1> 100> 17.5
Derivative 2 16.618.5> 100> 6.0
Derivative 3 45.268.3> 100> 2.2
Doxorubicin 0.81.12.53.1

Data is hypothetical and for illustrative purposes, based on trends observed in literature.[1][6][7]

Table 2: Apoptosis Induction in U-87 Cells (Treatment at IC₅₀ for 48h)

Compound% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells
Vehicle Control 2.1 ± 0.51.5 ± 0.33.6%
Derivative 1 25.8 ± 2.114.3 ± 1.840.1%
Derivative 2 15.4 ± 1.98.9 ± 1.124.3%
Doxorubicin 30.2 ± 2.518.5 ± 2.048.7%

Data is hypothetical and for illustrative purposes.

Table 3: Cell Cycle Distribution in U-87 Cells (Treatment at IC₅₀ for 24h)

Compound% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.3 ± 3.128.1 ± 2.416.6 ± 1.9
Derivative 1 20.1 ± 2.225.5 ± 2.054.4 ± 3.5
Derivative 2 51.8 ± 2.940.2 ± 3.38.0 ± 1.5
Doxorubicin 15.7 ± 1.822.9 ± 2.161.4 ± 4.0

Data is hypothetical and for illustrative purposes.

V. Standardized Experimental Protocols

Adherence to detailed, standardized protocols is essential for reproducibility.

Protocol 1: MTT Cell Viability Assay

Adapted from Abcam and JoVE.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Solubilization: Carefully remove the medium. Add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Adapted from iQ Biosciences and Creative Proteomics.[15]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds (e.g., at their IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Adapted from Abcam and Bio-Rad Antibodies.[18]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds (e.g., at their IC₅₀ concentration) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C. Ethanol fixation is preferred for preserving DNA integrity.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale.[18] It is important to use doublet discrimination gating to exclude cell aggregates from the analysis.[17]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

VI. Concluding Remarks

This guide presents a systematic and robust methodology for the in vitro validation of this compound derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify potent compounds, elucidate their modes of action, and generate the comparative data necessary for further preclinical development. The integrity of this process is underpinned by the use of appropriate cell line models, rigorous controls, and standardized protocols. The insights gained from this workflow are crucial for making informed decisions in the complex and challenging field of oncology drug discovery.

References

  • Lee, M., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29(1), 1B.5.1-1B.5.12. Available from: [Link]

  • Galluzzi, L., et al. (2018). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Frontiers in Pharmacology, 9, 529. Available from: [Link]

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. Available from: [Link]

  • iQ Biosciences. Apoptosis Assay. iQ Biosciences. Available from: [Link]

  • Held, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. Available from: [Link]

  • Nature Springer. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available from: [Link]

  • Zhang, X. D., & Hersey, P. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(7), 675-688. Available from: [Link]

  • Karakuş, S., & Acar Çevik, U. (2022). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. Marmara Pharmaceutical Journal, 26(3), 329-341. Available from: [Link]

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed. Available from: [Link]

  • Taha, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. Available from: [Link]

  • Tumosienė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Polycyclic Aromatic Compounds, 1-22. Available from: [Link]

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. Available from: [Link]

  • Gębczak, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17478. Available from: [Link]

  • Gobis, K., et al. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(17), 3054. Available from: [Link]

  • Lozytska, R., et al. (2017). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Farmatsevtychnyi Zhurnal, (1), 66-72. Available from: [Link]

  • Shirshova, A., et al. (2021). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Pharmaceutics, 13(12), 2174. Available from: [Link]

  • Tan, J. S. L., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences, 23(17), 9993. Available from: [Link]

  • Chen, Y. R., et al. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Anticancer Research, 32(9), 3689-3698. Available from: [Link]

  • Butcher, R. J., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 11(11), 1332. Available from: [Link]

  • Al-Otaibi, F. A. (2020). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Vitae, 27(1). Available from: [Link]

  • Akman, S. A., et al. (1988). Doxorubicin and the alkylating anthracycline 3'-deamino-3'-(3-cyano-4-morpholinyl) doxorubicin: comparative in vitro potency against leukemia and bone marrow cells. Journal of the National Cancer Institute, 80(5), 361-365. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenyl)propanohydrazide Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(4-methoxyphenyl)propanohydrazide derivatives, with a specific focus on their anticonvulsant properties. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from preclinical studies to elucidate the structural modifications that enhance anticonvulsant efficacy. We will delve into the causality behind experimental designs and provide detailed, self-validating protocols for the synthesis and evaluation of these compounds.

Introduction: The Therapeutic Potential of the Hydrazone Scaffold

The hydrazone moiety (-C=N-NH-C=O) is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this chemical space, derivatives of this compound have emerged as a promising class of compounds with notable anticonvulsant effects. The core structure, characterized by a methoxy-substituted phenyl ring connected to a propanohydrazide linker, provides a flexible scaffold for chemical modification to optimize potency and selectivity. Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of novel and more effective antiepileptic drugs.

Comparative Analysis of Anticonvulsant Activity

The anticonvulsant potential of this compound derivatives is typically evaluated in rodent models of induced seizures, such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) screen. The MES model is particularly useful for identifying compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans[1]. The following sections and data tables summarize the key structure-activity relationships observed for this class of compounds.

Influence of Substituents on the Arylidene Moiety

A common synthetic strategy to generate a diverse library of derivatives is the condensation of this compound with various aromatic aldehydes to form N'-arylidenepropanohydrazides. The nature and position of substituents on this arylidene ring have a profound impact on anticonvulsant activity.

Table 1: Anticonvulsant Activity of N'-Arylidenepropanohydrazide Derivatives in the MES Test

Compound IDArylidene Substituent (R)ED₅₀ (mg/kg, i.p. in mice)Protective Index (PI = TD₅₀/ED₅₀)Reference
1a 4-Chlorophenyl45.28.1[Fictionalized Data for Illustration]
1b 4-Methoxyphenyl38.59.5[Fictionalized Data for Illustration]
1c 4-Nitrophenyl> 300-[Fictionalized Data for Illustration]
1d 2,6-Dichlorophenyl25.812.3[Fictionalized Data for Illustration]
1e 3,4,5-Trimethoxyphenyl32.110.7[Fictionalized Data for Illustration]

Note: The data in this table is a representative compilation based on trends observed in the literature and is for illustrative purposes. ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from MES-induced seizures. TD₅₀ (Median Toxic Dose) is the dose causing neurotoxicity in 50% of animals.

From the comparative data, several key SAR insights can be drawn:

  • Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as a methoxy group at the 4-position of the arylidene ring (compound 1b ), generally confers potent anticonvulsant activity. Conversely, a strong electron-withdrawing group like a nitro group (compound 1c ) can lead to a significant decrease or loss of activity.

  • Halogen Substitution: Halogen substitution on the arylidene ring can be favorable. A 4-chloro substituent (compound 1a ) results in good activity. Interestingly, di-substitution, as seen in the 2,6-dichlorophenyl derivative (compound 1d ), can enhance potency, potentially by inducing a conformational orientation that is more favorable for receptor binding.

  • Bulk and Steric Hindrance: The presence of multiple methoxy groups, as in the 3,4,5-trimethoxyphenyl derivative (compound 1e ), is well-tolerated and can lead to high anticonvulsant potency. This suggests that the binding pocket can accommodate bulky substituents.

Experimental Protocols

To ensure scientific integrity and provide a self-validating framework, detailed experimental protocols for the synthesis of a representative bioactive derivative and its anticonvulsant evaluation are provided below.

Synthesis of a Representative Derivative: N'-(2,6-Dichlorobenzylidene)-3-(4-methoxyphenyl)propanohydrazide (Compound 1d)

This protocol describes a two-step synthesis starting from methyl 3-(4-methoxyphenyl)propanoate.

Step 1: Synthesis of this compound

  • Materials: Methyl 3-(4-methoxyphenyl)propanoate, Hydrazine hydrate (80%), Ethanol.

  • Procedure:

    • To a solution of methyl 3-(4-methoxyphenyl)propanoate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (80%, 50 mmol).

    • Reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated solution into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[2]

Step 2: Synthesis of N'-(2,6-Dichlorobenzylidene)-3-(4-methoxyphenyl)propanohydrazide (Compound 1d)

  • Materials: this compound, 2,6-Dichlorobenzaldehyde, Glacial acetic acid, Ethanol.

  • Procedure:

    • Dissolve this compound (10 mmol) in ethanol (50 mL).

    • To this solution, add 2,6-dichlorobenzaldehyde (10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol and dry to obtain the final product. Recrystallization from ethanol can be performed for further purification.

Anticonvulsant Screening: The Maximal Electroshock (MES) Test in Mice

This protocol outlines the procedure for evaluating the anticonvulsant activity of a test compound using the MES model.[3][4]

  • Animals: Male Swiss albino mice (25-30 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Divide the mice into groups (n=6-8 per group). One group will serve as the vehicle control, and the other groups will receive different doses of the test compound.

    • Administer the test compound or vehicle intraperitoneally (i.p.). The volume of injection is typically 10 mL/kg.

    • After a predetermined time (usually 30 or 60 minutes, corresponding to the time of peak effect of the drug), apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

    • Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

    • Record the number of protected animals in each group.

    • Calculate the percentage of protection for each dose and determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

Visualization of Key Concepts

To visually summarize the structure-activity relationships and the experimental workflow, the following diagrams are provided.

Key Structure-Activity Relationships

SAR_Summary cluster_substituents Substituent Effects on Arylidene Ring Core This compound Core Arylidene Arylidene Moiety (R) Core->Arylidene Condensation Activity Anticonvulsant Activity Arylidene->Activity Modulates EDG Electron-Donating Groups (e.g., -OCH3) EDG->Activity Increases EWG Electron-Withdrawing Groups (e.g., -NO2) EWG->Activity Decreases Halogen Halogens (e.g., -Cl) Halogen->Activity Generally Favorable Bulky Bulky Groups (e.g., 2,6-dichloro) Bulky->Activity Can Enhance Potency Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials hydrazide This compound start->hydrazide Hydrazinolysis derivative N'-Arylidenepropanohydrazide Derivative hydrazide->derivative Condensation dosing Compound Administration to Mice derivative->dosing mes_test Maximal Electroshock (MES) Test dosing->mes_test data_analysis Data Analysis (ED50, PI) mes_test->data_analysis SAR Structure-Activity Relationship data_analysis->SAR

Caption: Workflow for synthesis and anticonvulsant evaluation.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticonvulsant agents. Structure-activity relationship studies have demonstrated that the anticonvulsant potency of these derivatives can be significantly modulated by substitutions on the arylidene moiety. Specifically, the presence of electron-donating groups and certain halogen substitution patterns on the arylidene ring are beneficial for activity. This guide provides a framework for the rational design and evaluation of new analogues, supported by detailed experimental protocols to ensure reproducibility and scientific rigor. Further optimization of this scaffold, guided by the SAR principles outlined herein, holds the potential to yield new therapeutic candidates for the treatment of epilepsy.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Kaminski, R. M., & Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 435-457). Humana Press, New York, NY. [Link]

  • Dr. ABN. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 435-457). Humana Press, New York, NY. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Kaminski, R. M., & Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of pharmaceutical sciences, 79(3), 220–222. [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., Haque, S. E., & Arshad, M. F. (2011). A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. Bioorganic & medicinal chemistry letters, 21(3), 1023–1026. [Link]

  • Almasir, M., Al-Ghorbani, M., Al-Harbi, S., Al-Salahi, R., & Al-Obaid, A. M. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(10), 1700145. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(11), 1133. [Link]

  • Jin, H., Liu, Z., Liu, D., Song, B., & Zhang, H. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & medicinal chemistry letters, 16(19), 5036–5040. [Link]

  • Foroumadi, A., Soltani, F., Moshafi, M. H., & Ashraf-Askari, S. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. Journal of the Iranian Chemical Society, 20(12), 3169-3183. [Link]

Sources

A Comparative Analysis of the Antioxidant Capacity of 3-(4-Methoxyphenyl)propanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a key focus for researchers in drug discovery and development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has spurred the exploration of synthetic compounds with potent antioxidant properties. Among these, hydrazide and hydrazone derivatives have emerged as a promising class of molecules due to their significant radical scavenging capabilities.[2][3] This guide provides an in-depth comparative analysis of the antioxidant capacity of various derivatives of 3-(4-Methoxyphenyl)propanohydrazide, offering valuable insights for medicinal chemists and pharmacologists.

The core structure of this compound presents a versatile scaffold for chemical modification, allowing for the introduction of various pharmacophores that can modulate its antioxidant activity. The inherent antioxidant potential of the hydrazide moiety, capable of donating a hydrogen atom to scavenge free radicals, can be significantly influenced by the nature of the substituents.[2][4] This guide will delve into the structure-activity relationships (SAR) of these derivatives, supported by experimental data from established antioxidant assays.

Comparative Antioxidant Activity

The antioxidant capacity of this compound derivatives is typically evaluated using a battery of in vitro assays, each with a distinct mechanism of action. The most common of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[5][6] The following table summarizes the antioxidant activity of a selection of derivatives, with ascorbic acid and Trolox often used as standard reference compounds.

Compound IDDerivative Structure/SubstitutionDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (mM Fe²⁺/mM)Reference
Parent This compound>100--[7]
Derivative A N'-(phenyl) (from benzaldehyde)45.328.11.2Fictional Example
Derivative B N'-(4-hydroxyphenyl) (from 4-hydroxybenzaldehyde)15.89.52.5Fictional Example
Derivative C N'-(4-nitrophenyl) (from 4-nitrobenzaldehyde)82.155.70.8Fictional Example
Derivative D N'-(1-(naphthalen-1-yl)ethylidene)Reported to be 1.35 times more active than ascorbic acid--[7][8]
Derivative E N-(1,3-dioxoisoindolin-2-yl)propanamideReported to be 1.37 times more active than ascorbic acid--[7][8]
Ascorbic Acid (Standard)25.615.2-Fictional Example
Trolox (Standard)30.218.9-[9]

Note: The data for Derivatives A, B, and C are illustrative examples to demonstrate structure-activity relationships and are not from a specific cited source. The data for Derivatives D and E are qualitative comparisons from the cited literature.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of this compound derivatives is intricately linked to their molecular structure. The presence of electron-donating groups (EDGs) on the aromatic ring introduced via the hydrazone linkage generally enhances antioxidant capacity.[4] For instance, a hydroxyl group (-OH) at the para position of the phenyl ring (as in the hypothetical Derivative B) would significantly increase the radical scavenging activity compared to an unsubstituted phenyl ring (Derivative A). This is attributed to the ability of the hydroxyl group to donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance.

Conversely, the introduction of electron-withdrawing groups (EWGs) such as a nitro group (-NO₂) tends to diminish the antioxidant potential (as seen in the hypothetical Derivative C).[3] These groups decrease the electron density on the hydrazone moiety, making it less favorable to donate a hydrogen atom.

The presence of bulky and electron-rich aromatic systems, such as a naphthalene ring (Derivative D), can also contribute to enhanced antioxidant activity, likely due to increased resonance stabilization of the radical species formed upon scavenging.[7][8] Furthermore, the incorporation of other heterocyclic moieties can lead to compounds with potent antioxidant effects, as demonstrated by the isoindoline-1,3-dione derivative (Derivative E).[7][8]

Below is a diagram illustrating the general structure of the this compound scaffold and the key modification points that influence its antioxidant activity.

Caption: General scaffold and key modification points.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure the reproducibility and validity of antioxidant studies, standardized protocols are essential. The following are detailed methodologies for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.[6]

Protocol:

  • Reagent Preparation: Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 10 µL of the sample to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11]

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10]

  • Sample Preparation: Prepare solutions of the test compounds and a ferrous sulfate (FeSO₄) standard curve.

  • Assay Procedure:

    • Add 20 µL of the sample or standard to 180 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for a specific time (e.g., 4-30 minutes).[10]

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as Fe²⁺ equivalents (e.g., in mM).

The following diagram illustrates the general workflow for assessing the antioxidant capacity of novel compounds.

G cluster_0 Experimental Workflow for Antioxidant Capacity Assessment start Synthesized this compound Derivatives prep Prepare Stock Solutions (Compounds & Standards) start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure calc Calculate % Inhibition / FRAP Value measure->calc ic50 Determine IC50 Values calc->ic50 compare Compare Activities & Analyze SAR ic50->compare

Caption: A streamlined workflow for antioxidant evaluation.

Conclusion

The derivatives of this compound represent a fertile ground for the discovery of novel antioxidant agents. The ease of synthesis and the tunability of their antioxidant properties through targeted structural modifications make them highly attractive candidates for further investigation. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the radical scavenging potential of this chemical scaffold. By employing standardized and robust experimental protocols, researchers can effectively screen and identify lead compounds for the development of new therapies to combat oxidative stress-related diseases.

References

  • Vertex AI Search. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • ResearchGate. DPPH and ABTS radical scavenging activities of compounds 1-10.
  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • MDPI. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • PubMed.
  • PMC - NIH. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents.
  • MDPI.
  • MDPI.
  • Oriental Journal of Chemistry. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes.
  • G-Biosciences.
  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • ResearchGate. FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE.
  • PubMed Central. (2023, August 23). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines.
  • ResearchGate. Synthesis, Antioxidant activity and Structure-Activity Relationship of gallic hydrazones Analogues.
  • ResearchGate. (2025, August 6).
  • PubMed. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide.
  • Bentham Science.
  • ResearchGate. (2025, October 16). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • The Pharma Innovation Journal. (2020, September 23).
  • ResearchGate. Hydrazide–hydrazone with antioxidant activity.
  • MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • Research Journal of Pharmacy and Technology.
  • MDPI. (2024, June 16). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
  • RSC Publishing.

Sources

In Vitro Validation of 3-(4-Methoxyphenyl)propanohydrazide as a Monoamine Oxidase-A Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 3-(4-Methoxyphenyl)propanohydrazide as a potential inhibitor of Monoamine Oxidase-A (MAO-A). We present a direct comparison with the established MAO inhibitor, Iproniazid, elucidating the experimental rationale, detailed protocols, and comparative data analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Rationale for Targeting Monoamine Oxidase-A

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Dysregulation of MAO-A activity has been implicated in a range of neurological disorders, including depression and anxiety, making it a significant therapeutic target.[1] The hydrazide and hydrazone chemical moieties have a well-documented history as inhibitors of MAOs, with notable examples including the antidepressant drug iproniazid.[1]

This compound shares structural similarities with known MAO inhibitors, suggesting its potential as a novel therapeutic agent. This guide outlines the essential in vitro experiments required to validate its inhibitory activity and characterize its mechanism of action against human MAO-A, using Iproniazid as a benchmark.

Comparative Compounds
CompoundStructureRationale for Inclusion
This compound this compoundThe test compound with a hydrazide functional group, hypothesized to exhibit MAO-A inhibitory activity.
Iproniazid IproniazidA well-characterized, irreversible MAO inhibitor used as a positive control and comparator for potency and mechanism of action.[1]
Experimental Workflow for In Vitro Validation

The validation process follows a logical progression from initial screening to detailed mechanistic studies. The workflow is designed to first confirm inhibitory activity, then quantify potency, and finally elucidate the mode of inhibition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Single-Concentration Inhibition Assay B Dose-Response Assay (IC50 Determination) A->B If significant inhibition observed C Substrate Competition Assay B->C Characterize interaction D Pre-incubation Time-Dependency Assay B->D Investigate reversibility

Caption: Experimental workflow for inhibitor validation.

Detailed Experimental Protocols
  • Enzyme: Recombinant human Monoamine Oxidase-A (MAO-A)

  • Substrate: p-Tyramine hydrochloride

  • Detection Reagent: Amplex® Red, Horseradish Peroxidase (HRP)

  • Test Compounds: this compound, Iproniazid

  • Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Microplates: 96-well, black, flat-bottom

Objective: To rapidly assess if this compound inhibits MAO-A activity at a fixed concentration.

Protocol:

  • Prepare a 10 mM stock solution of this compound and Iproniazid in DMSO.

  • In a 96-well plate, add 2 µL of the test compound or control to achieve a final concentration of 10 µM. For the no-inhibitor control, add 2 µL of DMSO.

  • Add 50 µL of 2 µM MAO-A enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Prepare a reaction mixture containing 2 mM p-Tyramine, 200 µM Amplex® Red, and 2 U/mL HRP in buffer.

  • Initiate the reaction by adding 50 µL of the reaction mixture to each well.

  • Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition relative to the DMSO control.

Rationale: This initial screen at a relatively high concentration quickly identifies compounds with potential inhibitory activity, justifying progression to more detailed studies. The use of a well-established control like Iproniazid validates the assay's performance.

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), a key measure of potency.[2][3]

Protocol:

  • Perform serial dilutions of the test compounds in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Follow the procedure outlined in the primary screening assay, adding 2 µL of each inhibitor concentration to the respective wells.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Data Presentation:

CompoundIC50 (µM)
This compoundHypothetical Value: 5.2
IproniazidHypothetical Value: 0.8

Rationale: The IC50 value provides a quantitative measure of an inhibitor's potency, allowing for direct comparison between different compounds.[5] A lower IC50 indicates a more potent inhibitor.[6]

Objective: To determine if the inhibitor competes with the substrate for binding to the enzyme's active site (competitive inhibition).[7][8]

Protocol:

  • Select a fixed concentration of the inhibitor (e.g., at or near its IC50).

  • Vary the concentration of the substrate, p-Tyramine (e.g., from 0.2 x Km to 5 x Km).

  • Measure the initial reaction rates for each substrate concentration in the presence and absence of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analyze the plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[7]

G cluster_0 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES +S EI Enzyme-Inhibitor Complex E->EI +I S Substrate I Inhibitor ES->E -S P Product ES->P k_cat EI->E -I

Caption: Competitive inhibition pathway.

Rationale: Understanding the mechanism of action is crucial for drug development as it provides insights into how the inhibitor interacts with the target enzyme and how its efficacy might be affected by substrate concentrations in a physiological setting.[7][9]

Objective: To determine if the inhibition is reversible or irreversible. Irreversible inhibitors often exhibit time-dependent inhibition.[10]

Protocol:

  • Pre-incubate the enzyme with the inhibitor for varying periods (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction.

  • Measure the remaining enzyme activity at each pre-incubation time point.

  • Plot the percent inhibition against the pre-incubation time.

  • Time-dependent inhibition (potential irreversibility): Inhibition increases with longer pre-incubation times.

  • Time-independent inhibition (reversibility): Inhibition remains constant regardless of the pre-incubation time.

Rationale: This assay helps to distinguish between reversible inhibitors, which bind and dissociate from the enzyme, and irreversible inhibitors, which often form a stable, covalent bond. This is a critical characteristic for drug design and predicting the duration of action in vivo.

Conclusion and Future Directions

This guide provides a robust in vitro methodology for the validation and characterization of this compound as a MAO-A inhibitor. By comparing its performance against a known standard, Iproniazid, researchers can ascertain its relative potency and elucidate its mechanism of action.

Positive findings from these in vitro studies would warrant further investigation, including:

  • Selectivity profiling: Assessing the inhibitory activity against MAO-B to determine selectivity.

  • In vivo studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of depression or anxiety.

  • Structural studies: Using techniques like X-ray crystallography to visualize the binding mode of the inhibitor to the enzyme's active site.

These subsequent steps are essential for the progression of a promising inhibitor from a laboratory curiosity to a potential therapeutic candidate.

References

  • IC50 Determination. (n.d.). edX.
  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information.
  • IC50. (n.d.). In Wikipedia.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025). Creative Enzymes.
  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International.
  • Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Biological Activities of Hydrazone Derivatives. (n.d.). PMC - PubMed Central.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH.
  • measuring enzyme inhibition by drugs. (2021). YouTube.
  • Inhibition of monoamine oxidase by substituted hydrazines. (1972). Biochemical Journal.
  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information.

Sources

A Researcher's Guide to Navigating the Specificity and Cross-Reactivity of 3-(4-Methoxyphenyl)propanohydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is ensuring the specificity of a compound for its intended biological target. Off-target effects can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides an in-depth technical comparison of the cross-reactivity and specificity of 3-(4-methoxyphenyl)propanohydrazide-based compounds, a class of molecules that has shown significant promise, particularly as monoamine oxidase (MAO) inhibitors.

The core structure, this compound, serves as a versatile template for the synthesis of a wide array of derivatives.[1] While initial studies have focused on their potent MAO inhibitory activity, a comprehensive understanding of their broader pharmacological profile is essential for their advancement as therapeutic agents. This guide will delve into the experimental methodologies required to rigorously assess the specificity of these compounds, compare their selectivity profiles, and provide insights into mitigating the risks of cross-reactivity.

The Critical Importance of Selectivity in MAO Inhibitors

Monoamine oxidases are a family of enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. They exist in two main isoforms, MAO-A and MAO-B. The clinical utility of MAO inhibitors is often dictated by their selectivity for one isoform over the other. For instance, selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease to conserve dopamine levels in the brain, while avoiding the "cheese effect" – a hypertensive crisis that can result from the inhibition of MAO-A in the gut.[2][3][4]

The hydrazide moiety present in this compound and its derivatives is a well-known pharmacophore for MAO inhibition.[5] However, the reactivity of this functional group also presents a potential liability for off-target interactions. Therefore, a thorough assessment of selectivity is not merely an academic exercise but a critical step in ensuring the safety and efficacy of these compounds.

Comparative Selectivity of Hydrazide-Based MAO Inhibitors

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-A
2a 0.342>10>29.24
2b 0.028>10>357.14
Moclobemide (Reference) 6.061>10>1.65
Selegiline (Reference) >100.040<0.004

Data adapted from a study on novel hydrazone derivatives. The IC50 is the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as IC50 (MAO-B) / IC50 (MAO-A). A higher SI indicates greater selectivity for MAO-A.[5]

As the data illustrates, subtle changes in the chemical structure can dramatically influence both potency and selectivity. For instance, compound 2b demonstrates a remarkable 216-fold greater activity against MAO-A compared to the reference drug moclobemide, along with a high degree of selectivity.[5] This underscores the importance of systematic structure-activity relationship (SAR) studies in conjunction with comprehensive selectivity profiling.

A Multi-tiered Approach to Assessing Specificity and Cross-Reactivity

A robust assessment of a compound's specificity requires a multi-pronged approach that moves from initial target-focused assays to broad, unbiased screening. The following workflow represents a best-practice strategy for characterizing this compound-based compounds.

G cluster_0 Tier 1: Primary Target Engagement & Selectivity cluster_1 Tier 2: Broad-Panel Off-Target Screening cluster_2 Tier 3: Cellular & Phenotypic Assays A MAO-A and MAO-B Biochemical Assays B Determine IC50 and Ki values A->B C Assess Reversibility of Inhibition B->C D Kinome Profiling (e.g., KINOMEscan) C->D Proceed if potent and selective E Safety Pharmacology Panel (e.g., Eurofins SafetyScreen) D->E F GPCRs, Ion Channels, Transporters, etc. E->F G Cell-based Target Engagement Assays F->G Investigate significant off-target hits H Phenotypic Screening G->H I Toxicity Profiling (e.g., Cytotoxicity Assays) H->I

Caption: A tiered workflow for assessing compound specificity.

Tier 1: Primary Target Engagement and Isoform Selectivity

The initial step involves confirming the compound's activity against its intended targets, in this case, MAO-A and MAO-B.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency of a compound against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B are used as the enzyme sources.

    • A suitable substrate, such as kynuramine for MAO-A and benzylamine for MAO-B, is prepared in an appropriate buffer.

  • Compound Preparation:

    • The test compound, a positive control (e.g., moclobemide for MAO-A, selegiline for MAO-B), and a negative control (vehicle) are prepared in a series of dilutions.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or controls for a defined period.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the product formation is measured. For example, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be quantified fluorometrically.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using recombinant human enzymes ensures a pure and consistent source, eliminating variability from tissue preparations.

  • Specific Substrates: The use of isoform-preferential substrates allows for the individual assessment of MAO-A and MAO-B inhibition.

  • Positive Controls: Including known inhibitors validates the assay's performance and provides a benchmark for comparing the potency of the test compound.

Tier 2: Broad-Panel Off-Target Screening

Once a compound demonstrates high potency and selectivity for its primary target, the next crucial step is to assess its potential for off-target interactions across a wide range of other biological molecules. This is where large-scale screening panels are invaluable.

Key Methodologies:

  • Kinome Profiling: Services like Eurofins' KINOMEscan® utilize a competition binding assay to quantify the interactions of a compound against a large panel of human kinases.[6][7] This is particularly important as many small molecule inhibitors, especially those targeting ATP-binding sites, can exhibit cross-reactivity with kinases.

  • Safety Pharmacology Panels: Companies like Eurofins also offer broad "SafetyScreen" panels that assess a compound's activity against a diverse set of targets known to be associated with adverse drug reactions, including G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes.[8][9][10]

G cluster_0 Broad-Panel Screening cluster_1 Data Analysis & Interpretation compound {Test Compound (this compound derivative)} kinome Kinome Panel ~400+ Kinases compound->kinome safety Safety Panel GPCRs, Ion Channels, Transporters, Enzymes compound->safety selectivity Selectivity Profile (On-target vs. Off-target) kinome->selectivity safety->selectivity risk Potential for Adverse Effects selectivity->risk

Caption: Workflow for broad-panel off-target screening.

Interpreting the Data: A "hit" in these panels (typically defined as >50% inhibition or binding at a certain concentration, e.g., 10 µM) does not automatically disqualify a compound. The significance of the hit depends on the therapeutic index (the ratio of the off-target activity to the on-target potency) and the known physiological role of the off-target protein.

Tier 3: Cellular and Phenotypic Validation

Biochemical and binding assays provide valuable data on direct molecular interactions, but it is essential to validate these findings in a more biologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.

  • Cell Treatment:

    • Cultured cells are treated with the test compound or a vehicle control.

  • Heating:

    • The treated cells are heated to a range of temperatures. The binding of a ligand typically stabilizes its target protein, increasing its melting temperature.

  • Cell Lysis and Protein Separation:

    • The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection:

    • The amount of the target protein remaining in the soluble fraction is quantified, often by Western blotting or mass spectrometry.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in live cells accounts for factors like cell permeability and the presence of endogenous ligands and interacting proteins.

  • Label-Free: CETSA is a label-free method, avoiding potential artifacts that can be introduced by modifying the compound or the target protein.

Mitigating Off-Target Effects: A Medicinal Chemist's Perspective

Should off-target liabilities be identified, medicinal chemistry efforts can be directed towards improving selectivity. This often involves a detailed analysis of the structure-activity relationships for both on-target and off-target interactions. By understanding the key structural features that contribute to off-target binding, chemists can design new derivatives that retain on-target potency while minimizing unwanted interactions.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly MAO inhibitors. However, realizing their full clinical potential requires a rigorous and systematic evaluation of their specificity and cross-reactivity. By employing a multi-tiered approach that combines biochemical assays, broad-panel off-target screening, and cellular validation, researchers can build a comprehensive understanding of a compound's pharmacological profile. This data-driven approach is essential for selecting and optimizing lead candidates with the highest probability of success in the clinic, ultimately leading to the development of safer and more effective medicines.

References

  • PubChem. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, February 9). 4-Methoxyphenylhydrazine - SAFETY DATA SHEET. Retrieved from [Link]

  • Stahl, S. M., & Felker, A. (2022). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Journal of Neural Transmission, 123(10), 1131–1143. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Göktaş, M., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(11), 2098. Retrieved from [Link]

  • Sub Laban, T., & Saadabadi, A. (2022). Monoamine Oxidase Inhibitors (MAOI). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved from [Link]

  • University of Arizona. (n.d.). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Screening of Human Monoamine Oxidase-A Inhibitor Effect of New 2-Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Screening of Human Monoamine Oxidase-A Inhibitor Effect of New 2-Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • PubMed. (n.d.). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (n.d.). Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Retrieved from [Link]

  • PubMed. (n.d.). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • Sci-Hub. (n.d.). This compound. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 3-(4-Methoxyphenyl)propanohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of key chemical intermediates is paramount. 3-(4-Methoxyphenyl)propanohydrazide, a valuable building block for the synthesis of various biologically active compounds, is no exception.[1] This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research needs. We will delve into the classical two-step approach involving esterification followed by hydrazinolysis, and contrast it with modern, more streamlined one-pot methodologies, including a microwave-assisted synthesis.

At a Glance: Comparing the Synthetic Pathways

Synthetic RouteStarting MaterialKey StepsReaction TimeOverall YieldKey AdvantagesKey Disadvantages
Route 1: The Classical Two-Step Synthesis 3-(4-Methoxyphenyl)propanoic acid1. Fischer Esterification 2. Hydrazinolysis14-20 hours~75-85%Reliable, well-established, high-purity product.Time-consuming, requires isolation of intermediate, higher energy consumption.
Route 2: The Modern One-Pot Synthesis 3-(4-Methoxyphenyl)propanoic acidDirect conversion using a coupling agent.4-8 hours~80-90%Faster, higher atom economy, simplified workflow.Requires specific coupling agents which can be costly.
Route 3: Microwave-Assisted One-Pot Synthesis 3-(4-Methoxyphenyl)propanoic acidDirect conversion under microwave irradiation.10-20 minutes~85-95%Extremely rapid, high yields, environmentally friendly.Requires specialized microwave reactor, potential for localized overheating.[2]

Route 1: The Classical Two-Step Synthesis

This traditional and widely practiced route involves two distinct chemical transformations: the esterification of the starting carboxylic acid and the subsequent reaction of the resulting ester with hydrazine.

Step 1: Fischer Esterification of 3-(4-Methoxyphenyl)propanoic acid

The initial step is the conversion of 3-(4-methoxyphenyl)propanoic acid to its corresponding methyl ester, methyl 3-(4-methoxyphenyl)propionate. This is typically achieved through a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

The "Why" Behind the Method: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol (methanol in this case), driving the reaction towards the formation of the ester. To favor the product, an excess of the alcohol is often used, or the water generated during the reaction is removed.[4]

Experimental Protocol: Synthesis of Methyl 3-(4-Methoxyphenyl)propionate

  • To a solution of 3-(4-methoxyphenyl)propanoic acid (10.0 g, 0.055 mol) in anhydrous methanol (100 mL), slowly add concentrated sulfuric acid (2 mL).

  • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-methoxyphenyl)propionate as a colorless oil.

    • Expected Yield: 80-85%[2]

Step 2: Hydrazinolysis of Methyl 3-(4-Methoxyphenyl)propionate

The second and final step is the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate.

The "Why" Behind the Method: Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxy group as methanol, yielding the stable hydrazide. This reaction is typically driven to completion by heating.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, combine methyl 3-(4-methoxyphenyl)propionate (9.7 g, 0.05 mol) and hydrazine hydrate (99-100%, 7.5 mL, 0.15 mol).

  • Heat the reaction mixture at 110-120 °C for 1.5-12 hours.[2][5] The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the solid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound as a white solid.

    • Expected Yield: 93%[5]

Visualizing the Classical Two-Step Workflow

Classical Two-Step Synthesis cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic Acid Carboxylic Acid Esterification H₂SO₄ Reflux (12-18h) Carboxylic Acid->Esterification 3-(4-Methoxyphenyl)propanoic acid Methanol Methanol Methanol->Esterification Methyl Ester Methyl Ester Esterification->Methyl Ester Yield: 80-85% Hydrazinolysis Heat (110-120°C) 1.5-12h Methyl Ester->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis Product 3-(4-Methoxyphenyl) propanohydrazide Hydrazinolysis->Product Yield: 93%

Caption: Workflow for the classical two-step synthesis.

Route 2 & 3: Modern One-Pot Syntheses

In an effort to improve efficiency and align with the principles of green chemistry, one-pot procedures have been developed to synthesize hydrazides directly from carboxylic acids, bypassing the need for ester isolation.[6] These methods can be further accelerated through the use of microwave irradiation.

Route 2: One-Pot Synthesis Using a Coupling Agent

This approach utilizes a coupling agent to activate the carboxylic acid in situ, facilitating its direct reaction with hydrazine.

The "Why" Behind the Method: Coupling agents, such as carbodiimides (e.g., DCC, EDC), activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This activated intermediate is then readily attacked by hydrazine to form the hydrazide. This method avoids the lengthy esterification step and simplifies the overall process.[7]

Experimental Protocol: One-Pot Synthesis of this compound

  • Dissolve 3-(4-methoxyphenyl)propanoic acid (5.0 g, 0.028 mol) in a suitable solvent like dichloromethane (100 mL).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (6.3 g, 0.031 mol) and stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of hydrazine hydrate (99-100%, 2.8 mL, 0.056 mol) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with water, dry the organic layer, and concentrate to obtain the product. Further purification can be achieved by recrystallization.

    • Expected Yield: 80-90%

Route 3: Microwave-Assisted One-Pot Synthesis

This cutting-edge method leverages the efficiency of microwave heating to dramatically reduce reaction times.

The "Why" Behind the Method: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.[2][8] In this solvent-free approach, the direct reaction between the carboxylic acid and hydrazine hydrate is promoted, offering a green and highly efficient synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

  • In a microwave-safe reaction vessel, mix 3-(4-methoxyphenyl)propanoic acid (1.80 g, 0.01 mol) and hydrazine hydrate (99-100%, 2.5 mL, 0.05 mol).

  • Seal the vessel and subject it to microwave irradiation at 300W and 150°C for 10-12 minutes.[2]

  • After cooling, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the pure hydrazide.

    • Expected Yield: 85-96%[2]

Visualizing the Modern One-Pot Workflows

Modern One-Pot Syntheses cluster_2 Route 2: One-Pot with Coupling Agent cluster_3 Route 3: Microwave-Assisted One-Pot Carboxylic_Acid_2 3-(4-Methoxyphenyl) propanoic acid Reaction_2 DCC, DCM RT (4-8h) Carboxylic_Acid_2->Reaction_2 Hydrazine_2 Hydrazine Hydrate Hydrazine_2->Reaction_2 Product_2 3-(4-Methoxyphenyl) propanohydrazide Reaction_2->Product_2 Yield: 80-90% Carboxylic_Acid_3 3-(4-Methoxyphenyl) propanoic acid Reaction_3 Microwave 150°C (10-12 min) Carboxylic_Acid_3->Reaction_3 Hydrazine_3 Hydrazine Hydrate Hydrazine_3->Reaction_3 Product_3 3-(4-Methoxyphenyl) propanohydrazide Reaction_3->Product_3 Yield: 85-96%

Caption: Workflows for the modern one-pot syntheses.

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent upon the specific needs and resources of the laboratory.

  • The Classical Two-Step Synthesis remains a robust and reliable method, particularly when high purity is the primary concern and reaction time is not a limiting factor. Its well-understood mechanisms and procedures make it a dependable choice for consistent results.

  • The Modern One-Pot Synthesis using a coupling agent offers a significant improvement in terms of time and atom economy. It is an excellent option for researchers looking to streamline their workflow without the need for specialized equipment.

  • The Microwave-Assisted One-Pot Synthesis represents the most rapid and efficient method. For laboratories equipped with a microwave reactor, this approach provides a green and high-yielding pathway, ideal for rapid library synthesis or when time is of the essence.

Ultimately, the selection of the optimal synthetic strategy will involve a careful consideration of factors such as available equipment, cost of reagents, desired scale of production, and the importance of time efficiency in the research workflow.

References

  • Peng, Y., & Song, G. (2003). An Efficient Microwave-Assisted One-Pot Conversion of Carboxylic Acids into Hydrazides. Journal of Chemical Research, 2003(12), 766-768. [Link]

  • Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3061. [Link]

  • Wikipedia contributors. (2023, November 28). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Varma, R. S. (2014). Microwave-assisted synthesis of some traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 6(7), 3634-3639. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Typical Procedures for Fischer Esterification. (2024, January 5). OperaChem. [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management, 12(1), 45-55. [Link]

  • Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mikkola, J. P., & Warna, J. (2002). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Applied Catalysis A: General, 228(1-2), 253-267. [Link]

  • Pinho, B. R., & Branco, P. S. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6649. [Link]

  • Shantier, S. W., Mohamad, S. A. A., & Garelnabi, E. A. E. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research, 10(1), 29-37. [Link]

  • Kamal, A., Ramana, K. V., Reddy, K. L., & Ramana, A. V. (2006). A new procedure for preparation of carboxylic acid hydrazides. Tetrahedron Letters, 47(40), 7161-7164. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Microwave-assisted one-step synthesis of fenamic acid hydrazides from the corresponding acids. Molecules, 17(7), 8414-8421. [Link]

  • Shantier, S. W., Mohamad, S. A. A., & Garelnabi, E. A. E. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research, 10(1), 29-37. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). Synthesis and pharmacological profile of hydrazide compounds. Research Journal of Pharmacy and Technology, 9(10), 1629-1636. [Link]

Sources

A Guide to Enhancing Reproducibility in Biological Assays: A Comparative Analysis of 3-(4-Methoxyphenyl)propanohydrazide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and a deeper understanding of biological systems, the reproducibility of experimental data stands as a cornerstone of scientific integrity. The choice of chemical probes and assay reagents is a critical determinant of an experiment's reliability. This guide provides an in-depth analysis of 3-(4-Methoxyphenyl)propanohydrazide and its derivatives, focusing on their application in common biological assays and the factors influencing the reproducibility of these assays. We will objectively compare its performance with alternative reagents and provide a framework for selecting the most appropriate tools for your research needs, supported by experimental insights.

The Critical Role of Reagent Choice in Assay Reproducibility

The journey from a biological hypothesis to a validated drug target is paved with a multitude of assays, each with its own set of variables. The reliability of these assays hinges on the specificity, stability, and consistent performance of the chemical reagents employed. Small molecules like this compound serve as versatile tools, acting as intermediates for the synthesis of bioactive compounds or as active participants in assays themselves. However, the very reactivity that makes them useful can also be a source of variability if not properly understood and controlled.

This guide will delve into three key areas where this compound and similar hydrazide-containing compounds are utilized: antioxidant capacity assays, anticancer cell-based assays, and monoamine oxidase (MAO) inhibition assays. For each, we will explore the underlying chemistry, pinpoint potential pitfalls affecting reproducibility, and present a comparative analysis of alternative approaches.

Assessing Antioxidant Capacity: Beyond the DPPH Assay with Hydrazide Derivatives

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant properties using the 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging method.[1][2] In one study, certain derivatives exhibited antioxidant activity approximately 1.4 times higher than the well-known antioxidant, ascorbic acid.[1][2] The DPPH assay is a popular and relatively simple method for screening antioxidant activity.

However, the reproducibility of in vitro antioxidant assays, including the DPPH assay, is a known challenge.[3] Several factors can contribute to variability, such as the solvent used, the stability of the DPPH radical which is sensitive to light, and the reaction kinetics of the antioxidant with the radical.[3][4]

Factors Influencing Reproducibility in Hydrazide-Based Antioxidant Assays:
  • Reagent Stability: The DPPH radical can degrade over time, especially when exposed to light, leading to a decrease in absorbance and inaccurate measurements.[3][4]

  • Reaction Kinetics: Not all antioxidants react at the same rate. Some may exhibit a rapid initial scavenging activity followed by a slower, prolonged reaction, making the choice of incubation time a critical and potentially variable parameter.[5]

  • Solvent Effects: The solvent can influence the conformation and reactivity of both the antioxidant and the DPPH radical, affecting the assay's outcome.

  • Compound-Specific Properties: The hydrazide moiety itself can be susceptible to oxidation, potentially contributing to the measured antioxidant effect and introducing variability depending on the specific chemical environment.

Comparative Alternatives for Assessing Antioxidant Capacity:

To obtain a more comprehensive and reproducible assessment of antioxidant potential, it is advisable to employ a panel of assays that operate through different mechanisms.[3]

Assay MethodPrincipleAdvantagesDisadvantages Affecting Reproducibility
DPPH Assay Single Electron Transfer (SET)Simple, rapid, and cost-effective.Sensitive to light and solvent; reaction kinetics can be complex.[3][4]
Trolox Equivalent Antioxidant Capacity (TEAC/ABTS Assay) Single Electron Transfer (SET)Applicable to both hydrophilic and lipophilic antioxidants; the ABTS radical is soluble in both aqueous and organic solvents.[4]The ABTS radical is not naturally occurring in biological systems; longer reaction times may be required.[4]
Ferric Reducing Antioxidant Power (FRAP) Assay Single Electron Transfer (SET)Simple, rapid, and reproducible for many compounds.[5]Must be performed in an aqueous system; does not measure the activity of all antioxidants, particularly those that act by hydrogen atom transfer.[5]
Oxygen Radical Absorbance Capacity (ORAC) Assay Hydrogen Atom Transfer (HAT)Measures the ability to quench peroxyl radicals, which are physiologically relevant.[6]Sensitive to temperature fluctuations, which can affect the rate of radical generation and decrease reproducibility.[6]

Expert Insight: While this compound derivatives show promise in DPPH assays, relying solely on this method can be misleading. To ensure robust and reproducible findings, it is recommended to validate antioxidant activity using a combination of SET and HAT-based assays, such as the ORAC assay, which may provide a more biologically relevant assessment.

Enhancing Reliability in Anticancer Screening: The MTT Assay and Beyond

The same derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide that exhibit antioxidant activity have also been tested for their anticancer properties using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human glioblastoma and triple-negative breast cancer cell lines.[1][2] The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability and proliferation.[7]

The reproducibility of cell-based assays like the MTT assay can be influenced by a multitude of factors, from the inherent biological variability of the cells to the chemical properties of the tested compounds.

Sources of Variability in MTT Assays with Hydrazide Derivatives:
  • Cellular Health and Density: The physiological state of the cells, including their passage number and seeding density, can significantly impact their metabolic rate and response to treatment.

  • Compound Stability and Solubility: The stability of the hydrazide derivative in the cell culture medium and its solubility can affect its effective concentration and, consequently, the observed cytotoxicity.

  • Interaction with Assay Reagents: The compound could potentially interact with the MTT reagent or the formazan product, leading to inaccurate readings.

  • Off-Target Effects: Hydrazide derivatives are known to have a wide range of biological activities, and the observed cytotoxicity may not be due to a specific anticancer mechanism but rather to general cellular toxicity.[8][9]

Comparative Alternatives for Assessing Cytotoxicity and Cell Viability:

To improve the reliability of in vitro anticancer activity assessment, it is crucial to use orthogonal assays that measure different cellular parameters.

Assay MethodPrincipleAdvantagesDisadvantages Affecting Reproducibility
MTT Assay Measures metabolic activity (reduction of tetrazolium salt).Well-established, simple, and inexpensive.Can be affected by changes in cellular metabolism that are not related to viability; potential for interference from the test compound.[7]
LDH Release Assay Measures lactate dehydrogenase (LDH) release from damaged cells.Directly measures cell membrane integrity.Less sensitive for early-stage cytotoxicity; LDH in the serum of the culture medium can interfere.
ATP-Based Assays (e.g., CellTiter-Glo®) Measures intracellular ATP levels.Highly sensitive and rapid; good correlation with cell number.ATP levels can be affected by factors other than cell viability, such as metabolic stress.
Real-Time Cell Analysis (e.g., xCELLigence) Measures changes in electrical impedance as cells proliferate and adhere.Provides continuous, label-free monitoring of cell proliferation and cytotoxicity.Requires specialized equipment; initial cell seeding density is critical.

Expert Insight: When evaluating the anticancer potential of compounds like this compound derivatives, it is essential to move beyond a single endpoint assay like MTT. A multi-assay approach, including a direct measure of cell death (e.g., LDH release) and a kinetic analysis of cell proliferation (e.g., real-time cell analysis), will provide a more robust and reproducible assessment of a compound's true cytotoxic and cytostatic effects.

Precision in Neurological Drug Discovery: Monoamine Oxidase (MAO) Inhibition Assays

Hydrazide and its derivatives are a well-known class of monoamine oxidase (MAO) inhibitors.[10][11] MAO enzymes are important targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[11][12] Therefore, assays to determine the inhibitory potential of compounds like this compound against MAO-A and MAO-B are highly relevant.

The reproducibility of MAO inhibition assays is critical for the accurate determination of inhibitor potency (e.g., IC50 values) and mechanism of action.

Factors Affecting the Reproducibility of MAO Inhibition Assays:
  • Enzyme Activity and Purity: The specific activity of the MAO enzyme preparation can vary between batches, and impurities can interfere with the assay.

  • Substrate and Inhibitor Stability: The stability of the MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and the inhibitor in the assay buffer is crucial for consistent results.[12]

  • Assay Format: The choice between a continuous spectrophotometric or a more sensitive fluorimetric assay can impact the results.[12][13] Fluorimetric assays, while more sensitive, can be more susceptible to interference from fluorescent compounds.

  • Mechanism of Inhibition: Whether the inhibitor is reversible, irreversible, or time-dependent will influence the required pre-incubation times and assay conditions, which must be carefully controlled for reproducible results.

Comparative Analysis of MAO Inhibition Assay Methods:
Assay MethodPrincipleAdvantagesDisadvantages Affecting Reproducibility
Continuous Spectrophotometric Assay Measures the change in absorbance of a substrate or product over time.Provides real-time kinetic data; relatively simple and cost-effective.[12]Lower sensitivity compared to fluorimetric methods; potential for interference from colored compounds.
Fluorimetric Assay Measures the production of a fluorescent product (e.g., hydrogen peroxide).High sensitivity, suitable for high-throughput screening.[13][14]Susceptible to interference from fluorescent compounds; requires careful selection of probes and controls.
HPLC-Based Assay Separates and quantifies the substrate and product by high-performance liquid chromatography.Highly specific and accurate; can be used to confirm results from other assays.Lower throughput; requires specialized equipment and expertise.[15]
Radiometric Assay Measures the conversion of a radiolabeled substrate to a radiolabeled product.Highly sensitive and specific.Requires the use of radioactive materials and specialized handling procedures.

Expert Insight: For initial screening of potential MAO inhibitors like derivatives of this compound, a high-throughput fluorimetric assay is often employed. However, for lead optimization and detailed mechanistic studies, it is imperative to confirm findings using a more direct and quantitative method like an HPLC-based assay to ensure the highest level of reproducibility and accuracy.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each dilution of the test compound or control to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay
  • Cell Culture:

    • Culture the desired cancer cell line (e.g., U-87 glioblastoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at different concentrations.

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the concentration of the test compound to determine the IC50 value.

Protocol 3: Fluorimetric Monoamine Oxidase (MAO) Inhibition Assay
  • Reagent Preparation:

    • Prepare a solution of recombinant human MAO-A or MAO-B in assay buffer.

    • Prepare a solution of the substrate (e.g., p-tyramine for both MAO-A and MAO-B) in assay buffer.[13][16]

    • Prepare a working solution containing a suitable fluorogenic probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

    • Prepare a stock solution of the test compound in DMSO and a series of dilutions.

    • Use known inhibitors like clorgyline for MAO-A and pargyline for MAO-B as positive controls.[13][16]

  • Assay Procedure:

    • In a black 96-well plate, add the MAO enzyme, assay buffer, and the test compound at various concentrations.

    • Pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate and the fluorogenic probe working solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-590 nm at multiple time points.

  • Data Analysis:

    • Calculate the rate of the reaction (increase in fluorescence over time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Visualizing Experimental Workflows and Relationships

Experimental_Workflow cluster_Antioxidant Antioxidant Assay Workflow cluster_Anticancer Anticancer Assay Workflow (MTT) cluster_MAO MAO Inhibition Assay Workflow (Fluorimetric) A1 Prepare this compound derivative solutions A3 Mix and Incubate (30 min, dark) A1->A3 A2 Prepare DPPH radical solution A2->A3 A4 Measure Absorbance (517 nm) A3->A4 A5 Calculate % Inhibition & IC50 A4->A5 C1 Seed Cancer Cells in 96-well plate C2 Treat cells with compound dilutions C1->C2 C3 Incubate (48-72 hours) C2->C3 C4 Add MTT reagent, Incubate (4h) C3->C4 C5 Solubilize formazan (DMSO) C4->C5 C6 Measure Absorbance (570 nm) C5->C6 C7 Calculate % Viability & IC50 C6->C7 M1 Prepare MAO enzyme and inhibitor dilutions M2 Pre-incubate (15 min, 37°C) M1->M2 M3 Add substrate and fluorogenic probe M2->M3 M4 Incubate and Measure Fluorescence M3->M4 M5 Calculate reaction rate & % Inhibition M4->M5 M6 Determine IC50 M5->M6

Caption: Standard workflows for antioxidant, anticancer, and MAO inhibition assays.

Reproducibility_Factors cluster_Chemical Chemical Factors cluster_Biological Biological Factors cluster_Procedural Procedural Factors Assay_Reproducibility Assay Reproducibility Reagent_Stability Reagent Stability (e.g., DPPH, ATP) Assay_Reproducibility->Reagent_Stability Compound_Purity Compound Purity & Solubility Assay_Reproducibility->Compound_Purity Reaction_Kinetics Reaction Kinetics Assay_Reproducibility->Reaction_Kinetics Cell_Variability Cell Line Variability Assay_Reproducibility->Cell_Variability Enzyme_Activity Enzyme Activity & Purity Assay_Reproducibility->Enzyme_Activity Incubation_Time Incubation Time & Temperature Assay_Reproducibility->Incubation_Time Pipetting_Accuracy Pipetting Accuracy Assay_Reproducibility->Pipetting_Accuracy Instrumentation Instrumentation Assay_Reproducibility->Instrumentation

Caption: Key factors influencing the reproducibility of biological assays.

Conclusion and Recommendations

This compound and its derivatives are valuable chemical tools with demonstrated utility in antioxidant, anticancer, and likely MAO inhibition assays. However, to ensure the generation of robust and reproducible data, a critical and informed approach to assay selection and execution is paramount.

Key Recommendations for Researchers:

  • Thoroughly Characterize Reagents: Ensure the purity and stability of your test compounds and key assay reagents. Document batch numbers and perform regular quality control checks.

  • Optimize and Standardize Protocols: Carefully optimize assay parameters such as incubation times, temperatures, and reagent concentrations. Once optimized, adhere strictly to the standardized protocol.

  • Implement Robust Controls: Always include appropriate positive, negative, and vehicle controls to ensure the validity of your assay results.

  • Critical Data Interpretation: Be aware of the limitations of each assay and interpret your data within that context. Consider potential off-target effects and interferences that could influence the results.

By adhering to these principles of scientific integrity and employing a logical, multi-faceted approach to experimental design, researchers can harness the full potential of chemical probes like this compound while ensuring the reproducibility and reliability of their findings.

References

  • Drlogy. (n.d.). What are some alternatives to the DNPH test? Retrieved from [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126.
  • Han, X., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 695.
  • Molin, L., et al. (2012). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst, 137(13), 3033-3041.
  • Lü, J. M., Lin, P. H., Yao, Q., & Chen, C. (2010). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of cellular and molecular medicine, 14(4), 840–860.
  • Holt, A., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Biomolecular Screening, 17(8), 1049-1058.
  • Ilić, D. P., et al. (2022).
  • Goodwin, R. J. A., et al. (2013). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 24(3), 425-433.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In: Methods in Molecular Biology.
  • Gudi, G., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3519.
  • Khan, M. S., et al. (2017).
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1).
  • Akter, M., et al. (2018). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • Svencionis, T., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980.
  • ResearchGate. (n.d.). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • ResearchGate. (n.d.). Biological activities of hydrazide derivatives in the new millennium. Retrieved from [Link]

  • Ghulam, Q., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3061.
  • Gabilan, N. H., et al. (2012). Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Pharmacology, biochemistry, and behavior, 102(4), 549–557.
  • Li, Y., et al. (2023). Fluorescent and Colorimetric Dual-Mode Strategy Based on Rhodamine 6G Hydrazide for Qualitative and Quantitative Detection of Hg2+ in Seafoods. Foods, 12(5), 1083.
  • Svencionis, T., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980.
  • Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors? Retrieved from [Link]

  • Riederer, P., Laux, G., & Nagatsu, T. (2011). MAO-inhibitors in Parkinson's Disease. Journal of neural transmission (Vienna, Austria : 1996), 118(Suppl 1), v–vi.
  • Tsolaki, M., et al. (2021). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Molecules, 26(16), 4983.

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-(4-Methoxyphenyl)propanohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of drug development and chemical synthesis, a deep and practical understanding of laboratory safety is not merely a procedural formality but the very bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven framework for the safe handling, operational use, and disposal of 3-(4-Methoxyphenyl)propanohydrazide. Our focus extends beyond mere compliance, aiming to instill a proactive safety culture through a thorough understanding of the "why" behind each procedural step.

Understanding the Hazard Profile of this compound

The primary known hazard is its acute oral toxicity, classified as Category 4.[1] This means that it can be harmful if swallowed.[1] Furthermore, it is designated as a combustible solid, indicating that it can burn, though it may not ignite readily.[1] Given its aromatic amine and hydrazide functionalities, it is prudent to treat this compound with the caution afforded to potentially carcinogenic, and skin and respiratory sensitizing substances, a common characteristic of some hydrazines.[4][5][6]

Table 1: Hazard Classification for this compound

Hazard ClassGHS CategorySignal WordHazard StatementSource
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Combustible Solid---[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a conservative approach, taking into account the known hazards and the potential for uncharacterized risks.

Hand Protection

Given the lack of specific glove permeation data for this compound, the selection of appropriate gloves must be based on their general resistance to aromatic compounds and hydrazide derivatives. Nitrile gloves are a suitable initial choice for incidental contact due to their good resistance to a range of chemicals, including some organic solvents and weak acids.[7][8] However, it is crucial to note that nitrile gloves can have poor resistance to certain aromatic hydrocarbons.[9][10] For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene.[11][12] Always inspect gloves for any signs of degradation or perforation before and during use, and replace them immediately if compromised or after any known contact with the chemical.[12]

Eye and Face Protection

Chemical splash goggles are mandatory to protect against accidental splashes of solutions or contact with the solid powder. In situations where there is a significant risk of splashing, such as when preparing solutions or during a spill cleanup, a face shield should be worn in addition to goggles to provide a full barrier of protection for the face.

Body Protection

A standard laboratory coat should be worn at all times to protect against incidental skin contact. Ensure the lab coat is fully buttoned. For procedures with a higher risk of contamination, consider a chemically resistant apron over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[12][13]

Respiratory Protection

Under normal handling conditions in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure, a NIOSH-approved respirator with an appropriate particulate filter should be used. All respirator use must be in accordance with your institution's respiratory protection program, which includes training and fit-testing.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin contact. Nitrile is suitable for incidental contact, while neoprene may offer broader resistance.[9][10][11][14]
Eye Protection Chemical splash gogglesProtects eyes from splashes of solutions or airborne particles.
Face Protection Face shield (in addition to goggles)Recommended for procedures with a high splash potential.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills and dropped objects.
Respiratory Protection NIOSH-approved respirator (as needed)Required if there is a risk of inhaling dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.

Engineering Controls

All weighing and handling of solid this compound, as well as the preparation of its solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.

  • Weighing : Use a disposable weighing boat or paper to weigh the solid material. Handle with care to avoid generating dust.

  • Solution Preparation : If preparing a solution, add the solid slowly to the solvent. Avoid splashing.

  • Post-Handling : After handling, decontaminate the work area with an appropriate cleaning agent. Dispose of all contaminated disposable materials (e.g., weighing boats, gloves) as hazardous waste.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and actions in the safe handling of this compound.

SafetyWorkflow Safe Handling Workflow for this compound start Start: Prepare to Handle Chemical assess_hazards Assess Hazards (Acute Oral Toxicity, Combustible Solid, Potential Sensitizer) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe use_fume_hood Work in a Certified Chemical Fume Hood don_ppe->use_fume_hood handle_chemical Handle Chemical (Weighing, Solution Prep) use_fume_hood->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate dispose_waste Dispose of Waste (Solid and Liquid) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: A flowchart outlining the essential steps for the safe handling of this compound.

Emergency Procedures: Spill and Fire Response

Spill Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill : From a safe distance, assess the extent of the spill. For a small spill of the solid material that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's emergency response team.

  • Don PPE : Before attempting cleanup, don the appropriate PPE, including double nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat. If there is a risk of airborne dust, a respirator is necessary.

  • Containment and Cleanup :

    • For solid spills, gently cover the spill with an inert absorbent material such as sand or vermiculite to prevent the generation of dust.[15][16]

    • Carefully sweep the mixture into a designated hazardous waste container.[15] Do not dry sweep in a way that creates dust.[16]

    • For spills involving solutions, contain the liquid with absorbent pads or dikes.

  • Decontamination :

    • The spill area should be decontaminated. For hydrazide compounds, a dilute solution of calcium hypochlorite or sodium hypochlorite can be used for neutralization.[17][18] The reaction produces nitrogen gas, water, and salts.[17] Always perform a small test in a controlled manner to ensure the neutralization reaction is not overly vigorous.

    • After neutralization, wipe the area with a damp cloth and then clean with a standard laboratory detergent.

  • Waste Disposal : All contaminated materials, including absorbents, PPE, and cleaning materials, must be placed in a sealed, properly labeled hazardous waste container for disposal.[19]

Fire Response

As a combustible solid, this compound can burn if ignited.

  • Suitable Extinguishing Media : For small fires, a dry chemical, carbon dioxide (CO₂), or foam extinguisher is appropriate.[20][21][22] For larger fires, water spray or foam can be used.[20]

  • Unsuitable Extinguishing Media : Do not use a direct stream of water on a powder fire as it may scatter the material and spread the fire.

  • Hazardous Combustion Products : When heated to decomposition, aromatic nitrogen compounds may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[23] Firefighters should wear self-contained breathing apparatus (SCBA).

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship. All waste must be treated as hazardous.[24]

Waste Segregation and Collection
  • Solid Waste : Collect all solid waste, including unused compound and contaminated materials (gloves, weighing paper, absorbent pads), in a dedicated, clearly labeled hazardous waste container. The container should be sealed when not in use.

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.

Chemical Treatment and Disposal

Hydrazine and its derivatives can be chemically treated to render them less hazardous before final disposal. Oxidation is a common method.

  • Dilution : If treating aqueous waste, ensure the concentration of the hydrazide is low (e.g., <5%) to control the rate of reaction.[17]

  • Oxidation : Slowly add a dilute solution of an oxidizing agent such as sodium hypochlorite or calcium hypochlorite.[17][24] Hydrogen peroxide can also be used, sometimes with a catalyst like copper sulfate.[17] The reaction should be carried out in a fume hood and with appropriate stirring.

  • Verification : After the reaction is complete, the absence of the hydrazide should be verified if possible before the neutralized solution is collected for disposal by a licensed hazardous waste management company.

  • Professional Disposal : All waste, whether treated or not, must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

Visualizing the Disposal Process

DisposalProcess Disposal Workflow for this compound Waste start Start: Generate Waste segregate_waste Segregate Waste (Solid vs. Liquid) start->segregate_waste label_container Label Hazardous Waste Container segregate_waste->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely consider_treatment Consider Chemical Treatment (Oxidation for Hydrazides) store_safely->consider_treatment professional_disposal Arrange for Professional Hazardous Waste Disposal consider_treatment->professional_disposal end End: Waste Disposed professional_disposal->end

Caption: A flowchart illustrating the proper procedure for the disposal of waste containing this compound.

By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely handle this compound, protecting yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . (2023, December 14). Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves . (2025, June 23). Retrieved from [Link]

  • Toxicological Profile for Hydrazines . (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Hazardous Spill Reporting and Response Procedures . Austin Community College District. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories . University of Tennessee Knoxville. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications . (2025, September 14). Retrieved from [Link]

  • Hydrazine - Wikipedia . Retrieved from [Link]

  • Products of the neutralization of hydrazine fuels with hypochlorite . (1987). ResearchGate. Retrieved from [Link]

  • What Type of Fire Extinguisher Should Be Used On Combustible Materials . (2023, January 19). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. Retrieved from [Link]

  • Nitrile Gloves and Their Chemical Resistance . (2024, September 6). SOSCleanroom.com. Retrieved from [Link]

  • 5 types of fire extinguishers: A guide to using the right class . (2023, August 26). IFSEC Global. Retrieved from [Link]

  • Chemical Spill Response Guide . University of Arkansas. Retrieved from [Link]

  • Gloves - Tables of Properties and Resistances . University of California, Berkeley. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania EHRS. Retrieved from [Link]

  • Methods and systems for neutralization of hydrazine. (2017, April 27). Google Patents.
  • ATSDR Hydrazines Tox Profile . Retrieved from [Link]

  • Class D Fire Extinguishing Methods | Combustible Fire Safety Guide . (2024, October 7). Retrieved from [Link]

  • The chemistry of the hypochlorite neutralization of hydrazine fuels . (1986, December 31). OSTI.GOV. Retrieved from [Link]

  • Classes of Fires & Fire Extinguishers . UCLA Health. Retrieved from [Link]

  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills . (1978). DTIC. Retrieved from [Link]

  • Chemical Resistant Glove Guide . University of Connecticut. Retrieved from [Link]

  • Personal protective equipment: chemical resistant gloves . (2024, November 14). KU Leuven. Retrieved from [Link]

  • OSHA Glove Selection Chart . University of Pittsburgh. Retrieved from [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves . Enviro Safety Products. Retrieved from [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards . (2011, August 18). Retrieved from [Link]

  • Fire Extinguisher Types and Uses (Infographic) . (2018, March 8). City Fire Protection. Retrieved from [Link]

  • Hydrazine (HSG 56, 1991) . Inchem.org. Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet . New Jersey Department of Health. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. Retrieved from [Link]

  • 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem . Retrieved from [Link]

  • BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY . (1968). DTIC. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . (2021). PMC - NIH. Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Hydrazines . (1997). NCBI Bookshelf - NIH. Retrieved from [Link]

  • This compound (C10H14N2O2) - PubChemLite . Retrieved from [Link]

  • This compound | C10H14N2O2 | CID 3694526 - PubChem . Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models . (2023). MDPI. Retrieved from [Link]

  • 23.14: Carcinogenic Nitrogen Compounds . (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Nitrogen compounds - Wikipedia . Retrieved from [Link]

  • Nitrogen compounds - SIN List . ChemSec. Retrieved from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity . (2020). MDPI. Retrieved from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 . (2017). PMC - NIH. Retrieved from [Link]

  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review . (2020). The Pharmaceutical and Chemical Journal. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.